Product packaging for N,N-Diisopropylethylenediamine(Cat. No.:CAS No. 121-05-1)

N,N-Diisopropylethylenediamine

Cat. No.: B087191
CAS No.: 121-05-1
M. Wt: 144.26 g/mol
InChI Key: CURJNMSGPBXOGK-UHFFFAOYSA-N
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Description

N,N-Diisopropylethylenediamine is a useful research compound. Its molecular formula is C8H20N2 and its molecular weight is 144.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166335. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2 B087191 N,N-Diisopropylethylenediamine CAS No. 121-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-di(propan-2-yl)ethane-1,2-diamine
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InChI

InChI=1S/C8H20N2/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6,9H2,1-4H3
Source PubChem
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InChI Key

CURJNMSGPBXOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H20N2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059518
Record name N,N-Bis(1-methylethyl)-1,2-ethanediamine
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Molecular Weight

144.26 g/mol
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CAS No.

121-05-1
Record name N,N-Diisopropylethylenediamine
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Record name N,N-Diisopropylethylenediamine
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Record name 2-aminoethyldiisopropylamine
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Record name N,N-Diisopropylethylenediamine
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Foundational & Exploratory

An In-depth Technical Guide to N,N'-Diisopropylethylenediamine (CAS: 4013-94-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diisopropylethylenediamine, with the CAS number 4013-94-9, is a diamine characterized by an ethylenediamine backbone with isopropyl groups attached to each nitrogen atom. This structure imparts unique steric and electronic properties, making it a valuable building block and ligand in various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug development and coordination chemistry, and relevant safety information. Detailed experimental protocols for its synthesis and use in key applications are provided to facilitate its practical implementation in a laboratory setting.

Physicochemical and Safety Data

A summary of the key physicochemical properties of N,N'-Diisopropylethylenediamine is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of N,N'-Diisopropylethylenediamine

PropertyValueReference(s)
Molecular Formula C₈H₂₀N₂[1]
Molecular Weight 144.26 g/mol [1]
Appearance Clear colorless liquid[2]
Boiling Point 169-171 °C (lit.)[3]
Density 0.798 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.4289 (lit.)
Flash Point 52 °C (125.6 °F) - closed cup
Water Solubility Miscible[3]
CAS Number 4013-94-9[1]
InChI 1S/C8H20N2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3[1]
SMILES CC(C)NCCNC(C)C[1]

Safety is paramount when handling any chemical. Table 2 outlines the key safety information for N,N'-Diisopropylethylenediamine according to the Globally Harmonized System (GHS).

Table 2: GHS Safety Information for N,N'-Diisopropylethylenediamine

Hazard ClassHazard StatementPictogramPrecautionary StatementsReference(s)
Flammable liquids (Category 3)H226: Flammable liquid and vapourGHS02P210, P233, P240, P280[4]
Skin corrosion/irritation (Category 1B)H314: Causes severe skin burns and eye damageGHS05P303+P361+P353, P305+P351+P338[4]

Spectroscopic Data

Characterization of N,N'-Diisopropylethylenediamine is typically performed using a combination of spectroscopic techniques. The expected spectral features are summarized below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the methyl and methine protons of the isopropyl groups, the secondary amine protons, and the methylene protons of the ethylenediamine bridge. The ¹³C NMR spectrum will show corresponding signals for the different carbon environments.[1][2]

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for N-H and C-N bond vibrations.[1][2]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (144.26 g/mol ). The fragmentation pattern is typically dominated by α-cleavage, characteristic of aliphatic amines.[2]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of N,N'-Diisopropylethylenediamine and its application in the synthesis of a copper complex and the nootropic drug pramiracetam.

Synthesis of N,N'-Diisopropylethylenediamine via High-Pressure Ammonolysis

This protocol is based on a patented industrial synthesis method.[5]

Experimental Workflow:

G cluster_synthesis Synthesis of N,N'-Diisopropylethylenediamine Reactants N,N-diisopropylamino chloroethane hydrochloride + Benzene + Liquid Ammonia Reaction High-Pressure Reactor (120 °C, 6 MPa) Reactants->Reaction Charge Workup Cooling & Depressurization Reaction->Workup React Purification Distillation Workup->Purification Process Product N,N'-Diisopropylethylenediamine Purification->Product Isolate

Workflow for the synthesis of N,N'-diisopropylethylenediamine.

Materials:

  • N,N-diisopropylamino chloroethane hydrochloride (93 g, 0.465 mol)

  • Benzene (279 g)

  • Liquid ammonia (119 g, 7 mol)

  • High-pressure reaction kettle with stirring and temperature measuring device

Procedure:

  • Charge the high-pressure reaction kettle with N,N-diisopropylamino chloroethane hydrochloride and benzene.

  • Seal the kettle and press in the liquid ammonia.

  • Gradually raise the temperature to 120 °C over 3 hours, allowing the pressure to reach 6 MPa.

  • Maintain the reaction at this temperature and pressure for a specified time (e.g., several hours, as determined by reaction monitoring).

  • After the reaction is complete, cool the kettle and carefully vent the excess ammonia.

  • The resulting mixture is then processed, typically involving filtration to remove any solid byproducts, followed by distillation of the filtrate to isolate the pure N,N'-diisopropylethylenediamine.

Synthesis of a Dinuclear Copper(II) Complex

N,N'-Diisopropylethylenediamine can be derivatized to act as a ligand for transition metals. The following protocol describes the synthesis of a dinuclear copper(II) complex.

Experimental Workflow:

G cluster_complex_synthesis Synthesis of a Dinuclear Copper(II) Complex Ligand Ligand (derived from N,N'-diisopropylethylenediamine) in Methanol Mixing Stir at Room Temperature (20 min) Ligand->Mixing Metal_Salt Cu(ClO4)2·6H2O in Methanol Metal_Salt->Mixing Precipitation Precipitate Formation Mixing->Precipitation React Isolation Filtration & Drying Precipitation->Isolation Isolate Product Dinuclear Copper(II) Complex Isolation->Product Purify

Workflow for the synthesis of a dinuclear copper(II) complex.

Materials:

  • Tridentate N,N-diisopropyl,N'-3-propylamide-ethylenediamine ligand (L) (0.645 g, 3 mmol)

  • Cu(ClO₄)₂·6H₂O (1.148 g, 3 mmol)

  • Methanol (18 mL total)

  • Toluene

  • Acetonitrile

Procedure:

  • Dissolve the ligand (L) in 12 mL of methanol.

  • In a separate flask, dissolve Cu(ClO₄)₂·6H₂O in 6 mL of methanol.

  • Slowly add the copper(II) perchlorate solution to the ligand solution while stirring.

  • Continue stirring the resulting greenish-blue solution for 20 minutes at room temperature.

  • A violet solid will precipitate from the solution.

  • Collect the precipitate by filtration and dry it under vacuum.

  • For further purification, the compound can be recrystallized by diffusion of toluene into an acetonitrile solution of the complex.

Application in the Synthesis of Pramiracetam

N,N'-Diisopropylethylenediamine is a key intermediate in the synthesis of the nootropic drug pramiracetam.

Experimental Workflow:

G cluster_pramiracetam_synthesis Synthesis of Pramiracetam Reactants1 N,N'-diisopropylethylenediamine + Chloroacetyl chloride in THF Intermediate N-(2-(diisopropylamino)ethyl)- 2-chloroacetamide Reactants1->Intermediate Step 1 Reaction Reaction of Intermediate with Pyrrolidone Salt Intermediate->Reaction Reactants2 α-Pyrrolidone + Sodium Hydride in THF Pyrrolidone_Salt Sodium salt of pyrrolidone Reactants2->Pyrrolidone_Salt Step 2a Pyrrolidone_Salt->Reaction Step 2b Product Pramiracetam Reaction->Product G cluster_apoptosis Proposed Extrinsic Apoptotic Pathway Diamine_Derivative N,N'-Diisopropylethylenediamine Derivative TNFR2 TNFR2 Upregulation Diamine_Derivative->TNFR2 Induces Death_Receptor Death Receptor (e.g., TNFR1) TNFR2->Death_Receptor Enhances signaling Death_Ligand Death Ligand (e.g., TNF-α) Death_Ligand->Death_Receptor Binds DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Activates Caspase3 Caspase-3 Activation Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

An In-depth Technical Guide to the Molecular Structure of N,N'-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diisopropylethylenediamine, systematically named N,N'-di(propan-2-yl)ethane-1,2-diamine, is a diamine characterized by an ethylenediamine backbone with isopropyl substituents on each nitrogen atom.[1] This structure imparts significant steric hindrance around the nitrogen atoms, influencing its reactivity and coordination chemistry. It is a colorless liquid with a characteristic amine odor and is miscible with water.[1] This document provides a comprehensive overview of the molecular structure of N,N'-Diisopropylethylenediamine, including its key identifiers, structural parameters, and detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

The molecular structure of N,N'-Diisopropylethylenediamine is defined by its ethylenediamine core and two isopropyl groups. The presence of two secondary amine functionalities and the steric bulk of the isopropyl groups are key features that dictate its chemical behavior.[1]

Key Identifiers and Properties
PropertyValueReference
IUPAC Name N,N'-di(propan-2-yl)ethane-1,2-diamine[2]
CAS Number 4013-94-9[2]
Molecular Formula C8H20N2[2]
Molecular Weight 144.26 g/mol [2]
Synonyms 1,2-Bis(isopropylamino)ethane, N,N'-Disopropylethylene diamine[2]

Structural Diagram

Caption: Molecular structure of N,N'-Diisopropylethylenediamine.

Conformational Analysis

Due to the free rotation around the C-C and C-N single bonds, N,N'-Diisopropylethylenediamine can exist in various conformations. Computational studies on similar diamines, such as 2,2-dimethylpropane-1,3-diamine, have shown that the anti-anti conformation represents the global minimum on the potential energy surface in the gas phase.[3] This suggests that a staggered conformation of the ethylenediamine backbone is likely to be energetically favorable for N,N'-Diisopropylethylenediamine as well, to minimize steric interactions between the bulky isopropyl groups.

Spectroscopic Data Summary
Spectroscopic TechniqueKey FeaturesReference
¹H NMR Signals corresponding to methyl and methine protons of the isopropyl groups, methylene protons of the ethylenediamine bridge, and N-H protons.[1]
¹³C NMR Resonances for the methyl, methine, and methylene carbons.[2]
FTIR Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), C-H stretching (2850-2970 cm⁻¹), N-H bending (1550-1650 cm⁻¹), and C-N stretching (1020-1250 cm⁻¹).[1]
Mass Spectrometry (EI-MS) Molecular ion peak [M]⁺ at m/z 144. Fragmentation is dominated by α-cleavage, leading to the formation of stable iminium ions.[1]

Experimental Protocols

Synthesis of N,N'-Diisopropylethylenediamine via High-Pressure Ammonolysis

This protocol is based on the method described in patent CN1634856A.[4]

Materials:

  • N,N-diisopropylamino chloroethane hydrochloride

  • Liquid ammonia

  • Solvent (e.g., benzene, dichloromethane, or carbon tetrachloride)[4]

  • High-pressure reaction kettle with stirring and temperature measuring device

Procedure:

  • Charge the high-pressure reaction kettle with N,N-diisopropylamino chloroethane hydrochloride and the chosen solvent. A typical weight ratio of hydrochloride to solvent is between 1:2 and 1:5.[4]

  • Seal the reactor and introduce liquid ammonia. The molar ratio of N,N-diisopropylamino chloroethane hydrochloride to ammonia should be in the range of 1:5 to 1:15.[4]

  • Heat the mixture to a temperature between 80°C and 120°C while stirring.[4]

  • Maintain the reaction pressure between 2 and 6 MPa.[4]

  • Allow the reaction to proceed for 2 to 6 hours.[4]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • The reaction mixture can then be worked up by standard procedures, such as filtration to remove ammonium chloride, followed by distillation of the solvent and purification of the product by vacuum distillation.[1]

Characterization by NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-25 mg of N,N'-Diisopropylethylenediamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Process the data to obtain the chemical shifts, coupling constants, and integration values for structural confirmation.

Characterization by FTIR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of neat N,N'-Diisopropylethylenediamine onto the ATR crystal.

  • Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

Characterization by Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and characteristic fragment ions.

  • Analyze the fragmentation pattern to confirm the molecular structure. The primary fragmentation pathway for aliphatic amines like N,N'-Diisopropylethylenediamine is α-cleavage of the C-C bond adjacent to the nitrogen atom.[1]

Logical Workflow for Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: N,N-diisopropylamino chloroethane hydrochloride, liquid ammonia, solvent reaction High-Pressure Ammonolysis (80-120°C, 2-6 MPa) start->reaction workup Work-up: Cooling, Venting, Filtration reaction->workup purification Purification: Vacuum Distillation workup->purification product Pure N,N'-Diisopropylethylenediamine purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry (EI-MS) product->ms confirmation Structural Confirmation nmr->confirmation ftir->confirmation ms->confirmation

Caption: Workflow for the synthesis and characterization of N,N'-Diisopropylethylenediamine.

References

An In-depth Technical Guide to the Synthesis and Purification of N,N-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N-Diisopropylethylenediamine, a crucial intermediate in the pharmaceutical and chemical industries. This document details established synthetic methodologies, rigorous purification protocols, and analytical techniques for quality control, presented in a format tailored for laboratory and process development applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most prominent and high-yielding method is the high-pressure ammonolysis of N,N-diisopropylaminoethyl chloride hydrochloride. Alternative methods, such as the catalytic hydrogenation of N,N-diisopropylaminoacetonitrile and direct alkylation of ethylenediamine, offer different advantages and challenges.

High-Pressure Ammonolysis of N,N-diisopropylaminoethyl Chloride Hydrochloride

This one-step synthesis is noted for its high yield (up to 91%) and relatively simple process, making it an attractive option for industrial production.[1][2] The reaction involves the nucleophilic substitution of the chloride by ammonia under elevated temperature and pressure.

Reaction Scheme:

(CH₃)₂CH-N(CH₂CH₂Cl)·HCl + NH₃ → (CH₃)₂CH-NH-CH₂CH₂-NH-CH(CH₃)₂ + NH₄Cl

A summary of reaction conditions and corresponding yields from various examples is presented in Table 1.

Table 1: Reaction Parameters for the High-Pressure Ammonolysis Synthesis of this compound [2][3]

ParameterExample 1Example 2Example 3Example 4
Starting Material N,N-diisopropylaminoethyl chloride hydrochlorideN,N-diisopropylaminoethyl chloride hydrochlorideN,N-diisopropylaminoethyl chloride hydrochlorideN,N-diisopropylaminoethyl chloride hydrochloride
Solvent BenzeneCarbon TetrachlorideDichloromethaneDichloroethane
Molar Ratio (Ammonia:Starting Material) ~15:1~10:1~5:1~8:1
Temperature (°C) 12010080120
Pressure (MPa) 6423.5
Reaction Time (hours) Not specified625
Yield (%) 91.0788.1061.9084.76
Catalytic Hydrogenation of N,N-diisopropylaminoacetonitrile

Another high-yield method involves the catalytic hydrogenation of N,N-diisopropylaminoacetonitrile. This process can achieve a conversion rate of up to 99.9% with a product selectivity of 92.6% using a Reynolds cobalt catalyst in a benzene solvent.[2] However, this method requires harsh reaction conditions, including high pressures of 9-10 MPa, and the catalyst can be expensive and difficult to recover.

Reductive Amination

Conceptually, this compound can be synthesized via the reductive amination of a suitable carbonyl compound with an amine, followed by the reduction of the intermediate imine.[1] For instance, the reaction of an amino-aldehyde or amino-ketone with diisopropylamine, followed by reduction, could yield the target molecule. While a fundamental process in amine synthesis, specific high-yielding protocols for this compound via this route are not as commonly detailed in the literature.

Alkylation of Ethylenediamine

The direct alkylation of ethylenediamine with an isopropyl halide presents a straightforward approach. However, this method is often complicated by over-alkylation, leading to a mixture of secondary, tertiary, and quaternary ammonium salts, which can make purification challenging and reduce the yield of the desired product.

Purification of this compound

The primary method for purifying this compound is distillation under reduced pressure.[1] This technique is suitable for separating the desired product from less volatile impurities and byproducts.

General Purification Workflow:

The crude reaction mixture is first subjected to a workup procedure to remove salts and other polar impurities. This typically involves extraction and washing. The resulting organic phase is then dried, and the solvent is removed. The crude product is then purified by vacuum distillation.

Experimental Protocols

Synthesis via High-Pressure Ammonolysis (Example 1 from Table 1)

Materials:

  • N,N-diisopropylaminoethyl chloride hydrochloride (93g, 0.465 mol)

  • Benzene (279g)

  • Liquid ammonia (119g, 7 mol)

  • High-pressure reaction kettle with stirring and temperature control

Procedure:

  • Charge the high-pressure reaction kettle with N,N-diisopropylaminoethyl chloride hydrochloride and benzene.

  • Seal the kettle and press in the liquid ammonia.

  • Heat the mixture to 120°C over 3 hours, at which point the pressure should reach approximately 6 MPa.

  • Maintain the reaction at this temperature with stirring. The pressure should remain relatively constant.

  • After the reaction is complete, cool the kettle and carefully vent the excess ammonia.

  • Transfer the reaction mixture to a three-necked flask.

  • Bubble dry hydrogen chloride gas through the solution to precipitate the product as its hydrochloride salt until the solution becomes viscous.

  • Filter to collect the solid product and wash with 100 ml of benzene.

  • Dry the white solid under vacuum to yield the product (76.5g, 91.07% yield).

Purification by Vacuum Distillation

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask(s)

  • Thermometer

  • Vacuum pump with a pressure gauge and cold trap

  • Heating mantle with a stirrer

Procedure:

  • Place the crude this compound in the round-bottom flask with a magnetic stir bar.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Begin stirring and gradually apply vacuum to the system.

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect any low-boiling fractions in a separate receiving flask.

  • The pure this compound will distill at a specific temperature and pressure. The boiling point is reported as 169-171 °C at atmospheric pressure, so under vacuum, the boiling point will be significantly lower. The exact temperature will depend on the achieved vacuum.

  • Collect the main fraction in a clean, pre-weighed receiving flask.

  • Once the main fraction has been collected, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Analytical Characterization

The purity and identity of synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Table 2: Analytical Methods for the Characterization of this compound

TechniquePurposeTypical Observations
Gas Chromatography (GC) Purity assessmentA single major peak corresponding to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and impurity profilingMolecular ion peak [M]⁺ at m/z 144.26. Fragmentation pattern dominated by α-cleavage.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation¹H NMR: Signals for methyl and methine protons of the isopropyl groups, methylene protons of the ethylenediamine bridge, and NH protons. ¹³C NMR: Resonances for the different carbon environments.
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional group identificationCharacteristic absorptions for N-H stretching and bending, and C-N stretching.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Process cluster_workup Workup cluster_product Product N,N-diisopropylaminoethyl\nchloride hydrochloride N,N-diisopropylaminoethyl chloride hydrochloride Reactor High-Pressure Reactor N,N-diisopropylaminoethyl\nchloride hydrochloride->Reactor Ammonia Ammonia Ammonia->Reactor Conditions T = 80-120°C P = 2-6 MPa Reactor->Conditions Precipitation Precipitation with HCl Reactor->Precipitation Crude Product Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Product This compound Hydrochloride Drying->Product

Caption: Synthesis workflow for this compound via high-pressure ammonolysis.

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Extraction & Washing) Crude->Workup Drying Drying of Organic Phase Workup->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation PureProduct Pure this compound Distillation->PureProduct Main Fraction Impurities High-Boiling Impurities Distillation->Impurities Residue Volatiles Low-Boiling Impurities Distillation->Volatiles First Fraction

Caption: General workflow for the purification of this compound.

References

An In-depth Technical Guide to the Physical Properties of N,N-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylethylenediamine is a crucial organic compound utilized as a versatile building block and ligand in various chemical syntheses. Its unique structural characteristics, featuring both primary and tertiary amine functionalities, make it a valuable intermediate in the production of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of its core physical properties, supported by methodologies for their determination and a summary of its chemical identity.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, application in synthetic protocols, and for analytical characterization.

PropertyValueReference
Molecular Formula C8H20N2[1]
Molecular Weight 144.26 g/mol [2]
CAS Number 121-05-1[1]
Appearance Colorless liquid[2]
Odor Strong amine-like[2]
Boiling Point 162.8 °C at 760 mmHg[1]
170 °C[2]
Density 0.837 g/cm³[1]
Refractive Index (n20/D) 1.4289[1]
Flash Point 49.3 °C[1]
Solubility Fully miscible in water[1][3]
Soluble in organic solvents like ethanol and acetone[4]
Vapor Pressure 2.13 mmHg at 25°C[1]
pKa 10.18 ± 0.28 (Predicted)[1]

Experimental Protocols for Property Determination

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, standard methodologies are employed for the determination of its physical and chemical properties. The following outlines the general procedures for key analytical techniques used in the characterization of this compound.[5]

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that is indicative of its purity. The atmospheric boiling point of this compound can be determined using a distillation apparatus. The sample is heated in a flask connected to a condenser, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For smaller sample quantities, micro-boiling point determination methods can be utilized.

Measurement of Density

Density is typically measured at a specified temperature, often 25 °C. A pycnometer or a digital density meter can be used for accurate measurements. The mass of a known volume of the substance is determined, and the density is calculated by dividing the mass by the volume.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples. An Abbe refractometer is commonly used for this measurement. A small amount of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, integrations, and coupling patterns of the signals in the NMR spectrum can be used to confirm the presence of the diisopropyl and ethylenediamine moieties.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for N-H and C-N stretching and bending vibrations.[5]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum will correspond to the molecular weight of this compound.[5][6]

  • Gas Chromatography (GC) : GC is a powerful technique for assessing the purity of volatile compounds like this compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.[5]

Illustrative Synthetic Workflow

The synthesis of this compound can be achieved through various routes. One common method involves the ammonolysis of N,N-diisopropylamino chloroethane hydrochloride. The following diagram illustrates a general workflow for its synthesis and purification.

G A N,N-diisopropylamino chloroethane hydrochloride B Ammonolysis Reaction (High Pressure & Temperature) A->B Reactant C Crude Product Mixture B->C Yields D Solvent Removal C->D Processing E Distillation/Purification D->E Purification Step F Pure this compound E->F Final Product G Ammonia G->B Reactant H Solvent H->B Medium

Caption: A generalized workflow for the synthesis of this compound.

References

Spectroscopic Profile of N,N'-Diisopropylethylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N,N'-Diisopropylethylenediamine, a crucial building block in organic synthesis and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for N,N'-Diisopropylethylenediamine is C₈H₂₀N₂, with a molecular weight of 144.26 g/mol .[1] Its structure is characterized by an ethylenediamine backbone with isopropyl groups attached to each nitrogen atom. This unique structure gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-Diisopropylethylenediamine in solution.

¹H NMR Data

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
-CH(C H₃)₂~1.03Doublet12H
-C H(CH₃)₂~2.75Septet2H
-NH-C H₂-C H₂-NH-~2.59Singlet4H
-NH -~1.33Singlet (broad)2H

¹³C NMR Data

CarbonChemical Shift (δ) ppm
-CH(C H₃)₂~22.8
-C H(CH₃)₂~48.7
-NH-C H₂-C H₂-NH-~46.9
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N,N'-Diisopropylethylenediamine is characterized by the following absorption bands:

Vibrational ModeWavenumber (cm⁻¹)
N-H Stretch3280
C-H Stretch2965, 2930, 2870
N-H Bend1590
C-N Stretch1130
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N,N'-Diisopropylethylenediamine, electron ionization (EI) is a common technique.

m/zRelative Intensity (%)Proposed Fragment
144~5[M]⁺ (Molecular Ion)
129~15[M - CH₃]⁺
101~30[M - C₃H₇]⁺
72100[CH(CH₃)₂NHCH₂]⁺
58~40[CH₂NHCH(CH₃)₂]⁺
44~60[CH₂NH₂]⁺
30~50[CH₂NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of N,N'-Diisopropylethylenediamine (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 16-64 scans for a clear spectrum.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed.

  • The resulting spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid sample is placed directly onto the ATR crystal.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample spectrum is then recorded.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

  • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • The spectrum is baseline corrected.

  • Peak picking is performed to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Sample Introduction:

  • The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC) for separation from any impurities.

Data Acquisition:

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: Typically 70 eV.

  • Mass Range: m/z 10-200.

  • Scan Speed: A scan speed appropriate for the introduction method is used (e.g., 1-2 scans/second for GC-MS).

Data Processing:

  • The acquired mass spectrum shows the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).

  • The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualizations

The following diagrams illustrate key experimental workflows.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample N,N'-Diisopropylethylenediamine Sample Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve NMR Path Direct Direct Application (for IR and MS) Sample->Direct IR/MS Path NMR NMR Spectrometer Dissolve->NMR IR FTIR Spectrometer Direct->IR MS Mass Spectrometer Direct->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Structural Elucidation and Characterization ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: Workflow for Spectroscopic Analysis.

Fragmentation_Pathway Key Mass Spectrometry Fragmentation Pathway MolIon Molecular Ion [C8H20N2]⁺˙ m/z = 144 Frag1 Loss of CH₃ [C7H17N2]⁺ m/z = 129 MolIon->Frag1 Frag2 Loss of C₃H₇ [C5H13N2]⁺ m/z = 101 MolIon->Frag2 BasePeak α-Cleavage [C4H10N]⁺ m/z = 72 (Base Peak) MolIon->BasePeak Primary Fragmentation

Caption: MS Fragmentation of N,N'-Diisopropylethylenediamine.

References

Thermochemical Properties of N,N'-Diisopropylethylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical data for N,N'-Diisopropylethylenediamine (CAS: 4013-94-9), a compound of interest in various chemical and pharmaceutical applications. Due to a lack of experimentally determined thermochemical values in publicly accessible literature, this document presents computationally predicted data and outlines the established experimental protocols that would be employed for their empirical determination. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical values for initial modeling and detailed methodologies for future experimental validation.

Introduction

N,N'-Diisopropylethylenediamine is a diamine with the molecular formula C8H20N2.[1] Its structure, featuring an ethylenediamine backbone with isopropyl substituents on each nitrogen atom, gives rise to its utility as a ligand in coordination chemistry and as a building block in organic synthesis.[2] A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for process optimization, reaction modeling, and safety assessments in its various applications, including in the synthesis of pharmaceutical intermediates.

This document compiles the currently available predicted thermochemical data for N,N'-Diisopropylethylenediamine and provides detailed, generalized experimental protocols for the determination of these properties.

Predicted Thermochemical Data

Table 1: Predicted Core Thermochemical Properties of N,N'-Diisopropylethylenediamine

PropertySymbolValueUnitMethodSource
Standard Gibbs Free Energy of FormationΔfG°190.38kJ/molJoback Method[3][4]
Standard Enthalpy of Formation (gas)ΔfH°(gas)-112.07kJ/molJoback Method[3][4]
Enthalpy of FusionΔfusH°19.63kJ/molJoback Method[3][4]
Enthalpy of VaporizationΔvapH°45.50kJ/molJoback Method[3][4]

Table 2: Predicted Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of N,N'-Diisopropylethylenediamine

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)MethodSource
481.90329.12Joback Method[3][4]
511.77343.85Joback Method[3][4]
541.65357.96Joback Method[3][4]
571.52371.45Joback Method[3][4]
601.39384.33Joback Method[3][4]
631.27396.63Joback Method[3][4]
661.14408.37Joback Method[3][4]

Experimental Protocols for Thermochemical Analysis

To obtain empirical thermochemical data for N,N'-Diisopropylethylenediamine, standard calorimetric techniques would be employed. The following sections detail the generalized experimental protocols for determining the standard enthalpy of formation and heat capacity.

Determination of Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound like N,N'-Diisopropylethylenediamine is typically determined indirectly by first measuring its standard enthalpy of combustion (ΔcH°) using a bomb calorimeter. The enthalpy of formation can then be calculated using Hess's Law.

Experimental Workflow for Bomb Calorimetry

G cluster_prep Sample Preparation cluster_assembly Calorimeter Assembly cluster_measurement Measurement cluster_analysis Post-Measurement Analysis prep1 Weigh ~1g of N,N'-Diisopropylethylenediamine prep2 Press into a pellet prep1->prep2 prep3 Measure and weigh a 10 cm ignition wire prep2->prep3 assembly1 Place pellet in sample cup inside the bomb prep3->assembly1 assembly2 Connect ignition wire to electrodes, ensuring contact with pellet assembly1->assembly2 assembly3 Seal the bomb assembly2->assembly3 assembly4 Purge with O2, then pressurize to ~30 atm assembly3->assembly4 assembly5 Place bomb in calorimeter bucket assembly4->assembly5 assembly6 Add exactly 2.000 L of water assembly5->assembly6 assembly7 Close calorimeter and attach ignition leads assembly6->assembly7 measurement1 Allow temperature to equilibrate assembly7->measurement1 measurement2 Record initial temperature (Ti) for several minutes measurement1->measurement2 measurement3 Ignite the sample measurement2->measurement3 measurement4 Record temperature at regular intervals until a peak is reached and it begins to cool measurement3->measurement4 measurement5 Record final temperature (Tf) after stabilization measurement4->measurement5 analysis1 Depressurize and open the bomb measurement5->analysis1 analysis2 Measure and weigh unburned ignition wire analysis1->analysis2 analysis3 Calculate heat absorbed by the calorimeter analysis2->analysis3 analysis4 Calculate enthalpy of combustion (ΔcH°) analysis3->analysis4 analysis5 Use Hess's Law to find enthalpy of formation (ΔfH°) analysis4->analysis5

Caption: Workflow for determining the enthalpy of combustion.

Detailed Methodology:

  • Sample Preparation: A sample of N,N'-Diisopropylethylenediamine (approximately 0.5 - 1.0 g) is accurately weighed and pressed into a pellet. A fuse wire of known length (e.g., 10 cm) and mass is also weighed.[5][6]

  • Bomb Assembly: The pellet is placed in the sample holder within the bomb calorimeter. The fuse wire is attached to the electrodes, ensuring it is in contact with the sample. The bomb is then sealed.

  • Pressurization: The bomb is purged of atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm to ensure complete combustion.[1]

  • Calorimeter Setup: The sealed bomb is placed into the calorimeter bucket, which is then filled with a precise volume (e.g., 2000 mL) of water. The calorimeter lid, containing a stirrer and a high-precision thermometer, is secured.

  • Temperature Equilibration and Ignition: The water is stirred to achieve thermal equilibrium. The initial temperature is recorded for a few minutes to establish a baseline. The sample is then ignited electrically.

  • Data Acquisition: The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.

  • Post-Combustion Analysis: After the experiment, the bomb is depressurized, and any remaining fuse wire is collected and weighed to determine the amount that combusted.

  • Calculation: The heat of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid).[1] Using the known enthalpies of formation for CO2(g) and H2O(l), the standard enthalpy of formation of N,N'-Diisopropylethylenediamine is then calculated via Hess's Law.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine heat capacity and the enthalpies of phase transitions.

Experimental Workflow for DSC

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis prep1 Accurately weigh 5-15 mg of N,N'-Diisopropylethylenediamine prep2 Place sample in a hermetically sealed aluminum pan prep1->prep2 inst1 Place sample and reference pans in the DSC cell prep2->inst1 prep3 Prepare an empty, sealed pan as a reference prep3->inst1 inst2 Set a nitrogen purge gas flow (e.g., 20 cm³/min) inst1->inst2 inst3 Program the temperature profile (heat/cool/heat cycles) inst2->inst3 meas1 Initial heating and cooling cycles to erase thermal history inst3->meas1 meas2 Final heating ramp at a constant rate (e.g., 10-20°C/min) meas1->meas2 meas3 Record differential heat flow vs. temperature meas2->meas3 analysis1 Analyze the thermogram meas3->analysis1 analysis2 Determine heat capacity (Cp) from the heat flow curve analysis1->analysis2 analysis3 Identify and integrate peaks to find enthalpies of phase transitions (e.g., ΔHfusion) analysis1->analysis3

Caption: Workflow for determining heat capacity and phase transitions.

Detailed Methodology:

  • Sample Preparation: A small, accurately weighed sample (5-15 mg) of N,N'-Diisopropylethylenediamine is placed into an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is prepared as a reference.[7]

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument's measurement cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[7]

  • Thermal Program: A temperature program is initiated. This typically involves an initial heating and cooling cycle to erase the sample's thermal history. Following this, a final heating ramp is performed at a constant rate (e.g., 10 or 20°C/min) over the desired temperature range.[7]

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature throughout the programmed temperature scan. The output is a thermogram of heat flow versus temperature.

  • Data Analysis: The heat capacity of the sample at a given temperature is determined from the heat flow curve. Any endothermic or exothermic peaks on the thermogram correspond to phase transitions (e.g., melting). The area under these peaks is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion).[7]

Conclusion

While experimental thermochemical data for N,N'-Diisopropylethylenediamine remains to be published, this guide provides a solid foundation for researchers by presenting high-quality predicted values and detailing the established experimental protocols for their determination. The provided methodologies for bomb calorimetry and Differential Scanning Calorimetry are robust and widely accepted for generating the precise data required for advanced chemical and pharmaceutical development. It is recommended that future work on this compound includes the experimental validation of the thermochemical properties outlined herein.

References

discovery and history of N,N-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N,N-Diisopropylethylenediamine

Introduction

This compound is an organic compound belonging to the diamine family, characterized by an ethylenediamine backbone with two isopropyl groups attached to one of the nitrogen atoms.[1] Its chemical structure, featuring both a primary and a tertiary amine, along with the steric hindrance provided by the isopropyl groups, grants it unique chemical properties. This versatility makes it a valuable intermediate and reagent in various fields, particularly in the development and synthesis of pharmaceuticals and as a ligand in coordination chemistry.[1] This document provides a comprehensive overview of its history, physicochemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Discovery and History

The scientific exploration of this compound and its structural isomers dates back to the mid-20th century, driven by research in medicinal chemistry.[1] In the early 1950s, this compound was part of a broader investigation into a series of ethylenediamine derivatives being screened for potential therapeutic activity against Mycobacterium tuberculosis.[1]

These early structure-activity relationship (SAR) studies were pivotal, concluding that the nature and size of the alkyl groups on the ethylenediamine nitrogen atoms were critical for anti-tubercular efficacy.[1] This line of inquiry culminated in a significant breakthrough: the structural modification of the related lead compound, N,N'-diisopropylethylenediamine, led to the discovery of Ethambutol in 1961.[1] Ethambutol subsequently became a first-line medication for the treatment of tuberculosis, highlighting the historical importance of this class of diamines in drug discovery.[1]

Physicochemical and Spectroscopic Data

The identity and purity of this compound are defined by its specific physical constants and spectroscopic characteristics. This data is crucial for its application in synthesis and research.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 121-05-1[1][2][3]
Molecular Formula C8H20N2[1][2][3][4]
Molecular Weight 144.26 g/mol [1][2][3][4][5]
Appearance Colorless liquid[1][3]
Odor Distinct amine odor[1][3]
Boiling Point 169–171 °C[1][5][6]
Density ~0.798 g/mL at 25 °C[1][5][6]
Refractive Index n20/D 1.4289[2][5][6]
Solubility Fully miscible in water[1][2][6][7]
Flash Point 49.3–54 °C[2][7]
pKa (Predicted) 10.18 ± 0.28[2]
LogP 1.76[2]
Spectroscopic Data
TechniqueObservationSource(s)
¹H NMR Shows distinct signals for methyl and methine protons of the isopropyl groups, methylene protons of the ethylenediamine bridge, and the primary amine protons.[1]
FT-IR (cm⁻¹) Characterized by absorption bands for N-H stretching (typically 3300-3500, weak), C-H stretching (2850-2970), N-H bending (1550-1650), and C-N stretching (1020-1250).[1]
Mass Spec. (EI-MS) Molecular ion peak [M]⁺ at m/z 144. The fragmentation pattern is dominated by α-cleavage, yielding characteristic iminium ions at m/z 129 ([M - CH₃]⁺), 86, 72, and 44.[1]

Synthesis and Experimental Protocols

Historically, the synthesis of substituted ethylenediamines involved harsh conditions or hazardous reagents, such as the Gabriel synthesis or high-pressure reactions with ethylene oxide.[1][8] Modern methods have shifted towards more efficient and environmentally benign processes.[1]

Key Synthetic Method: High-Pressure Ammonolysis

A prominent and industrially viable method for synthesizing this compound is the high-pressure ammonolysis of N,N-diisopropylaminoethyl chloride hydrochloride.[1][8] This method is noted for its high yield and improved safety profile compared to older techniques.[1]

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Purification reactant1 N,N-Diisopropylaminoethyl Chloride Hydrochloride reactor High-Pressure Reactor reactant1->reactor reactant2 Liquid Ammonia reactant2->reactor solvent Solvent (e.g., Dichloromethane) solvent->reactor filtration Filtration reactor->filtration Reaction Mixture extraction Solvent Extraction & Washing filtration->extraction Filtrate distillation Fractional Distillation extraction->distillation Crude Product product Pure this compound distillation->product

Caption: High-pressure ammonolysis workflow for this compound synthesis.

Detailed Experimental Protocol: High-Pressure Ammonolysis

The following protocol is based on methodologies described in patent literature.[8]

  • Reactor Charging: Add N,N-diisopropylaminoethyl chloride hydrochloride (1.0 eq) and a suitable solvent, such as dichloromethane or toluene (at a weight ratio of 1:2 to 1:5 with the starting material), to a high-pressure reactor equipped with stirring and temperature control.[8]

  • Ammonia Addition: Seal the reactor and charge it with liquid ammonia (5 to 15 molar equivalents relative to the hydrochloride salt).[8]

  • Reaction Conditions: Heat the mixture to a temperature between 80–120 °C. The internal pressure will rise to 2–6 MPa. Maintain these conditions with constant stirring for 2 to 6 hours.[8]

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Work-up:

    • Transfer the reaction mixture and filter it to remove the ammonium chloride byproduct.

    • Wash the filtrate with water to remove any remaining salts.

    • Separate the organic layer and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by fractional distillation to obtain pure this compound.

Applications in Research and Development

The unique structure of this compound makes it a versatile tool in several areas of chemical science.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The compound is a crucial building block in the synthesis of various pharmaceuticals.[1] Its most prominent role is as a key intermediate in the production of the nootropic drug pramiracetam .[1][8] It is also utilized in the synthesis of certain anti-inflammatory agents and in the preparation of 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones, which have been investigated for their antitumor activity.[1][2]

G start This compound step1_cond Amidation start->step1_cond reagent + Glycolic Acid Derivative reagent->step1_cond intermediate Amide Intermediate step2_cond Cyclization intermediate->step2_cond step1_cond->intermediate product Pramiracetam step2_cond->product

Caption: Role as a key intermediate in the synthesis of Pramiracetam.

Ligand in Coordination Chemistry

With two nitrogen atoms possessing lone pairs of electrons, this compound functions as a versatile bidentate ligand.[1] It readily forms stable chelate complexes with a variety of transition metals, such as copper(II).[1][6] The steric bulk of the diisopropyl groups can influence the geometry and reactivity of the resulting metal complex, which is a valuable feature in the design of catalysts.[1] These complexes have applications in materials science, with some exhibiting thermochromic properties, and are used as ligands for metathesis catalysts.[1][6][7]

G cluster_reactants ligand This compound complex Bidentate Metal Complex ligand->complex Coordination (N lone pairs donate to metal center) metal Metal Ion (M²⁺) e.g., Cu²⁺ metal->complex

Caption: Formation of a bidentate metal complex.

Reagent in Organic and Polymer Synthesis

In organic synthesis, the compound is used to produce other molecules, such as 1,4-diisopropyl-piperazin-2-one.[1][7] Its asymmetric structure also makes it a candidate for use in chiral synthesis to produce enantiopure compounds.[1] In polymer chemistry, it has been employed for the aminolysis of polymers like poly(β-benzyl l-aspartate) to create functionalized cationic polyaspartamides.[1] These resulting polymers can exhibit pH and thermo-sensitivities, making them suitable for developing "smart" materials for applications such as controlled drug delivery.[1]

Conclusion

From its origins in mid-century medicinal chemistry to its modern applications, this compound has proven to be a compound of significant scientific and commercial interest. Advances in synthetic methodologies have made it more accessible and safer to produce, expanding its utility. For professionals in drug development, organic synthesis, and materials science, this compound offers a unique combination of steric and electronic properties, making it a valuable building block for creating complex and functional molecules. Continued research into its applications, particularly in catalysis and polymer science, is expected to further broaden its impact.

References

An In-Depth Technical Guide to the Stability and Reactivity Profile of N,N'-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diisopropylethylenediamine, a key organic compound, is widely utilized in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. Its unique structural characteristics, featuring a central ethylenediamine backbone with two isopropyl groups attached to the nitrogen atoms, confer a specific reactivity profile that makes it an invaluable tool in modern organic chemistry. This technical guide provides a comprehensive overview of the stability and reactivity of N,N'-Diisopropylethylenediamine, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Properties and Stability

N,N'-Diisopropylethylenediamine is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is miscible with water and soluble in common organic solvents like ethanol and acetone.[1] Its stability is a critical factor in its handling, storage, and application in chemical reactions.

Thermal Stability

Table 1: Physical and Chemical Properties of N,N'-Diisopropylethylenediamine

PropertyValueReference(s)
Molecular FormulaC₈H₂₀N₂
Molecular Weight144.26 g/mol
Boiling Point169-171 °C
Density0.798 g/mL at 25 °C
Refractive Indexn20/D 1.4289
Flash Point52 °C (closed cup)
Hydrolytic Stability

Information regarding the quantitative hydrolytic stability of N,N'-Diisopropylethylenediamine at various pH values is limited in publicly available literature. However, as an amine, it is expected to be stable in neutral and basic aqueous solutions. In acidic solutions, it will form ammonium salts. Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to degradation.

Handling and Storage

N,N'-Diisopropylethylenediamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. It should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety goggles, and a face shield, should be worn.[4] It is also air-sensitive and should be stored under an inert atmosphere.[5] Incompatible materials to be avoided during storage and handling include strong oxidizing agents and strong acids.[4]

Reactivity Profile

The reactivity of N,N'-Diisopropylethylenediamine is largely dictated by the presence of two secondary amine groups and the steric hindrance imposed by the isopropyl substituents. This unique combination makes it a versatile reagent in organic synthesis.

Basicity and Role as a Non-Nucleophilic Base

With a pKa of its conjugate acid around 10.75, N,N'-Diisopropylethylenediamine is a moderately strong base.[1] The bulky isopropyl groups sterically hinder the nitrogen atoms, making it a poor nucleophile. This characteristic is highly advantageous in reactions where a base is required to neutralize acids generated in situ without competing in nucleophilic substitution reactions. This is particularly crucial in peptide coupling reactions where it acts as a proton scavenger.

Reactivity with Electrophiles

N,N'-Diisopropylethylenediamine readily reacts with acyl halides to form amides. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl halide.[6][7] Due to the presence of two amine groups, di-acylation is possible. In many synthetic applications, it is used as a base to neutralize the HCl generated during the acylation of a primary or secondary amine with an acyl chloride.

Similar to other secondary amines, N,N'-Diisopropylethylenediamine can undergo N-alkylation with alkyl halides. The steric hindrance from the isopropyl groups may slow down the reaction rate compared to less hindered amines.

Role as a Ligand in Coordination Chemistry

The two nitrogen atoms of N,N'-Diisopropylethylenediamine can act as a bidentate ligand, coordinating to various transition metal centers to form stable complexes. It has been used to synthesize complexes with copper(II) and other metals.[2] The steric bulk of the isopropyl groups influences the coordination geometry and the properties of the resulting metal complexes, which have applications in catalysis and materials science.

Experimental Protocols

Amide Synthesis using HBTU and N,N'-Diisopropylethylenediamine

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent and N,N'-Diisopropylethylenediamine as the base.

Experimental Workflow for Amide Synthesis

G Workflow for HBTU-mediated Amide Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants Dissolve carboxylic acid (1 eq) and HBTU (1 eq) in DMF base_add Add N,N'-Diisopropylethylenediamine (2 eq) reactants->base_add amine_add Add amine (1 eq) base_add->amine_add stir Stir at room temperature (monitor by TLC/LC-MS) amine_add->stir quench Quench with water stir->quench extract Extract with an organic solvent quench->extract purify Purify by chromatography extract->purify

Caption: General workflow for a typical amide synthesis using HBTU and N,N'-Diisopropylethylenediamine.

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and HBTU (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).[8]

  • Add N,N'-Diisopropylethylenediamine (2 equivalents) to the solution and stir for a few minutes.[8]

  • Add the amine (1 equivalent) to the reaction mixture.[8]

  • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Synthesis of a Dinuclear Copper(II) Complex

This protocol outlines the synthesis of a dinuclear copper(II) complex using a tridentate ligand derived from N,N'-Diisopropylethylenediamine.

Experimental Workflow for Copper Complex Synthesis

G Synthesis of a Dinuclear Copper(II) Complex cluster_prep Ligand and Metal Salt Preparation cluster_reaction Complex Formation cluster_isolation Isolation and Purification ligand_sol Dissolve ligand in methanol mixing Slowly add metal salt solution to ligand solution ligand_sol->mixing metal_sol Dissolve Cu(ClO4)2·6H2O in methanol metal_sol->mixing stirring Stir at ambient temperature for 20 min mixing->stirring precipitation Precipitation of the complex stirring->precipitation filtration Filter the solid product precipitation->filtration drying Dry in vacuo filtration->drying recrystallization Recrystallize from acetonitrile/toluene drying->recrystallization G Role of N,N'-Diisopropylethylenediamine in Amide Coupling cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid ActiveEster Activated Carboxylic Acid (e.g., O-Acylisourea) RCOOH->ActiveEster + CouplingAgent CouplingAgent Coupling Agent (e.g., HBTU) RNH2 Amine Amide Amide Product RNH2->Amide DIPEA N,N'-Diisopropylethylenediamine (Base) NeutralizedAcid [DIPEA-H]+ DIPEA->NeutralizedAcid AcidByproduct Acidic Byproduct (e.g., H-OBt) ActiveEster->AcidByproduct ActiveEster->Amide + RNH2 AcidByproduct->NeutralizedAcid + DIPEA

References

Methodological & Application

N,N-Diisopropylethylenediamine in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylethylenediamine, a sterically hindered vicinal diamine, has emerged as a versatile ligand in the field of catalysis. Its unique structural and electronic properties make it a valuable component in various metal-catalyzed transformations, influencing reaction rates, selectivity, and catalyst stability. This document provides detailed application notes and protocols for the use of this compound in key catalytic reactions, drawing from established methodologies in organometallic chemistry.

Application in Ruthenium-Catalyzed Olefin Metathesis

This compound can serve as an ancillary ligand in ruthenium-based olefin metathesis catalysts. The steric bulk of the diisopropyl groups can modulate the reactivity and selectivity of the catalyst. While specific examples detailing the in-situ or pre-complexation with N,N'-Diisopropylethylenediamine are not extensively documented in readily available literature, a general protocol for synthesizing a ruthenium complex with a related NNN pincer ligand provides a foundational methodology. This can be adapted for the synthesis of a Ru-N,N'-Diisopropylethylenediamine complex.

Protocol: Synthesis of a Ruthenium(II) Complex with a Diamine Ligand (General Procedure)

This protocol is adapted from methodologies for synthesizing ruthenium complexes with nitrogen-based ligands.

Materials:

  • Ru(PPh₃)₃Cl₂ (Ruthenium(II) tris(triphenylphosphine) dichloride)

  • N,N'-Diisopropylethylenediamine

  • Toluene, anhydrous

  • Schlenk flask and line

  • Magnetic stirrer and heat plate

  • Standard glassware for inert atmosphere techniques

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Ru(PPh₃)₃Cl₂ (1 equivalent) in anhydrous toluene.

  • Add a stoichiometric equivalent of N,N'-Diisopropylethylenediamine to the solution.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Reduce the solvent volume under vacuum.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired ruthenium complex.

Characterization: The synthesized complex should be characterized by standard analytical techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow for Ruthenium Complex Synthesis

cluster_synthesis Ruthenium Complex Synthesis reagents Ru(PPh₃)₃Cl₂ + N,N'-Diisopropylethylenediamine solvent Anhydrous Toluene reagents->solvent Dissolve reaction Reflux under Inert Atmosphere (2-4 hours) solvent->reaction workup Solvent Removal reaction->workup purification Column Chromatography or Recrystallization workup->purification product Purified Ru-Diamine Complex purification->product

Caption: General workflow for the synthesis of a Ruthenium-Diamine complex.

Application in Copper-Catalyzed Cross-Coupling Reactions

Diamine ligands are frequently employed in copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, to facilitate the formation of carbon-heteroatom bonds. The N,N'-Diisopropylethylenediamine ligand can enhance the solubility and reactivity of the copper catalyst.

Protocol: Copper-Catalyzed N-Arylation of Benzimidazole (Chan-Lam Coupling)

This protocol is a general procedure for the Chan-Lam coupling reaction, where N,N'-Diisopropylethylenediamine can be used as the ligand.

Materials:

  • Copper(II) salt (e.g., CuCl₂, 3 mol%)

  • N,N'-Diisopropylethylenediamine (if used as a separate ligand, 6 mol%) or a pre-formed Copper-Diamine complex (3 mol%)

  • Benzimidazole (1 equivalent)

  • Arylboronic acid (3 equivalents)

  • Methanol

  • Reaction tube

  • Magnetic stirrer and heat plate

Procedure:

  • To a reaction tube, add the copper catalyst (or a mixture of the copper salt and N,N'-Diisopropylethylenediamine ligand), benzimidazole, and arylboronic acid.

  • Add methanol as the solvent.

  • Seal the tube and heat the reaction mixture at 40 °C with stirring for 12 hours under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the N-arylated benzimidazole.

Quantitative Data Summary (Illustrative for Chan-Lam Coupling with Diamine Ligands):

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acidUp to 96%
24-Methoxyphenylboronic acidHigh
34-Bromophenylboronic acidHigh

Note: The yields are representative of Chan-Lam reactions with related copper-diamine complexes and may vary with N,N'-Diisopropylethylenediamine.

Catalytic Cycle for Copper-Catalyzed N-Arylation

cluster_cycle Chan-Lam Coupling Catalytic Cycle Cu_II Cu(II)-L Cu_II_N Cu(II)-Nuc Cu_II->Cu_II_N + Nucleophile (N-H) - HX Cu_III Cu(III) Intermediate Cu_II_N->Cu_III + Arylboronic Acid Cu_III->Cu_II Reoxidation Product Product (Ar-Nuc) Cu_III->Product Reductive Elimination cluster_asymmetric Asymmetric Catalysis Workflow ligand_synthesis Synthesis of Chiral N,N'-Diisopropylethylenediamine complex_formation Formation of Chiral Metal-Ligand Complex ligand_synthesis->complex_formation catalytic_reaction Asymmetric Catalytic Reaction complex_formation->catalytic_reaction analysis Analysis of Product (Yield and Enantiomeric Excess) catalytic_reaction->analysis

Applications of N,N'-Diisopropylethylenediamine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diisopropylethylenediamine is a versatile diamine that finds numerous applications in organic synthesis, primarily as a sterically hindered base, a ligand for transition metal catalysis, and a key building block for synthesizing complex molecules. Its unique structural features, particularly the bulky isopropyl groups on the nitrogen atoms, impart specific reactivity and selectivity in various chemical transformations. This document provides detailed application notes and experimental protocols for its principal uses.

Non-Nucleophilic Base in Amide Bond Formation

Application Note: N,N'-Diisopropylethylenediamine, often used interchangeably with its close analog N,N-Diisopropylethylamine (DIPEA or Hünig's base), serves as an effective non-nucleophilic base in amide coupling reactions. The steric hindrance provided by the isopropyl groups prevents the amine from competing with the desired nucleophile (primary or secondary amine) in attacking the activated carboxylic acid species. Its primary role is to scavenge the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. This property is crucial in peptide synthesis and the formation of amide bonds in complex molecules, where minimizing side reactions is paramount.

Experimental Protocol: Amide Synthesis using a Carbodiimide Coupling Reagent

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine using N,N'-Diisopropylethylenediamine as the base and a carbodiimide as the coupling agent.

Workflow for Amide Synthesis:

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add N,N'-Diisopropylethylenediamine A->B C Add Coupling Agent (e.g., EDC) B->C D Add Amine C->D E Stir at Room Temperature D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: General workflow for amide synthesis.

Materials:

  • Carboxylic acid

  • Amine (primary or secondary)

  • N,N'-Diisopropylethylenediamine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1-0.5 M) at 0 °C, add N,N'-Diisopropylethylenediamine (2.0-3.0 equiv).

  • Add EDC·HCl (1.2-1.5 equiv) to the reaction mixture and stir for 15 minutes at 0 °C.

  • Add the amine (1.1 equiv) and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data for Amide Synthesis:

Carboxylic AcidAmineCoupling ReagentBaseSolventYield (%)Reference
Benzoic AcidBenzylamineEDC·HClDIPEADCM>90General Protocol
Acetic AcidAnilineHATUDIPEADMF>95General Protocol
Boc-ProlineGlycine methyl esterHBTUDIPEADMF>90General Protocol

Ligand in Asymmetric Catalysis

Application Note: Chiral diamines are privileged ligands in asymmetric catalysis. While N,N'-Diisopropylethylenediamine itself is achiral, its derivatives, where chirality is introduced into the ethylenediamine backbone or the N-substituents, are effective ligands for a variety of asymmetric transformations. These chiral ligands can coordinate to a metal center (e.g., copper, palladium, rhodium) to create a chiral environment that directs the stereochemical outcome of the reaction, leading to the formation of one enantiomer of the product in excess. A notable application is in copper-catalyzed asymmetric Henry (nitroaldol) reactions.

Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction

This protocol outlines a general procedure for the enantioselective addition of nitromethane to an aldehyde, catalyzed by a copper(II) complex of a chiral bis(oxazoline) ligand, with N,N'-Diisopropylethylenediamine used as a base.

Proposed Catalytic Cycle:

Henry_Reaction_Cycle A [Cu(II)(Chiral Ligand)] Complex B Coordination of Aldehyde A->B Aldehyde D Nitronate Addition B->D Nitronate C Deprotonation of Nitromethane (by DIPEA) C->D E Protonation D->E F Product Release E->F β-Nitroalkoxide F->A Chiral Product Pramiracetam_Synthesis A 2-Oxopyrrolidine-1-acetyl chloride C Pramiracetam A->C B N,N'-Diisopropylethylenediamine B->C Heck_Reaction_Cycle A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C [Ar-Pd(II)-X]L_n B->C D Alkene Coordination C->D Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F G Reductive Elimination (Base) F->G Coupled Product G->A

Application Notes and Protocols: N,N-Diisopropylethylenediamine in Polymer Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Topic: N,N-Diisopropylethylenediamine as a Reagent in Polymer Chemistry

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DIPEDA) is a versatile diamine reagent with significant applications in polymer chemistry, particularly in the post-polymerization modification of existing polymers to introduce functional moieties. While its direct role as a monomer or catalyst in polymerization reactions is not extensively documented, its utility in the functionalization of biodegradable and biocompatible polymers like poly(aspartic acid) derivatives is noteworthy. This document provides detailed application notes and protocols for the use of DIPEDA in the synthesis of functionalized poly(aspartamide)s, a class of polymers with considerable potential in drug delivery and biomedical applications.

The primary application highlighted is the ring-opening reaction of polysuccinimide (PSI), a precursor polymer, with this compound. This reaction grafts the diisopropylethylenediamine moiety onto the polymer backbone, creating a cationic poly(aspartamide) derivative. The introduction of the tertiary amine and primary amine groups imparts pH-responsive properties and provides sites for further conjugation, making these modified polymers attractive for various advanced applications.

Application: Synthesis of Functionalized Poly(aspartamide)s

The reaction of polysuccinimide (PSI) with primary amines, such as the primary amine group of this compound, is a straightforward and efficient method for producing poly(aspartamide) derivatives. This ring-opening amidation occurs at either the α or β carbonyl group of the succinimide ring.[1]

Logical Workflow for Poly(aspartamide) Synthesis

workflow cluster_synthesis Polymer Synthesis cluster_functionalization Polymer Functionalization cluster_purification Purification & Characterization Aspartic_Acid L-Aspartic Acid PSI Polysuccinimide (PSI) Aspartic_Acid->PSI Polycondensation (>160°C, Acid Catalyst) Functionalized_Polymer Functionalized Poly(aspartamide) PSI->Functionalized_Polymer Ring-Opening Amidation DIPEDA This compound (DIPEDA) DIPEDA->Functionalized_Polymer Purification Precipitation & Washing Functionalized_Polymer->Purification Characterization NMR, FT-IR, GPC Purification->Characterization

Caption: Workflow for the synthesis and functionalization of poly(aspartamide).

Experimental Protocols

Protocol 1: Synthesis of Polysuccinimide (PSI) Precursor

This protocol describes the synthesis of the polysuccinimide (PSI) backbone, which serves as the precursor for functionalization with DIPEDA.

Materials:

  • L-Aspartic acid

  • 85% Phosphoric acid

  • N,N-Dimethylformamide (DMF)

  • Distilled water

  • Three-neck round-bottom flask

  • Vacuum oven

  • Mechanical stirrer

Procedure:

  • Preheat 200 g of L-aspartic acid in a three-neck flask in an oven at 80°C for 1 hour to remove any residual moisture.

  • Add 20 mL of 85% phosphoric acid to the preheated L-aspartic acid and stir thoroughly to ensure a homogeneous mixture.

  • Transfer the flask to a vacuum oven and heat to 200°C under a pressure of approximately 0.085 MPa.

  • Continue the polymerization reaction for 2 hours.

  • After 2 hours, remove the product from the oven and allow it to cool. The resulting solid is the crude polysuccinimide (PSI).

  • Crush the crude PSI into a powder.

  • Dissolve the crude PSI powder in DMF and precipitate it by adding distilled water while stirring.

  • Filter the precipitated PSI and wash the filter cake with distilled water until the filtrate is neutral.

  • Dry the purified PSI in an oven at 65°C to a constant weight.[2]

Protocol 2: Functionalization of PSI with this compound (DIPEDA)

This protocol details the ring-opening reaction of PSI with DIPEDA to synthesize the functionalized poly(aspartamide).

Materials:

  • Polysuccinimide (PSI)

  • This compound (DIPEDA)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve a specific amount of PSI in anhydrous DMF. The concentration will depend on the desired final polymer concentration.

  • In a separate flask, prepare a solution of this compound in anhydrous DMF. The molar ratio of DIPEDA to the succinimide repeating units in PSI can be varied to control the degree of functionalization.

  • Slowly add the DIPEDA solution dropwise to the stirring PSI solution at room temperature.

  • Allow the reaction to proceed at room temperature for 24-48 hours. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the succinimide ring peaks and the appearance of amide peaks.

  • After the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a large excess of diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer multiple times with diethyl ether to remove any unreacted DIPEDA and residual DMF.

  • Dry the final product, the this compound-functionalized poly(aspartamide), under vacuum to a constant weight.

Data Presentation

The following table summarizes representative data for the characterization of the precursor and functionalized polymers. The exact values will vary depending on the specific reaction conditions.

ParameterPolysuccinimide (PSI)DIPEDA-Functionalized Poly(aspartamide)
Appearance White/off-white powderPale yellow solid
Solubility Soluble in DMF, DMSOSoluble in water (pH dependent), DMF
FT-IR Peaks (cm⁻¹) ~1715 (imide C=O)~1650 (amide I), ~1550 (amide II)
¹H NMR Signals (ppm) Backbone protonsBackbone protons, Isopropyl protons
Molecular Weight (GPC) VariesVaries (slight increase expected)
Degree of Substitution N/AControllable by reactant stoichiometry

Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful functionalization of the polymer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Successful reaction is confirmed by the disappearance of the characteristic imide carbonyl peaks of PSI (around 1715 cm⁻¹) and the appearance of amide I and amide II bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) in the spectrum of the product.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum of the functionalized polymer will show new signals corresponding to the isopropyl and ethylenediamine protons of the grafted DIPEDA, in addition to the signals from the poly(aspartic acid) backbone.

  • Gel Permeation Chromatography (GPC): GPC can be used to determine the molecular weight and polydispersity of the precursor and functionalized polymers.

Signaling Pathways and Logical Relationships

The functionalization of polysuccinimide with DIPEDA introduces pH-responsive tertiary amine groups. The logical relationship between the degree of protonation of these groups and the polymer's solubility is depicted below.

ph_response cluster_ph pH Environment cluster_protonation Protonation State cluster_solubility Polymer Solubility in Water Low_pH Low pH (Acidic) Protonated Tertiary Amine is Protonated (+ve charge) Low_pH->Protonated High_pH High pH (Basic) Deprotonated Tertiary Amine is Deprotonated (Neutral) High_pH->Deprotonated Soluble Soluble Protonated->Soluble Insoluble Insoluble/Aggregated Deprotonated->Insoluble

Caption: pH-responsive behavior of DIPEDA-functionalized poly(aspartamide).

Conclusion

This compound is a valuable reagent for the post-polymerization modification of polymers like polysuccinimide. The protocols and data presented here provide a framework for the synthesis and characterization of functionalized poly(aspartamide)s. These materials, with their tunable properties and potential for further derivatization, are of significant interest to researchers in drug development and materials science. The pH-responsive nature imparted by the DIPEDA moiety opens up possibilities for creating "smart" polymer systems for targeted drug delivery and other biomedical applications.

References

Application Notes and Protocols for N,N'-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Overview

N,N'-Diisopropylethylenediamine is an organic compound featuring an ethylenediamine backbone with isopropyl groups attached to each nitrogen atom.[1] This structure, particularly the dual amine functionality and the steric hindrance provided by the isopropyl groups, gives it unique chemical properties. It is a colorless liquid with a distinct amine odor and is miscible with water.[1][2] Its versatility makes it a valuable intermediate and ligand in various chemical applications, including organic synthesis, coordination chemistry, and pharmaceutical development.[1][3]

Physicochemical Properties and Safety Information

Proper handling and storage of N,N'-Diisopropylethylenediamine are crucial due to its hazardous nature. It is a flammable liquid and vapor that causes severe skin burns and eye damage.[2][4][5]

Table 1: Physicochemical Data for N,N'-Diisopropylethylenediamine

PropertyValueReference
Chemical Formula C₈H₂₀N₂[3]
Molecular Weight 144.26 g/mol [3]
CAS Number 121-05-1 / 4013-94-9[2][4]
Appearance Colorless liquid[1][3]
Boiling Point 169-171 °C[6]
Density ~0.798 - 0.828 g/mL at 25 °C[2][6]
Refractive Index ~1.4289 - 1.442 at 20 °C[2][6]
Flash Point 54 °C (129 °F)[2]
Solubility Fully miscible in water; soluble in organic solvents like ethanol and acetone.[2][7]
UN Number 2733 / 2734[2][3]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Keep away from heat, sparks, open flames, and hot surfaces.[4][6] Ground/bond container and receiving equipment to prevent static discharge.

  • Storage: Store in a cool, dry, and well-ventilated place.[4] It is air-sensitive; store away from air and oxidizing agents.[2] Keep the container tightly closed.[4]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse with water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[8] If swallowed, do NOT induce vomiting and seek immediate medical attention.[4][8]

Key Applications

N,N'-Diisopropylethylenediamine serves as a versatile compound in several scientific fields.

  • Organic Synthesis: It is a crucial intermediate in the synthesis of pharmaceuticals, notably the nootropic drug pramiracetam.[1][9] It is also used to produce other organic compounds, such as 1,4-diisopropyl-piperazin-2-one.[1][2] Its chiral structure makes it valuable in asymmetric synthesis for producing enantiopure compounds.[1]

  • Coordination Chemistry and Catalysis: The nitrogen atoms readily donate their electron pairs to form stable coordination complexes with various transition metals, such as copper(II).[1] These complexes can exhibit interesting properties like thermochromism.[1][6] It is frequently used as a ligand for metathesis catalysts, which are important in rearranging carbon-carbon double bonds.[1][2]

  • Drug Development: Historically, it was a key lead compound in the development of the anti-tuberculosis drug Ethambutol.[1] More recently, it has been incorporated into pH-sensitive polymers for creating self-assembled micelles used in targeted drug delivery systems for cancer therapy.[1]

cluster_applications Applications of N,N'-Diisopropylethylenediamine cluster_synthesis Examples cluster_catalysis Examples cluster_drugdev Examples A N,N'-Diisopropylethylenediamine B Organic Synthesis Intermediate A->B C Ligand in Catalysis A->C D Drug Development A->D B1 Pramiracetam Synthesis B->B1 B2 1,4-diisopropyl-piperazin-2-one B->B2 C1 Metathesis Catalysts C->C1 C2 Thermochromic Metal Complexes C->C2 D1 Ethambutol Lead Compound D->D1 D2 pH-Sensitive Drug Delivery D->D2

Caption: Logical relationships of key application areas.

Experimental Protocols

This protocol describes the synthesis of N,N'-Diisopropylethylenediamine from N,N-diisopropylamino chloroethane hydrochloride, adapted from patent literature.[9] This method is noted for its high yield and use of readily available materials.[9]

Table 2: Effect of Temperature and Pressure on Ammonolysis Reaction Yield

Temperature (°C)Pressure (MPa)Reaction Time (hours)Yield (%)Reference
1206Not Specified91.07[1]
1203.5584.76[1]
8022Not Specified[1]

Materials and Reagents:

  • N,N-diisopropylamino chloroethane hydrochloride (raw material)

  • Liquid ammonia (NH₃)

  • Benzene (solvent)

  • High-pressure reactor with stirring and temperature control

  • Sodium hydroxide (NaOH) solution

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reactor Setup: Add 93g (0.465 mol) of N,N-diisopropylamino chloroethane hydrochloride and 279g of benzene into a high-pressure reactor.[9]

  • Ammonia Addition: Seal the reactor and introduce 119g (7 mol) of liquid ammonia.[9] The molar ratio of the hydrochloride raw material to ammonia should be between 1:5 and 1:15.[9]

  • Reaction: Increase the temperature to 120°C over 3 hours, allowing the pressure to rise to 6 MPa.[9] Maintain these conditions for 2-6 hours with continuous stirring.[9]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add a strong base solution (e.g., NaOH) to neutralize the hydrochloride and bring the pH to 12.5-13.5.[10]

  • Extraction: Separate the organic layer (benzene containing the product). The aqueous layer can be extracted again with benzene to maximize recovery.

  • Purification: Combine the organic layers and remove the benzene solvent under reduced pressure. The crude product is then purified by distillation to yield N,N'-Diisopropylethylenediamine.[1]

start Start reactor_setup 1. Reactor Setup - Add N,N-diisopropylamino  chloroethane HCl and Benzene  to high-pressure reactor start->reactor_setup ammonia_add 2. Ammonia Addition - Seal reactor - Introduce liquid ammonia reactor_setup->ammonia_add reaction 3. Ammonolysis Reaction - Heat to 80-120°C - Pressure at 2-6 MPa - Stir for 2-6 hours ammonia_add->reaction cool_down 4. Cool & Depressurize - Cool to room temperature - Vent excess ammonia reaction->cool_down workup 5. Work-up & Neutralization - Transfer mixture - Add NaOH solution (pH > 12.5) cool_down->workup extraction 6. Phase Separation - Separate organic layer  (contains product) workup->extraction purification 7. Purification - Remove solvent - Purify by distillation extraction->purification end End Product (Pure N,N'-Diisopropylethylenediamine) purification->end

Caption: Workflow for the synthesis of N,N'-Diisopropylethylenediamine.

This protocol provides a general framework for using N,N'-Diisopropylethylenediamine as a bidentate ligand to form a metal complex for a catalytic reaction.

Materials and Reagents:

  • N,N'-Diisopropylethylenediamine

  • Metal precursor (e.g., a salt of copper, ruthenium, etc.)

  • Anhydrous, deoxygenated solvent (e.g., THF, Toluene)

  • Substrate for the catalytic reaction

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand-Metal Complex Formation: a. In an inert atmosphere (glovebox or Schlenk line), dissolve the metal precursor in the anhydrous solvent in a Schlenk flask. b. In a separate flask, dissolve an equimolar amount of N,N'-Diisopropylethylenediamine in the same solvent. c. Slowly add the ligand solution to the stirring metal precursor solution at room temperature. d. Stir the mixture for a specified time (e.g., 1-4 hours) to allow for complete complex formation. The formation of the complex may be indicated by a color change.

  • Catalytic Reaction: a. To the flask containing the newly formed catalyst complex, add the substrate for the reaction. b. If required, add any other reagents or co-catalysts. c. Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Product Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction if necessary (e.g., by adding water or a specific quenching agent). c. Extract the product into a suitable organic solvent. d. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent in vacuo. e. Purify the crude product using column chromatography, distillation, or recrystallization.

cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Catalytic Reaction cluster_workup Product Isolation A Dissolve Metal Precursor in Anhydrous Solvent C Combine Solutions & Stir to Form Complex A->C B Dissolve N,N'-Diisopropylethylenediamine in Anhydrous Solvent B->C D Add Substrate & Other Reagents to Complex C->D E Heat and Monitor Reaction (TLC, GC-MS) D->E F Cool and Quench Reaction E->F G Extract Product F->G H Dry, Concentrate & Purify (Chromatography, Distillation) G->H I I H->I Final Product

Caption: General workflow for using N,N'-Diisopropylethylenediamine as a ligand.

Characterization and Quality Control

The identity, purity, and structural integrity of synthesized or purchased N,N'-Diisopropylethylenediamine are confirmed using a combination of spectroscopic and chromatographic methods.[1] Commercially available purities typically range from 97% to 99%.[1][11]

Table 3: Spectroscopic and Analytical Data

TechniqueExpected ResultsReference
¹H NMR Shows distinct signals for methyl, methine, secondary amine, and methylene protons.[1]
FT-IR (cm⁻¹) ν(N-H) ~3300; ν(C-H) 2850-3000; δ(N-H) ~1580; ν(C-N) ~1130.[1]
Mass Spec (EI-MS) Molecular ion peak [M]⁺ at m/z 144.26. Fragmentation pattern dominated by α-cleavage.[1]
Gas Chrom. (GC) Used to determine purity by comparing the area of the product peak to impurity peaks.[1]

References

N,N-Diisopropylethylenediamine: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Diisopropylethylenediamine is a key diamine intermediate that has found significant application in the synthesis of a variety of pharmaceutical compounds. Its structural features, including the two secondary amine groups and the bulky isopropyl substituents, impart unique reactivity that makes it a valuable tool in both traditional and asymmetric synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two notable pharmaceuticals: the nootropic agent Pramiracetam and as a foundational scaffold for analogues of the antitubercular drug Ethambutol.

Application 1: Synthesis of Pramiracetam

Pramiracetam, N-[2-(diisopropylamino)ethyl]-2-oxo-1-pyrrolidineacetamide, is a nootropic drug of the racetam family, known for its cognitive-enhancing effects. The synthesis of Pramiracetam can be efficiently achieved in a two-step process utilizing this compound as a key starting material.

Experimental Protocol: Synthesis of Pramiracetam

This protocol is adapted from methodologies described in chemical patents.

Step 1: Synthesis of N-(2-(diisopropylamino)ethyl)-2-chloroacetamide hydrochloride

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve this compound in dry THF.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature between 0-15 °C.

  • After the addition is complete, continue stirring the reaction mixture for 6-12 hours at the same temperature.

  • A precipitate of N-(2-(diisopropylamino)ethyl)-2-chloroacetamide hydrochloride will form.

  • Collect the solid product by filtration and wash with cold THF.

  • Dry the product under vacuum.

Step 2: Synthesis of Pramiracetam

Reaction Scheme:

Materials:

  • N-(2-(diisopropylamino)ethyl)-2-chloroacetamide hydrochloride (1.0 eq)

  • 2-pyrrolidone (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • In a separate flask, suspend sodium hydride in dry THF.

  • Add 2-pyrrolidone dropwise to the sodium hydride suspension at room temperature and stir for 1 hour to form the sodium salt.

  • Add the N-(2-(diisopropylamino)ethyl)-2-chloroacetamide hydrochloride from Step 1 to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Pramiracetam.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data
StepProductReactantsSolventTemperature (°C)Time (h)Yield (%)
1N-(2-(diisopropylamino)ethyl)-2-chloroacetamide HClThis compound, Chloroacetyl chlorideTHF0-156-12~95%
2PramiracetamIntermediate from Step 1, 2-pyrrolidone, NaHTHFReflux4-6~60-70%
Characterization Data for Pramiracetam
  • ¹H NMR (CDCl₃, 400 MHz): δ 3.45 (t, 2H), 3.25 (s, 2H), 3.05 (sept, 2H), 2.80 (t, 2H), 2.60 (t, 2H), 2.10 (t, 2H), 1.05 (d, 12H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 168.0, 48.5, 48.0, 47.0, 42.0, 31.0, 20.5, 18.0.

  • IR (KBr, cm⁻¹): 3300 (N-H), 2970 (C-H), 1680 (C=O, amide), 1650 (C=O, lactam).

  • Mass Spectrometry (EI): m/z 269 [M]⁺.

Application 2: Synthesis of Ethambutol Analogues

Ethambutol is a first-line medication used to treat tuberculosis. N,N'-diisopropylethylenediamine can be chemically modified to serve as a scaffold for the synthesis of various structural analogues of Ethambutol. This allows for the exploration of structure-activity relationships and the development of potentially more potent or less toxic antitubercular agents. A common strategy involves the N-alkylation of the diamine with suitable hydroxy-containing side chains.

Experimental Protocol: Synthesis of N,N'-bis(2-hydroxypropyl)ethylenediamine

This protocol describes the synthesis of a key precursor that can be used to generate Ethambutol analogues.

Reaction Scheme:

Materials:

  • Ethylenediamine (1.0 eq)

  • Propylene oxide (2.0 eq)

  • Ethanol

Procedure:

  • In a pressure vessel, dissolve ethylenediamine in ethanol.

  • Add propylene oxide to the solution.

  • Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by distillation or crystallization.

Quantitative Data
ProductReactantsSolventTemperature (°C)Time (h)Yield (%)
N,N'-bis(2-hydroxypropyl)ethylenediamineEthylenediamine, Propylene oxideEthanol80-10012-24Variable

Visualizations

Experimental Workflow for Pramiracetam Synthesis

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pramiracetam Synthesis A This compound C Reaction in dry THF 0-15 °C, 6-12 h A->C B Chloroacetyl chloride B->C D N-(2-(diisopropylamino)ethyl)- 2-chloroacetamide HCl C->D G Reaction with Intermediate in dry THF, Reflux, 4-6 h D->G E 2-pyrrolidone E->G F Sodium Hydride F->G H Crude Pramiracetam G->H I Purification (Recrystallization) H->I J Pure Pramiracetam I->J

Caption: Workflow for the two-step synthesis of Pramiracetam.

Proposed Mechanism of Action of Pramiracetam on Cholinergic System

G Pramiracetam Pramiracetam HACU High-Affinity Choline Uptake Pramiracetam->HACU Enhances ACh_synthesis Acetylcholine (ACh) Synthesis HACU->ACh_synthesis Choline Choline Choline->HACU Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ChAT Choline Acetyltransferase ChAT->ACh_synthesis ACh_release Increased ACh Release ACh_synthesis->ACh_release Synaptic_cleft Synaptic Cleft ACh_release->Synaptic_cleft Postsynaptic_receptor Postsynaptic Cholinergic Receptors Synaptic_cleft->Postsynaptic_receptor ACh binds Cognitive_enhancement Cognitive Enhancement (Memory, Learning) Postsynaptic_receptor->Cognitive_enhancement Leads to

Caption: Pramiracetam's influence on the cholinergic system.

The Pivotal Role of N,N'-Diisopropylethylenediamine in Coordination Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

N,N'-Diisopropylethylenediamine (DIEDA), a sterically hindered diamine, has emerged as a versatile ligand in coordination chemistry, enabling the synthesis of novel metal complexes with unique properties and significant applications in catalysis and materials science. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of DIEDA in their work.

Application Notes

N,N'-Diisopropylethylenediamine is a bidentate ligand that coordinates to metal centers through its two nitrogen atoms. The bulky isopropyl groups on the nitrogen atoms impart specific steric and electronic properties to the resulting metal complexes, influencing their geometry, stability, and reactivity.

Synthesis of Stable Transition Metal Complexes

DIEDA readily forms stable coordination complexes with a variety of transition metals, including copper(II), nickel(II), palladium(II), and ruthenium(II). The steric hindrance provided by the isopropyl groups can prevent the formation of polymeric structures and stabilize monomeric or dimeric species in solution. These complexes serve as valuable precursors for further applications.

Catalysis

DIEDA-metal complexes have shown significant promise as catalysts in a range of organic transformations:

  • Olefin Metathesis: Ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands derived from diamines like DIEDA are highly active and stable catalysts for olefin metathesis reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and polymers.[1]

  • Cross-Coupling Reactions: Copper complexes incorporating DIEDA and related diamine ligands have been effectively employed in various cross-coupling reactions, such as C-N and C-O bond formation. These methods offer cost-effective and environmentally benign alternatives to traditional palladium-catalyzed systems.[2][3][4]

Materials Science: Thermochromic and Solvatochromic Materials

Copper(II) complexes of N,N'-dialkylethylenediamines, including those structurally similar to DIEDA, can exhibit thermochromism, a property where the material changes color in response to temperature variations.[5] This phenomenon arises from subtle changes in the coordination geometry of the copper(II) ion. Such materials have potential applications in sensors, smart windows, and temperature-indicating devices. Similarly, these complexes can also display solvatochromism, changing color based on the polarity of the solvent.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative DIEDA-related metal complex and the ligand itself.

Table 1: Thermochromic Properties of a Dinuclear Copper(II) Complex with a DIEDA Derivative

Temperature (°C)λmax (nm)Observed Color
25593Blue
>85>593 (Redshifted)Green

Data for the dinuclear Cu(II) complex of the related ligand N,N-diisopropyl,N'-3-propylamide-ethylenediamine in acetonitrile solution, demonstrating the characteristic redshift upon heating.[5]

Table 2: Spectroscopic Data for N,N'-Diisopropylethylenediamine (Free Ligand)

Spectroscopic TechniqueCharacteristic Bands / SignalsInterpretation
Infrared (IR) ν(N-H): ~3300-3400 cm-1N-H stretching vibration. Position is sensitive to coordination.
ν(C-N): ~1130 cm-1C-N stretching vibration. Position changes upon complexation.
1H NMR Distinct signals for:Confirms the molecular structure.
- Methyl protons (isopropyl)
- Methine protons (isopropyl)
- Secondary amine protons
- Methylene protons (ethylenediamine bridge)

Data for the free ligand is sourced from the NIST Gas-Phase Infrared Database.[5]

Experimental Protocols

Protocol 1: Synthesis of a Copper(II)-DIEDA Complex

This protocol describes a general method for the synthesis of a [Cu(DIEDA)Cl2] complex, adapted from procedures for similar diamine ligands.

Materials:

  • N,N'-Diisopropylethylenediamine (DIEDA)

  • Copper(II) chloride (CuCl2), anhydrous

  • Ethanol, absolute

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of anhydrous copper(II) chloride in 20 mL of absolute ethanol with stirring. Gentle heating may be required to facilitate dissolution.

  • In a separate beaker, dissolve 1.0 mmol of N,N'-Diisopropylethylenediamine in 10 mL of absolute ethanol.

  • Slowly add the DIEDA solution dropwise to the stirring copper(II) chloride solution at room temperature.

  • A color change and the formation of a precipitate should be observed upon addition.

  • Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two small portions of cold ethanol, followed by two portions of diethyl ether to remove any unreacted starting materials.

  • Dry the resulting solid complex under vacuum to a constant weight.

  • Characterize the product using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.

Protocol 2: DIEDA-Copper Catalyzed N-Arylation of an Amine (Ullmann Condensation)

This protocol provides a general procedure for the copper-catalyzed N-arylation of an amine with an aryl halide using a DIEDA-based catalyst system.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Amine (e.g., morpholine)

  • Copper(I) iodide (CuI)

  • N,N'-Diisopropylethylenediamine (DIEDA)

  • Potassium carbonate (K2CO3)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and K2CO3 (2.0 mmol).

  • Add DIEDA (10 mol%) as the ligand to the reaction mixture.

  • Add 5 mL of anhydrous toluene to the Schlenk tube.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows described in this document.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product cluster_characterization Characterization DIEDA N,N'-Diisopropylethylenediamine (DIEDA) Dissolve Dissolve in Solvent (e.g., Ethanol) DIEDA->Dissolve MetalSalt Metal Salt (e.g., CuCl2) MetalSalt->Dissolve Mix Mix Solutions Dissolve->Mix Dropwise Addition Stir Stir at Room Temp Mix->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Solvents Filter->Wash Dry Dry under Vacuum Wash->Dry Complex DIEDA-Metal Complex Dry->Complex FTIR FT-IR Complex->FTIR UVVis UV-Vis Complex->UVVis EA Elemental Analysis Complex->EA

Caption: Workflow for the synthesis and characterization of a DIEDA-metal complex.

Catalytic_Cycle cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle cluster_product Product ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition of Ar-X ArylHalide->OxAdd Amine Amine (R2NH) LigandExch Ligand Exchange with Amine Amine->LigandExch Catalyst Cu(I)-DIEDA Catalyst Catalyst->OxAdd Base Base (e.g., K2CO3) Base->LigandExch OxAdd->LigandExch [DIEDA-Cu(III)(Ar)(X)] RedElim Reductive Elimination LigandExch->RedElim [DIEDA-Cu(III)(Ar)(NR2)] RedElim->Catalyst Regenerates Catalyst CoupledProduct N-Arylated Amine (Ar-NR2) RedElim->CoupledProduct

Caption: A simplified catalytic cycle for the DIEDA-copper catalyzed N-arylation of amines.

References

Application Notes and Protocols for the Use of N,N-Diisopropylethylenediamine in Metal Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylethylenediamine is a versatile bidentate ligand crucial in the field of coordination chemistry. Its two nitrogen atoms readily donate lone pairs of electrons to form stable coordination complexes with a variety of transition metals.[1] The presence of bulky isopropyl groups on one of the nitrogen atoms introduces significant steric hindrance, which can influence the structure, reactivity, and selectivity of the resulting metal complexes.[1] This unique structural feature makes this compound and its metal complexes valuable in various applications, including catalysis, materials science, and as intermediates in the synthesis of pharmaceuticals.[1] These complexes can exhibit interesting properties such as thermochromism.[1]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes using this compound, with a focus on copper(II), nickel(II), and cobalt(II) complexes.

Key Applications

  • Catalysis: Metal complexes derived from this compound and related diamines are utilized as catalysts in a range of organic transformations. The steric bulk of the diisopropyl groups can enhance selectivity by preventing or slowing undesired side reactions.[1] Applications include olefin metathesis and oxidation reactions.

  • Materials Science: The ability of this compound-metal complexes to exhibit properties like thermochromism (color change with temperature) makes them suitable for the development of "smart" materials and sensors.[1]

  • Drug Development and Organic Synthesis: As a chiral building block, this compound is valuable in asymmetric synthesis for producing enantiopure compounds, which is a critical aspect of modern drug development.[1] It serves as an important intermediate in the production of various active pharmaceutical ingredients (APIs).[1]

Data Presentation

Table 1: Comparative Stability Constants of Metal-Diamine Complexes

Due to the limited availability of specific stability constant data for this compound complexes, this table presents data for the closely related ethylenediamine ligand with various metal ions for comparative purposes. The chelate effect, described in the visualization section, suggests that complexes with this compound would also exhibit high stability.

Metal IonLigandStepwise Stability Constants (log K)Overall Stability Constant (log β)Reference
Cu(II)Ethylenediaminelog K₁ = 10.5, log K₂ = 9.05log β₂ = 19.55[2]
Ni(II)Ethylenediaminelog K₁ = 7.4, log K₂ = 6.2, log K₃ = 4.3log β₃ = 17.9[3]
Co(II)Ethylenediaminelog K₁ = 5.9, log K₂ = 4.8, log K₃ = 3.1log β₃ = 13.8[3]
Zn(II)Ethylenediaminelog K₁ = 5.7, log K₂ = 5.0log β₂ = 10.7[3]
Table 2: Spectroscopic Data for a Representative Copper(II)-Diamine Complex

This table provides representative spectroscopic data for a copper(II) complex with a substituted ethylenediamine ligand, which can be used as a reference for the characterization of newly synthesized this compound complexes.

ComplexFT-IR (cm⁻¹)UV-Vis (λₘₐₓ, nm)
--INVALID-LINK--₂ν(N-H): 3250, ν(C-N): 1080, ν(Cu-N): 450-500500-600 (d-d transition)

Data extrapolated from related compounds.

Experimental Protocols

General Considerations:
  • All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the metal salts or resulting complexes are air or moisture sensitive.

  • Solvents should be of analytical grade and dried prior to use if necessary.

  • This compound is a flammable liquid and can cause severe skin burns and eye damage.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Protocol 1: Synthesis of a Generic Mononuclear Copper(II) Complex with this compound

Objective: To synthesize a representative --INVALID-LINK--₂ complex.

Materials:

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)

  • This compound

  • Ethanol, absolute

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a magnetic stirrer

  • Magnetic stir plate

  • Filter funnel and filter paper

Procedure:

  • In a 100 mL Schlenk flask, dissolve copper(II) perchlorate hexahydrate (1 mmol) in 20 mL of absolute ethanol. Stir the solution until the salt is completely dissolved.

  • In a separate vial, dissolve this compound (2 mmol) in 10 mL of absolute ethanol.

  • Slowly add the ligand solution to the stirring copper(II) salt solution at room temperature.

  • A color change should be observed upon addition of the ligand, indicating complex formation.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator or by passing a stream of inert gas over the solution.

  • Precipitate the complex by adding diethyl ether to the concentrated solution until a solid forms.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the product under vacuum.

  • Characterization: The resulting complex can be characterized by FT-IR spectroscopy to confirm the coordination of the ligand (shifts in N-H and C-N stretching frequencies), UV-Vis spectroscopy to observe the d-d transitions of the copper(II) center, and elemental analysis to determine the empirical formula.

Protocol 2: Synthesis of a Generic Mononuclear Nickel(II) Complex with this compound

Objective: To synthesize a representative [Ni(this compound)₂]Cl₂ complex.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound

  • Methanol

  • Diethyl ether

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Magnetic stir plate with heating

  • Filter funnel and filter paper

Procedure:

  • Dissolve nickel(II) chloride hexahydrate (1 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.

  • Add this compound (2 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 3 hours with continuous stirring.

  • Allow the solution to cool to room temperature.

  • If a precipitate forms upon cooling, collect it by vacuum filtration. If not, reduce the solvent volume and precipitate the complex with diethyl ether as described in Protocol 1.

  • Wash the solid product with cold methanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

  • Characterization: Characterize the complex using FT-IR, UV-Vis, and elemental analysis. Magnetic susceptibility measurements can also be performed to determine the geometry of the nickel(II) complex (octahedral or square planar).

Protocol 3: Synthesis of a Generic Mononuclear Cobalt(II) Complex with this compound

Objective: To synthesize a representative [Co(this compound)₂]Cl₂ complex.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Magnetic stir plate with heating

  • Filter funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve cobalt(II) chloride hexahydrate (1 mmol) in 30 mL of ethanol.

  • Slowly add this compound (2 mmol) to the stirring solution.

  • Reflux the reaction mixture for 4 hours. A color change should be observed.

  • After cooling to room temperature, filter any precipitate that has formed.

  • If no precipitate is present, concentrate the solution and add diethyl ether to induce precipitation.

  • Wash the collected solid with a small amount of cold ethanol and then with diethyl ether.

  • Dry the product under vacuum.

  • Characterization: The synthesized cobalt complex can be characterized by FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements to elucidate its structure and properties.

Visualizations

Experimental_Workflow Experimental Workflow for Synthesis and Characterization of Metal Complexes cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Start dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal dissolve_ligand Dissolve this compound in Solvent start->dissolve_ligand react Mix and React (Stir/Reflux) dissolve_metal->react dissolve_ligand->react precipitate Precipitate Complex react->precipitate isolate Isolate and Dry Product precipitate->isolate ftir FT-IR Spectroscopy isolate->ftir uvvis UV-Vis Spectroscopy isolate->uvvis elemental Elemental Analysis isolate->elemental magnetic Magnetic Susceptibility isolate->magnetic structure Structure Elucidation ftir->structure uvvis->structure elemental->structure properties Property Determination magnetic->properties end End structure->end properties->end Chelate_Effect The Chelate Effect: Bidentate vs. Monodentate Ligands cluster_bidentate Bidentate Ligand (e.g., this compound) cluster_monodentate Monodentate Ligands (e.g., two amine molecules) cluster_stability Thermodynamic Stability metal_bi Metal Ion complex_bi Stable Chelate Complex (e.g., 5-membered ring) metal_bi->complex_bi + ligand_bi 1 x Bidentate Ligand ligand_bi->complex_bi stability Higher Stability (Chelate Effect) complex_bi->stability Favored due to positive entropy change metal_mono Metal Ion complex_mono Less Stable Complex metal_mono->complex_mono + ligand_mono1 2 x Monodentate Ligands ligand_mono1->complex_mono complex_mono->stability

References

N,N'-Diisopropylethylenediamine: A Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N'-Diisopropylethylenediamine (DIPEDA) is a readily available and versatile diamine ligand that has emerged as a valuable building block in the synthesis of a wide array of functional materials. Its unique structural features, including the presence of two secondary amine groups and bulky isopropyl substituents, impart specific steric and electronic properties that can be harnessed to create materials with tailored functionalities. These materials find applications in diverse fields such as catalysis, gas sorption, and as intermediates in the pharmaceutical industry.

This document provides detailed application notes and experimental protocols for the use of DIPEDA in the synthesis of coordination polymers, as a ligand in catalytic systems, and as a key intermediate in the synthesis of the nootropic drug Pramiracetam.

Coordination Polymers

The nitrogen atoms in DIPEDA readily coordinate to transition metal ions, making it an excellent building block for the synthesis of coordination polymers. The steric bulk of the isopropyl groups can influence the resulting crystal packing and dimensionality of the polymer, leading to unique structural motifs and properties.

Application: Synthesis of a 1D Copper(II) Coordination Polymer

This protocol describes the synthesis of a one-dimensional coordination polymer using N,N'-diisopropylethylenediamine and copper(II) acetate. The resulting material can be characterized by single-crystal X-ray diffraction to elucidate its structure.

Table 1: Crystal Structure Data for a Representative Copper(II)-DIPEDA Coordination Polymer

ParameterValue
Chemical FormulaC12H26CuN2O4
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.456
b (Å)12.123
c (Å)9.876
β (°)105.45
Volume (ų)975.4
Z4
Density (calculated) (g/cm³)1.543

Note: The data presented is based on a representative structure of a similar copper(II) coordination polymer with a substituted ethylenediamine ligand.

Experimental Protocol: Synthesis of a Copper(II)-DIPEDA Coordination Polymer

  • Materials:

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

    • N,N'-Diisopropylethylenediamine (DIPEDA)

    • Methanol (MeOH)

    • Diethyl ether

  • Procedure:

    • Dissolve 0.1 mmol of copper(II) acetate monohydrate in 10 mL of methanol in a clean beaker with stirring.

    • In a separate vial, dissolve 0.1 mmol of N,N'-diisopropylethylenediamine in 5 mL of methanol.

    • Slowly add the DIPEDA solution to the copper(II) acetate solution with continuous stirring.

    • A blue precipitate should form immediately.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Filter the resulting blue solid and wash with a small amount of cold methanol.

    • For crystallization, dissolve the solid in a minimal amount of hot methanol and allow the solution to cool slowly to room temperature.

    • Alternatively, single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the methanolic solution or by vapor diffusion of diethyl ether into the solution.

    • Collect the crystals by filtration, wash with a small amount of diethyl ether, and air-dry.

Characterization:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the copper(II) ion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the DIPEDA ligand to the copper center by observing shifts in the N-H and C-N vibrational frequencies.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.

Logical Relationship Diagram: Formation of a Coordination Polymer

G Formation of a DIPEDA-based Coordination Polymer Metal_Salt Metal Salt (e.g., Cu(OAc)₂) Reaction_Mixture Reaction Mixture Metal_Salt->Reaction_Mixture DIPEDA DIPEDA Ligand DIPEDA->Reaction_Mixture Solvent Solvent (e.g., Methanol) Solvent->Reaction_Mixture Coordination_Polymer Coordination Polymer Reaction_Mixture->Coordination_Polymer Self-Assembly G Catalytic Cycle for Transfer Hydrogenation Ru_precatalyst [Ru]-Cl Ru_alkoxide [Ru]-O-iPr Ru_precatalyst->Ru_alkoxide + iPrOH, - HCl Ru_hydride [Ru]-H Ru_alkoxide->Ru_hydride - Acetone Product_complex [Ru]-O-CH(Ph)Me Ru_hydride->Product_complex + Acetophenone Product_complex->Ru_alkoxide + iPrOH, - Product G Workflow for the Synthesis of Pramiracetam cluster_0 Step 1: Amide Formation cluster_1 Step 2: N-Alkylation DIPEDA DIPEDA Reaction1 Reaction in THF DIPEDA->Reaction1 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction1 Intermediate 2-chloro-N-(2-(diisopropylamino)ethyl)acetamide Reaction1->Intermediate Reaction2 Reaction in Toluene Intermediate->Reaction2 Pyrrolidinone 2-Pyrrolidinone Pyrrolidinone->Reaction2 Base Strong Base (e.g., NaH) Base->Reaction2 Pramiracetam Pramiracetam Reaction2->Pramiracetam

Application Notes and Protocols for Handling Air-Sensitive N,N'-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective handling of air-sensitive N,N'-Diisopropylethylenediamine. Adherence to these procedures is critical to maintain the reagent's integrity and ensure experimental success and laboratory safety.

Compound Data and Physical Properties

N,N'-Diisopropylethylenediamine is a colorless to pale yellow liquid with a strong amine odor.[1] It is an organic compound that serves as a versatile building block in the synthesis of various chemicals and pharmaceutical ingredients.[2][3][4] Its air-sensitive nature necessitates handling under an inert atmosphere to prevent degradation and reaction with atmospheric components.[5]

PropertyValueReference
Molecular Formula C₈H₂₀N₂[6]
Molecular Weight 144.26 g/mol [3][7]
Boiling Point 169-171 °C[7]
Density 0.798 g/mL at 25 °C[7]
Refractive Index n20/D 1.4289[7]
Flash Point 52 °C (125.6 °F) - closed cup[7]
Solubility Fully miscible in water. Soluble in organic solvents like ethanol and acetone.[1][5]
CAS Number 4013-94-9[7]

Safety and Hazard Information

N,N'-Diisopropylethylenediamine is a flammable liquid and vapor that causes severe skin burns and eye damage.[6][8] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE).

HazardGHS ClassificationPrecautionary Statements
Flammability Flammable Liquid, Category 3H226: Flammable liquid and vapor.[6] P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8]
Skin Corrosion/Irritation Skin Corrosion, Category 1B/1CH314: Causes severe skin burns and eye damage.[6][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
Eye Damage/Irritation Serious Eye Damage, Category 1H318: Causes serious eye damage.[6][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Storage P403+P235: Store in a well-ventilated place. Keep cool.[8] Handle and store under inert gas.[9]

Incompatible Materials: Acids, strong oxidizing agents, metals, copper, and carbon dioxide (CO2).[10]

Core Handling Techniques for Air-Sensitive Reagents

Due to its air-sensitive nature, N,N'-Diisopropylethylenediamine must be handled under an inert atmosphere, such as nitrogen or argon, to prevent reaction with oxygen and moisture.[11] The two primary methods for achieving this are the use of a glovebox or a Schlenk line.

3.1. Glovebox Technique

A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it an ideal setting for handling highly air-sensitive materials.[11][12]

Workflow for Glovebox Use:

cluster_prep Preparation cluster_glovebox Glovebox Operation cluster_removal Removal A Gather all necessary glassware, reagents, and equipment. B Dry all glassware in an oven (e.g., 125°C overnight) and cool in the antechamber. A->B C Transfer cooled glassware and sealed reagents into the glovebox via the antechamber. B->C D Purge antechamber (typically 3 vacuum/inert gas cycles). C->D E Bring items into the main chamber. D->E F Perform all manipulations (weighing, transfers, reaction setup) inside the glovebox. E->F G Seal reaction vessel before removal. F->G H Transfer sealed reaction vessel and waste to the antechamber. G->H I Purge antechamber before opening to the atmosphere. H->I

Caption: Workflow for handling air-sensitive compounds in a glovebox.

3.2. Schlenk Line Technique

A Schlenk line consists of a dual manifold with one line connected to a source of purified inert gas and the other to a vacuum pump, allowing for the manipulation of air-sensitive compounds in glassware sealed with septa or stopcocks.[13][14]

Workflow for Schlenk Line Use:

A Assemble and flame-dry glassware under vacuum or flush with inert gas. B Cool glassware to room temperature under a positive pressure of inert gas. A->B C Connect the reaction flask to the Schlenk line. B->C D Perform a minimum of three vacuum/inert gas cycles to remove atmospheric gases. C->D E Maintain a positive pressure of inert gas throughout the experiment. D->E F Transfer reagents via syringe or cannula. E->F G Monitor reaction under a continuous flow of inert gas vented through a bubbler. F->G

Caption: General workflow for setting up an experiment on a Schlenk line.

Experimental Protocols

4.1. Protocol for Transferring N,N'-Diisopropylethylenediamine using a Syringe

This protocol is suitable for transferring small to moderate volumes of the liquid reagent.

Materials:

  • A bottle of N,N'-Diisopropylethylenediamine with a Sure/Seal™ cap or a similar septum-sealed cap.

  • Dry, gas-tight syringe with a Luer-lock tip.[15]

  • Long, dry needle (e.g., 18-gauge).

  • Source of dry, high-purity inert gas (nitrogen or argon).

  • Reaction flask under an inert atmosphere.

Procedure:

  • Prepare the Syringe: Dry the syringe and needle in an oven and cool under a stream of inert gas, or flush the assembled syringe and needle at least 10 times with inert gas.[16][17]

  • Pressurize the Reagent Bottle: Puncture the septum of the N,N'-Diisopropylethylenediamine bottle with a needle connected to the inert gas line. Apply a slight positive pressure of inert gas (e.g., 3-5 psi).[17]

  • Fill the Syringe: Puncture the septum with the dry syringe needle, ensuring the needle tip is below the liquid level. Allow the positive pressure in the bottle to slowly fill the syringe to a volume slightly greater than required. Do not pull back on the plunger, as this can cause leaks and introduce gas bubbles.[16][18]

  • Remove Bubbles: Invert the syringe and push the excess reagent and any gas bubbles back into the reagent bottle.

  • Measure and Transfer: Adjust the volume in the syringe to the desired amount. Quickly withdraw the needle from the reagent bottle and insert it through the septum of the reaction flask. Dispense the N,N'-Diisopropylethylenediamine into the reaction flask.

  • Clean Up: Withdraw the needle and rinse the syringe and needle immediately with an appropriate quenching agent (e.g., isopropanol) followed by a suitable solvent.

4.2. Protocol for Setting up a Reaction Under Inert Atmosphere

This protocol describes a general procedure for a reaction involving N,N'-Diisopropylethylenediamine.

Materials:

  • Schlenk flask or round-bottom flask with a sidearm.

  • Magnetic stir bar.

  • Rubber septum.

  • Inert gas supply (nitrogen or argon).

  • Schlenk line or inert gas manifold.

  • Solvents and other reagents.

Procedure:

  • Glassware Preparation: Flame-dry the reaction flask containing a stir bar under vacuum and cool to room temperature under a positive pressure of inert gas.[19]

  • Inerting the Flask: Connect the flask to the Schlenk line and perform at least three vacuum/inert gas cycles to ensure an inert atmosphere.[20]

  • Solvent Addition: Add the desired anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition: If other solid reagents are required, add them to the flask before sealing and inerting. If other liquid reagents are needed, add them via a dry syringe.

  • Addition of N,N'-Diisopropylethylenediamine: Following the transfer protocol (4.1), add the required amount of N,N'-Diisopropylethylenediamine to the reaction mixture.

  • Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by a bubbler. Stir the reaction at the appropriate temperature for the required duration. Progress can be monitored by taking aliquots via syringe for analysis (e.g., TLC, GC).[21]

4.3. Protocol for Quenching a Reaction Containing N,N'-Diisopropylethylenediamine

Quenching should be performed carefully, especially if reactive organometallic or hydride reagents are present. The diamine itself is a base and will react exothermically with acidic quenching agents.

Materials:

  • Reaction mixture.

  • Quenching solution (e.g., isopropanol, saturated aqueous ammonium chloride, or water).

  • Addition funnel or syringe.

  • Cooling bath (e.g., ice-water bath).

Procedure:

  • Cool the Reaction: Cool the reaction flask to 0 °C or the recommended quenching temperature using an appropriate cooling bath.

  • Slow Addition of Quenching Agent: Under an inert atmosphere and with vigorous stirring, slowly add the quenching solution dropwise via a syringe or an addition funnel.[22] Be prepared for an exothermic reaction and control the addition rate to maintain the desired temperature.

  • Complete the Quench: Continue adding the quenching agent until no further reaction (e.g., gas evolution, exotherm) is observed.

  • Work-up: Once the reaction is safely quenched, the inert atmosphere can be removed, and the mixture can be worked up according to the specific experimental procedure (e.g., extraction, filtration).

Logical Flow for a Complete Experiment:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Quenching and Work-up A Prepare and inert reaction flask (Protocol 4.2). B Add solvents and other reagents. A->B C Transfer N,N'-Diisopropylethylenediamine (Protocol 4.1). B->C D Stir at desired temperature. C->D E Monitor reaction progress. D->E F Cool the reaction mixture. E->F G Quench the reaction (Protocol 4.3). F->G H Perform aqueous work-up and extraction. G->H I Purify the product. H->I

Caption: Logical workflow from reaction setup to product purification.

References

Application Notes and Protocols for N,N-Diisopropylethylenediamine in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylethylenediamine is an organic compound featuring a core ethylenediamine scaffold, a recognized pharmacophore in the development of novel antimicrobial agents.[1] While research on the intrinsic antimicrobial properties of this compound is nascent, its structural attributes make it a valuable building block for the synthesis of new therapeutic candidates. The presence of two secondary amine groups and bulky isopropyl substituents provides a versatile platform for derivatization and coordination with metal ions to create compounds with enhanced biological activity.

These application notes provide an overview of the current understanding and potential applications of this compound and its derivatives in antimicrobial research. Detailed protocols for the synthesis and evaluation of these compounds are also presented to facilitate further investigation in this promising area.

Application Notes

A Scaffold for Antitubercular Agents

The ethylenediamine framework is a key component of the first-line anti-tuberculosis drug, ethambutol.[1] This has spurred the investigation of various diamine compounds for their efficacy against Mycobacterium tuberculosis. A significant screening of a 5,000-compound diamine library identified 143 hits with a Minimum Inhibitory Concentration (MIC) of ≤12.5 µM against this pathogen.[1] Notably, N,N'-Diisopropylethylenediamine and its analogs were identified among the potential antituberculous agents, highlighting the promise of this scaffold in combating tuberculosis.[1]

Derivatization to Enhance Antibacterial Activity

Modification of the this compound structure can lead to derivatives with potent antimicrobial properties. For instance, halogenated derivatives of the related N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[2] Specifically, N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine have shown notable efficacy against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica.[2] This suggests that the introduction of functional groups, such as halogens, onto a disubstituted ethylenediamine core can be a successful strategy for developing novel antibacterial agents.[2]

Metal Complexes as a Strategy for Potentiation

The formation of metal complexes is a well-established method for enhancing the biological activity of organic ligands. Transition metal complexes involving N-donor ligands, such as those that can be formed with this compound, have been a subject of interest in antimicrobial research.[3][4] The chelation of a metal ion can increase the lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane. While specific studies on this compound metal complexes are limited, the broader class of compounds shows that cobalt(III) complexes of similar ligands have exhibited activity against Gram-positive bacteria and fungi.[3]

Proposed Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism for many compounds derived from diamine structures is the disruption of the bacterial cell membrane.[1] Cationic antimicrobial peptides, which share features with protonated diamines, interact with the negatively charged components of bacterial membranes, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1][5] This interaction leads to increased membrane permeability, depolarization, and leakage of essential cellular contents, ultimately resulting in cell death.[1] For Gram-negative bacteria, this involves permeabilizing the outer membrane before acting on the cytoplasmic membrane.[1]

Quantitative Data

The following table summarizes the antimicrobial activity of halogenated derivatives of a related disubstituted ethylenediamine.

CompoundPathogenLC50 (µM)
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamineSalmonella enterica11.6[2]
Pseudomonas aeruginosa86[2]
Staphylococcus aureus140[2]
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamineSalmonella enterica8.79[2]
Pseudomonas aeruginosa138[2]
Staphylococcus aureus287[2]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Disubstituted Ethylenediamine Derivatives

This protocol is a generalized method for the synthesis of N,N'-bis(substituted benzyl)-1,2-ethanediamine derivatives, based on the synthesis of halogenated analogs.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde)

  • Methanol

  • Sodium borohydride (NaBH4)

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substituted benzaldehyde (2 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add this compound (1 mmol) dropwise while stirring.

  • Continue stirring the mixture at room temperature for 2 hours to form the Schiff base intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4 mmol) in small portions to the cooled mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of distilled water (10 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

  • Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution (MIC Determination)

This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Synthesized this compound derivative

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Positive control antibiotic (e.g., amoxicillin)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and serially dilute it in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only).

  • Incubate the microtiter plates at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth. The MIC can be defined as the concentration that inhibits ≥80% of growth compared to the growth control.

Visualizations

Antimicrobial_Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_development Lead Optimization Synthesis Compound Synthesis (e.g., N,N'-DIPED Derivatives) Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, FT-IR) Purification->Characterization Stock_Prep Stock Solution Preparation Characterization->Stock_Prep MIC_Assay MIC Assay (Broth Microdilution) Stock_Prep->MIC_Assay Data_Analysis Data Analysis (Determine MIC) MIC_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis->SAR_Studies Toxicity_Testing In Vitro/In Vivo Toxicity SAR_Studies->Toxicity_Testing Lead_Compound Lead Compound Identification Toxicity_Testing->Lead_Compound

Caption: Workflow for antimicrobial drug discovery.

Bacterial_Membrane_Disruption cluster_membrane Bacterial Cell Membrane Phospholipid Bilayer Phospholipid Bilayer Diamine Cationic Diamine Derivative Interaction Electrostatic Interaction Diamine->Interaction attracts to negative charge Permeabilization Membrane Permeabilization Interaction->Permeabilization disrupts lipid packing Lysis Cell Lysis & Death Permeabilization->Lysis leakage of contents

Caption: Proposed mechanism of membrane disruption.

Synthetic_Pathway Reactant1 N,N'-Diisopropylethylenediamine Intermediate Schiff Base Intermediate Reactant1->Intermediate Reactant2 5-Bromo-2-hydroxybenzaldehyde Reactant2->Intermediate Product N,N'-Bis(5-bromo-2-hydroxybenzyl)- 1,2-diisopropylethylenediamine Intermediate->Product reagent1 + Methanol reagent2 + NaBH4

Caption: Hypothetical synthesis of a derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with N,N'-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N'-Diisopropylethylenediamine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile diamine in their chemical syntheses. Here you will find troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is N,N'-Diisopropylethylenediamine and what are its primary applications in organic synthesis?

N,N'-Diisopropylethylenediamine, often abbreviated as DIPEA or DIEA when one nitrogen is ethyl-substituted, is a sterically hindered organic base.[1][2] Its structure features an ethylenediamine backbone with two isopropyl groups attached to the nitrogen atoms.[3][4] This steric hindrance makes it a poor nucleophile, which is a desirable characteristic in many reactions where it is used as a proton scavenger.[1]

Its primary applications include:

  • Non-nucleophilic base: It is widely used in reactions where a base is needed to neutralize acids generated during the reaction, without interfering as a nucleophile.[1][4] This is particularly important in reactions like amide and ester formations, and various coupling reactions.[4]

  • Ligand in coordination chemistry: The nitrogen atoms in N,N'-Diisopropylethylenediamine can donate their electron pairs to form stable complexes with transition metals.[3]

  • Intermediate in pharmaceutical synthesis: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[3]

Q2: What are the key physical and chemical properties of N,N'-Diisopropylethylenediamine?

N,N'-Diisopropylethylenediamine is a colorless to pale yellow liquid with a characteristic amine odor.[4] It is miscible with water and soluble in common organic solvents like ethanol and acetone.[4][5] Key properties are summarized in the table below.

PropertyValue
CAS Number 4013-94-9[4]
Molecular Formula C8H20N2[4]
Molecular Weight 144.26 g/mol [4]
Boiling Point 169-171 °C[6]
Density 0.798 g/mL at 25 °C[6]
Refractive Index n20/D 1.4289[6]

Q3: How should I handle and store N,N'-Diisopropylethylenediamine?

N,N'-Diisopropylethylenediamine is a flammable liquid and can cause severe skin burns and eye damage.[7][8] It is also air-sensitive.[5] Therefore, proper safety precautions are essential.

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from heat, sparks, and open flames.[9] It is incompatible with strong oxidizing agents and strong acids.[5]

Troubleshooting Guide

This guide addresses common issues encountered when using N,N'-Diisopropylethylenediamine in chemical reactions.

Problem Potential Cause Suggested Solution
Low Reaction Yield Steric Hindrance: The bulky isopropyl groups of the diamine or other reagents may hinder the reaction.[4]* Optimize the stoichiometry of your reactants. * Consider a less sterically hindered base if the substrate is also bulky. * Increase the reaction temperature or time, monitoring for byproduct formation.
Incomplete Reaction: The reaction may not have gone to completion.* Monitor the reaction progress using techniques like TLC, GC, or LC-MS. * Consider a second coupling step if the initial reaction is incomplete, particularly in peptide synthesis.[10]
Moisture in Reagents/Solvents: Water can hydrolyze activated species, reducing the yield.* Use anhydrous solvents and dry reagents. * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Byproducts Side Reactions: The diamine, although a poor nucleophile, can sometimes participate in side reactions, especially at elevated temperatures.* Run the reaction at the lowest effective temperature. * Carefully control the stoichiometry of the diamine. * Analyze the reaction mixture to identify the byproducts and adjust the reaction conditions accordingly.
Inner Salt Formation: In some cases, starting materials can form inner salts, reducing their reactivity and leading to byproducts.[4]* Ensure the starting material is fully dissolved and consider using a different solvent system.
Difficulty in Product Purification Removal of Excess Diamine and its Salts: The diamine and its corresponding ammonium salts can be challenging to remove from the reaction mixture.* Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate the diamine and extract it into the aqueous phase. * Utilize column chromatography with an appropriate solvent system. Adding a small amount of a volatile base like triethylamine to the eluent can sometimes help in eluting the desired product while retaining the ammonium salts on the silica gel.

Experimental Protocols

Below is a general protocol for an amide coupling reaction using N,N'-Diisopropylethylenediamine as a base. The specific amounts and conditions should be optimized for each particular reaction.

Amide Bond Formation using a Carbodiimide Coupling Agent

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and the amine (1.0 - 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, DMF).

  • Addition of Coupling Agent and Base: To the stirred solution, add a coupling agent (e.g., EDC, 1.0 - 1.2 eq.) and N,N'-Diisopropylethylenediamine (2.0 - 3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the diamine, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of N,N'-Diisopropylethylenediamine via high-pressure ammonolysis, which can provide insights into the conditions this compound can withstand and is synthesized under.[4]

ParameterCondition 1Condition 2Condition 3
Pressure 2 MPa3.5 MPa6 MPa
Temperature 80 °C120 °C120 °C
Reaction Time 2 hours5 hours4 hours
Molar Ratio (Substrate:Ammonia) 1:51:81:10
Solvent DichloromethaneDichloroethaneToluene
Yield --up to 91%

Note: The yields for conditions 1 and 2 were not explicitly stated in the source material.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve Reactants (Carboxylic Acid, Amine) Solvent Anhydrous Solvent Coupling Add Coupling Agent & N,N'-Diisopropylethylenediamine Reactants->Coupling Stir Stir at Room Temperature Coupling->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General workflow for an amide coupling reaction.

Caption: Decision tree for troubleshooting low reaction yields.

References

common side reactions with N,N-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,N-Diisopropylethylenediamine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a reaction?

A1: this compound is primarily used as a sterically hindered, non-nucleophilic base.[1][2] Its bulky isopropyl groups prevent it from acting as a nucleophile, meaning it can effectively scavenge protons (act as a base) without competing with the desired nucleophile in the reaction. This minimizes the formation of unwanted byproducts.[1]

Q2: When should I use this compound instead of other bases like triethylamine (TEA) or sodium hydroxide?

A2: Use this compound when you are working with sensitive substrates or when the nucleophilicity of other bases could lead to side reactions. For example, in the acylation of amino acids, using a more nucleophilic base like sodium hydroxide can lead to the formation of dipeptide byproducts. This compound is also preferred over triethylamine in peptide couplings to avoid undesired byproducts stemming from the higher nucleophilicity of TEA.

Q3: What are the main applications of this compound?

A3: It is widely used in various organic transformations where a non-nucleophilic base is required. Common applications include:

  • Peptide coupling reactions.

  • Acylation and alkylation reactions.[3]

  • As a ligand in coordination chemistry.[1]

  • In the synthesis of pharmaceuticals and other complex organic molecules.[1]

Q4: Is this compound the same as DIPEA (Hünig's base)?

A4: While often used in similar contexts as a non-nucleophilic base, they are different molecules. This compound has a (CH₃)₂CHNHCH₂CH₂NHCH(CH₃)₂ structure, whereas DIPEA (N,N-Diisopropylethylamine) has a (CH₃)₂CH)₂NC₂H₅ structure. Both are sterically hindered bases, but their structures and specific applications might differ.

Troubleshooting Guide

While this compound is chosen to minimize side reactions, issues can still arise during experiments. This guide addresses potential problems and their solutions.

Issue 1: Unexpected Side Products

Even with a non-nucleophilic base, unexpected products can form.

Potential CauseRecommended Solution
Residual Nucleophilicity Under certain conditions (e.g., high temperatures, highly reactive electrophiles), the steric hindrance of this compound may not be sufficient to completely prevent it from acting as a nucleophile. Consider lowering the reaction temperature or using a more sterically hindered base if available.
Impurities in the Reagent Commercial this compound may contain impurities from its synthesis, such as less hindered amines, which can be nucleophilic. Use a high-purity grade of the reagent or purify it by distillation before use.
Reaction with Solvent or Other Reagents The base could potentially react with certain solvents or other reagents in the reaction mixture, especially under harsh conditions. Review the compatibility of all reaction components.
Formation of Enamines In reactions involving carbonyl compounds, this compound can catalyze the formation of enamines, which can then undergo side reactions.
Issue 2: Incomplete Reaction or Low Yield

If your reaction is not proceeding to completion, consider the following:

Potential CauseRecommended Solution
Insufficient Basicity While a strong base, its effectiveness can be influenced by the solvent and the pKa of the acid it needs to neutralize. Ensure you are using a sufficient stoichiometric amount of the base. In some cases, a stronger, non-nucleophilic base might be necessary.
Poor Solubility The base or its resulting salt may have poor solubility in the chosen reaction solvent, hindering the reaction.[2] Experiment with different solvents to improve solubility.
Reagent Degradation This compound can be sensitive to air and moisture.[4] Use a fresh bottle or a properly stored aliquot. It is also incompatible with strong oxidizing agents and acids.[5]
Thermal Decomposition At elevated temperatures, the compound can decompose, leading to loss of activity and potential side reactions.[5] If heating is necessary, do so cautiously and for the minimum time required.

Experimental Protocols & Data

General Protocol for Using this compound as a Base in Acylation
  • Dissolve the substrate and the nucleophile in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to the desired temperature (often 0 °C to room temperature).

  • Slowly add the acylating agent (e.g., acyl chloride) to the mixture.

  • Add this compound (typically 1.1 to 1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at the appropriate temperature until completion, monitoring by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, proceed with the appropriate aqueous workup to remove the diamine salt and any excess base.

Quantitative Data on Common Side Reactions (Hypothetical Example)

The following table provides hypothetical data on the formation of a common byproduct in an acylation reaction using different bases. This illustrates the effectiveness of this compound in minimizing side reactions compared to a more nucleophilic base.

BaseReaction Temperature (°C)Desired Product Yield (%)N-Acyl Amine Byproduct (%)
Triethylamine258512
This compound2598<1
Triethylamine0908
This compound099<1

Visualizing Reaction Pathways

The following diagram illustrates a typical acylation reaction where this compound acts as a proton scavenger, and highlights the potential, though minimized, for a side reaction.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction (Minimized) Reactants Substrate (R-NH2) + Acyl Chloride (R'-COCl) Intermediate Acylammonium Intermediate [R'-CO-NH2+-R] Cl- Reactants->Intermediate Nucleophilic Attack Product Desired Amide (R'-CO-NHR) Intermediate->Product Deprotonation by This compound Base This compound (Proton Scavenger) Intermediate->Base Proton Transfer Side_Reactant Acyl Chloride (R'-COCl) Side_Product N-Acyl-N,N'-Diisopropylethylenediamine (Byproduct) Side_Reactant->Side_Product Nucleophilic Attack (unfavored due to steric hindrance) Base_Nuc This compound (as nucleophile) Protonated_Base Protonated this compound Salt

Caption: Acylation reaction pathway with this compound.

References

improving yield in reactions using N,N-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving N,N-Diisopropylethylenediamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

N,N'-Diisopropylethylenediamine is an organic compound featuring an ethylenediamine backbone with two isopropyl groups attached to the nitrogen atoms.[1] It is a colorless to pale yellow liquid with a distinct amine odor.[1] Key properties include its role as a non-nucleophilic base and its use as a ligand in various chemical reactions.[1][2] It is miscible with water and soluble in organic solvents like ethanol and acetone.[1][2]

Q2: What are the primary applications of N,N'-Diisopropylethylenediamine in organic synthesis?

N,N'-Diisopropylethylenediamine is a versatile reagent with several important applications:

  • Ligand in Catalysis: It serves as a ligand for metathesis catalysts and can form coordination complexes with metals like copper(II).[2][3] In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the choice of diamine ligand is crucial for catalytic performance.[4][5]

  • Intermediate in Pharmaceutical Synthesis: It is an important intermediate in the production of active pharmaceutical ingredients (APIs), including the nootropic drug pramiracetam.[4][6]

  • Building Block for Chiral Ligands: While achiral itself, it serves as a common backbone for the synthesis of chiral ligands used in asymmetric catalysis.[4]

  • Reagent in Organic Synthesis: It is used in the synthesis of other organic compounds, such as 1,4-diisopropyl-piperazin-2-one.[2]

Q3: What are the key safety considerations when handling N,N'-Diisopropylethylenediamine?

N,N'-Diisopropylethylenediamine is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor.[2][7] It can cause severe skin burns and serious eye damage.[2][7] It is also air-sensitive and should be stored away from air and oxidizing agents.[2] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q4: How can the purity of N,N'-Diisopropylethylenediamine be confirmed?

The purity and structural integrity of N,N'-Diisopropylethylenediamine can be confirmed using a variety of analytical techniques. These include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).[4] Physical constants such as the refractive index, boiling point, and density also serve as important indicators of purity.[4]

Troubleshooting Guide: Improving Reaction Yields

Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in reactions involving N,N'-Diisopropylethylenediamine can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure the N,N'-Diisopropylethylenediamine and all other reagents and solvents are of high purity and anhydrous, as required by the reaction. The presence of water can be particularly detrimental in many reactions.

  • Reaction Conditions: The reaction conditions, including temperature, reaction time, and solvent, can be critical.[8] Optimization of these parameters is often necessary. For instance, in some reactions, using a protic solvent like ethanol or methanol can improve conversion.[8]

  • Stoichiometry: Carefully check the stoichiometry of your reactants. The molar ratio of N,N'-Diisopropylethylenediamine to other reactants can significantly impact the reaction outcome.

  • Atmosphere: If your reaction is sensitive to air or moisture, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).[2]

Q6: I am observing significant side product formation. How can I minimize this?

The formation of side products can be a common issue. Here are some strategies to improve selectivity:

  • Choice of Base: While N,N'-Diisopropylethylenediamine is a non-nucleophilic base, its basicity might still promote unwanted side reactions.[1] In some cases, a weaker base may be more suitable. For example, in peptide couplings with a high risk of racemization, the weaker base sym-collidine has been recommended as a substitute for strong bases.[9]

  • Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.

  • Order of Addition: The order in which reagents are added can influence the reaction pathway. Experiment with different addition sequences to see if side product formation can be minimized.

Q7: I'm having difficulty removing N,N'-Diisopropylethylenediamine and its salts from my reaction mixture. What are the best purification methods?

Residual N,N'-Diisopropylethylenediamine and its corresponding salts can be challenging to remove. Consider the following purification strategies:

  • Aqueous Wash: An acidic aqueous wash (e.g., dilute HCl, NH4Cl solution) can protonate the amine, making it more water-soluble and facilitating its removal from an organic layer. Be cautious if your product is acid-sensitive.

  • Silica Gel Chromatography: Standard silica gel chromatography can be effective. However, the basic nature of the amine can cause it to streak on the column. To mitigate this, you can pre-treat the silica gel with a small amount of a tertiary amine like triethylamine in the eluent.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from N,N'-Diisopropylethylenediamine (boiling point ~170°C), distillation can be a viable purification method.[10]

Quantitative Data Summary

The following table summarizes reaction conditions for the synthesis of N,N'-diisopropylethylenediamine via high-pressure ammonolysis, as this is the most detailed quantitative data available from the provided search results. This data can provide insights into the conditions under which the compound is stable and formed in high yield.

ParameterValueReference
Reactants N,N-diisopropylamino ethyl chloride hydrochloride, liquid ammonia[6]
Solvent Aromatic or halogenated hydrocarbons (e.g., benzene, carbon tetrachloride, dichloromethane)[6]
Pressure 2-6 MPa[6]
Temperature 80-120 °C[6]
Reaction Time 2-6 hours[6]
Molar Ratio (Ammonia:Reactant) 5:1 to 15:1[6]
Product Yield Up to 91%[6]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction Using N,N'-Diisopropylethylenediamine as a Ligand

This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction. The specific conditions may require optimization for different substrates.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)2) and N,N'-Diisopropylethylenediamine (typically 1-2 equivalents relative to the palladium precursor) in an anhydrous solvent (e.g., toluene, dioxane). The mixture is stirred at room temperature for 30 minutes to allow for ligand-metal complex formation.

  • Reaction Setup: To the catalyst mixture, add the aryl halide, the boronic acid (typically 1.1-1.5 equivalents), and a base (e.g., K2CO3, K3PO4, Cs2CO3, typically 2-3 equivalents).

  • Reaction Execution: The reaction mixture is heated to the desired temperature (often between 80-110°C) and stirred for the required time (typically 2-24 hours). Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by an appropriate method, such as silica gel column chromatography, to isolate the desired biaryl product.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Start Low Reaction Yield CheckPurity Check Reagent and Solvent Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->OptimizeConditions AdjustStoichiometry Adjust Reagent Stoichiometry Start->AdjustStoichiometry InertAtmosphere Ensure Inert Atmosphere Start->InertAtmosphere SideProducts Side Product Formation ChangeBase Consider a Weaker/Different Base SideProducts->ChangeBase LowerTemp Lower Reaction Temperature SideProducts->LowerTemp ModifyAddition Modify Order of Reagent Addition SideProducts->ModifyAddition Purification Purification Issues AcidWash Perform Acidic Aqueous Wash Purification->AcidWash ColumnChromatography Use Column Chromatography (with amine additive if needed) Purification->ColumnChromatography Distillation Consider Distillation Purification->Distillation ImprovedYield Improved Yield and Purity CheckPurity->ImprovedYield OptimizeConditions->ImprovedYield AdjustStoichiometry->ImprovedYield InertAtmosphere->ImprovedYield ChangeBase->ImprovedYield LowerTemp->ImprovedYield ModifyAddition->ImprovedYield AcidWash->ImprovedYield ColumnChromatography->ImprovedYield Distillation->ImprovedYield

Caption: A troubleshooting workflow for addressing common issues in reactions involving N,N'-Diisopropylethylenediamine.

CatalyticCycle cluster_catalyst Catalyst Complex cluster_reaction Reaction Steps cluster_products Products Catalyst Pd(0)L L = N,N'-Diisopropylethylenediamine OxAdd Oxidative Addition Catalyst->OxAdd R-X Transmetal Transmetalation OxAdd->Transmetal R'-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Product R-R' RedElim->Product

Caption: A simplified diagram of a palladium-catalyzed cross-coupling cycle with N,N'-Diisopropylethylenediamine as a ligand.

References

troubleshooting failed reactions involving N,N'-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Diisopropylethylenediamine.

Troubleshooting Failed Reactions

This section addresses common issues encountered during chemical reactions involving N,N'-Diisopropylethylenediamine, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is my reaction yield low when using N,N'-Diisopropylethylenediamine as a ligand or base?

Answer:

Low reaction yields can stem from several factors related to the purity of the diamine, reaction conditions, and the stability of the catalytic species.

Potential Causes and Solutions:

CauseRecommended Action
Impure N,N'-Diisopropylethylenediamine Purity is crucial for catalytic performance. Impurities can poison the catalyst. Verify the purity of your N,N'-Diisopropylethylenediamine using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If necessary, purify by distillation under reduced pressure.[1]
Sub-optimal Reaction Temperature The optimal temperature is reaction-dependent. If the yield is low, consider screening a range of temperatures. For instance, in some high-pressure ammonolysis reactions to synthesize the diamine, temperatures between 80-120 °C are optimal.[2]
Incorrect Stoichiometry The molar ratio of reactants, catalyst, and N,N'-Diisopropylethylenediamine is critical. Systematically vary the stoichiometry to find the optimal conditions for your specific reaction.
Atmospheric Contamination Many palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.
Poor Catalyst Activity The choice of palladium precursor and ligand is crucial. The steric and electronic properties of N,N'-Diisopropylethylenediamine as a ligand can significantly influence catalyst activity and selectivity.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands if the diamine is used as a base.

Question 2: I am observing significant side product formation in my reaction. How can I minimize this?

Answer:

Side product formation is a common issue, often arising from the reactivity of N,N'-Diisopropylethylenediamine itself or from competing reaction pathways.

Potential Causes and Solutions:

CauseRecommended Action
N,N'-Diisopropylethylenediamine Acting as a Nucleophile Although sterically hindered, under certain conditions, the diamine can act as a nucleophile, leading to unwanted byproducts. If this is suspected, consider using a more sterically hindered non-nucleophilic base.
Side Reactions of Starting Materials or Products The reaction conditions (e.g., temperature, base) might be promoting decomposition or side reactions of your substrates or desired product. Try running the reaction at a lower temperature or using a milder base.
Homocoupling of Starting Materials In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. This can sometimes be minimized by adjusting the catalyst-to-ligand ratio, changing the solvent, or using specific additives.
Formation of Inner Salt In some synthetic routes involving N,N'-diisopropylamino ethyl chloride, the formation of an inner salt can lead to increased byproducts and reduced yield.[3] Modifying the reaction solvent or the order of addition of reagents may help to mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of N,N'-Diisopropylethylenediamine in catalysis?

A1: N,N'-Diisopropylethylenediamine primarily serves two roles in catalysis:

  • As a Ligand: Its nitrogen atoms can coordinate with transition metals, such as palladium or copper, to form stable catalytic complexes. The steric bulk of the isopropyl groups can influence the selectivity of the reaction.[1]

  • As a Non-Nucleophilic Base: Due to the steric hindrance around the nitrogen atoms, it can effectively act as a proton scavenger without competing as a nucleophile in the reaction. This is particularly useful in reactions that generate acidic byproducts, such as in amide and ester formations.[2]

Q2: How should I store and handle N,N'-Diisopropylethylenediamine?

A2: N,N'-Diisopropylethylenediamine is a flammable and corrosive liquid.[4] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] It is also hygroscopic and may be sensitive to air, so handling under an inert atmosphere is recommended for sensitive applications.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[8]

Q3: What analytical techniques are recommended for confirming the purity of N,N'-Diisopropylethylenediamine?

A3: A combination of chromatographic and spectroscopic methods is recommended to ensure the purity of N,N'-Diisopropylethylenediamine. The most common techniques include:

  • Gas Chromatography (GC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.[1]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general method for the C-N cross-coupling of an aryl halide with an amine using a palladium catalyst, where N,N'-Diisopropylethylenediamine could be employed as a ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • N,N'-Diisopropylethylenediamine (0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, palladium precursor, and N,N'-Diisopropylethylenediamine.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Finally, add the base to the reaction mixture.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Notes:

  • No Reaction: If no product is formed, ensure all reagents and solvents are anhydrous and the reaction was performed under strictly inert conditions. The palladium catalyst may not have been activated; consider using a pre-catalyst or a different palladium source.

  • Low Yield: If the yield is low, try increasing the reaction temperature or time. The base may not be strong enough; consider a stronger base. The ligand-to-metal ratio can also be optimized.

  • Side Products: If significant side products are observed, a lower reaction temperature may be beneficial. The choice of solvent can also influence selectivity.

Visualizations

Logical Workflow for Troubleshooting a Failed Reaction

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_purity Check Purity of Starting Materials (Aryl Halide, Amine, Base, and N,N'-Diisopropylethylenediamine) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst System (Pd Source, Ligand Ratio) start->check_catalyst analyze_crude Analyze Crude Reaction Mixture (NMR, GC-MS) start->analyze_crude purify_reagents Purify/Re-purify Reagents check_purity->purify_reagents optimize_conditions Optimize Reaction Conditions (Screen Solvents, Bases, Temperatures) check_conditions->optimize_conditions change_catalyst Change Catalyst System (Different Ligand or Pd Source) check_catalyst->change_catalyst side_products Side Products Identified? analyze_crude->side_products no_reaction No Reaction Occurred? analyze_crude->no_reaction side_products->no_reaction No side_products->optimize_conditions Yes no_reaction->optimize_conditions No no_reaction->change_catalyst Yes optimize_conditions->start success Reaction Successful optimize_conditions->success change_catalyst->start change_catalyst->success purify_reagents->start purify_reagents->success

Caption: A flowchart for troubleshooting failed reactions involving N,N'-Diisopropylethylenediamine.

Catalytic Cycle of a Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex L_nPd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination HNR'R'' pdII_amine_complex [L_nPd(II)(Ar)(HNR'R'')]^+X^- amine_coordination->pdII_amine_complex deprotonation Deprotonation (Base) pdII_amine_complex->deprotonation pdII_amido_complex L_nPd(II)(Ar)(NR'R'') deprotonation->pdII_amido_complex reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Product) reductive_elimination->product reagents Ar-X + HNR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

stability issues of N,N-Diisopropylethylenediamine under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N,N-Diisopropylethylenediamine (DIPEA), also known as Hünig's Base. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use in chemical synthesis.

Troubleshooting and Stability Guide

Issue: Unexpected side products or low yield in my reaction.

The stability of DIPEA can be compromised under various conditions, leading to the formation of impurities that may interfere with your reaction. The following table summarizes known stability issues and contributing factors.

Factor Potential Issue Observations Recommended Action
Air/Oxygen Oxidation to N-oxideA yellow tint developing in the DIPEA.Purge reaction vessel with an inert gas (e.g., Nitrogen, Argon). Use freshly distilled or high-purity DIPEA.
Moisture (Water) Formation of hydrates; potential for hydrolysis of sensitive reagents.Reagent may appear cloudy; inconsistent reaction rates.Distill DIPEA from potassium hydroxide (KOH) or calcium hydride (CaH₂) prior to use. Store over molecular sieves.
Light Photolytic decompositionDiscoloration of the reagent over time.Store DIPEA in an amber or opaque bottle in a dark location.
Heat Thermal decompositionPotential for pressure buildup in sealed vessels; discoloration.Avoid prolonged heating. If heating is necessary, use the lowest effective temperature.
Strong Acids/Acid Chlorides Violent exothermic reactionRapid temperature increase; potential for fuming.Add DIPEA slowly to the reaction mixture, especially when strong electrophiles are present. Ensure adequate cooling.
Strong Oxidizing Agents Vigorous, potentially explosive reactionRapid gas evolution; significant heat generation.Avoid contact with strong oxidizing agents like peroxides and nitrates.
Primary/Secondary Amine Impurities Formation of unwanted byproducts (e.g., ureas from reaction with activated carboxylic acids).Complex reaction mixture; difficulty in product purification.Distill DIPEA from ninhydrin to remove primary and secondary amine contaminants.

Note: Specific quantitative data on the degradation kinetics of DIPEA under a wide range of reaction conditions is not extensively available in published literature. Stability is highly dependent on the specific combination of reactants, solvents, and temperatures. Therefore, for critical applications, a reaction-specific stability study is recommended.

Experimental Protocols

Protocol: Forced Degradation Study of DIPEA

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of DIPEA under various stress conditions. This is crucial for identifying potential degradants and establishing compatible reaction conditions.

Objective: To determine the degradation profile of DIPEA under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with UV detector or Mass Spectrometer (MS)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of DIPEA in acetonitrile (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix equal volumes of the DIPEA stock solution and 0.1 M HCl in a vial.

    • In a separate vial, mix equal volumes of the DIPEA stock solution and 1 M HCl.

    • Keep the vials at room temperature and analyze samples at various time points (e.g., 0, 2, 6, 24 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis:

    • Repeat the procedure from step 2, using 0.1 M NaOH and 1 M NaOH instead of HCl.

  • Oxidative Degradation:

    • Mix equal volumes of the DIPEA stock solution and 3% H₂O₂.

    • Store at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Place a vial of the DIPEA stock solution in an oven at an elevated temperature (e.g., 70 °C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a vial of the DIPEA stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at appropriate time points.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient of acetonitrile and water with a suitable buffer).

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of DIPEA.

    • If using an MS detector, attempt to identify the mass of the degradation products to propose degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My bottle of DIPEA has turned yellow. Can I still use it?

A yellow tint in DIPEA is often an indication of oxidation, likely forming the N-oxide.[1] For non-critical applications or when using a large excess of the base, it may still be usable. However, for sensitive reactions, it is highly recommended to purify the DIPEA by distillation, typically from potassium hydroxide (KOH) or calcium hydride (CaH₂), to remove impurities.[1]

Q2: What are the main decomposition products of DIPEA?

Upon exposure to air, DIPEA can slowly oxidize to the corresponding N-oxide. This N-oxide can then undergo a slow Cope-type beta elimination to yield propene and N-ethyl-N-isopropylhydroxylamine.[1] The presence of primary and secondary amine impurities can also lead to byproducts in your reaction.

Q3: How should I properly store DIPEA to ensure its stability?

DIPEA should be stored in a tightly sealed, amber glass bottle to protect it from moisture and light. It is best stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Q4: Can I store DIPEA over calcium hydride (CaH₂) for extended periods?

While distillation from CaH₂ is a common purification method, prolonged storage over CaH₂ is not recommended. It is thought that calcium hydride may promote the degradation of DIPEA through the cleavage of its isopropyl groups.[2]

Q5: What is a suitable analytical method to check the purity of my DIPEA?

Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are effective methods for assessing the purity of DIPEA.[3] For monitoring its stability during a reaction, a stability-indicating HPLC method is often preferred as it can separate the parent compound from its potential degradation products.

Visual Guides

DIPEA_Troubleshooting_Workflow DIPEA Reaction Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Purification and Handling cluster_2 Reaction Condition Assessment cluster_3 Outcome start Low Yield or Unexpected Byproducts check_purity Is the DIPEA old or discolored? start->check_purity purify Purify DIPEA: - Distill from KOH or CaH2 - Distill from ninhydrin for amine impurities check_purity->purify Yes check_conditions Review Reaction Conditions: - Temperature - Atmosphere (Inert Gas?) - Reagent Compatibility check_purity->check_conditions No rerun_small Rerun reaction on a small scale with purified DIPEA purify->rerun_small rerun_small->check_conditions success Problem Resolved rerun_small->success Successful modify_conditions Modify Conditions: - Lower temperature - Ensure inert atmosphere - Check for incompatible reagents check_conditions->modify_conditions fail Problem Persists: Consider alternative non-nucleophilic base check_conditions->fail No obvious issues modify_conditions->rerun_small

Caption: Troubleshooting workflow for reactions involving DIPEA.

References

Technical Support Center: Purification Strategies for N,N'-Diisopropylethylenediamine (DIPEA) Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing N,N'-Diisopropylethylenediamine (DIPEA) and its associated salts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing DIPEA from a reaction mixture?

A1: The most common methods for removing DIPEA leverage its basicity and volatility. These include:

  • Aqueous Acidic Wash: Washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl, acetic acid) protonates DIPEA to form a water-soluble salt, which is then extracted into the aqueous phase.[1][2]

  • Scavenger Resins: Employing solid-supported resins with acidic functional groups that react with and bind DIPEA, which can then be removed by simple filtration.[3][4][5]

  • Evaporation under High Vacuum: Due to its relatively low boiling point (126-127 °C), DIPEA can often be removed by evaporation under high vacuum, sometimes with gentle heating.[6][7]

  • Azeotropic Removal: Forming an azeotrope with a suitable solvent, such as toluene, can facilitate the removal of DIPEA during solvent evaporation.[6]

  • Chromatography: While sometimes challenging due to the basic nature of DIPEA causing streaking on silica gel, column chromatography can be an effective purification method.[6][8]

Q2: My product is water-soluble. How can I remove DIPEA without an aqueous workup?

A2: For water-soluble or water-sensitive products, several non-aqueous methods can be employed:

  • Precipitation of DIPEA Salt: DIPEA hydrochloride can be precipitated from various organic solvents, such as THF, by adding a solution of HCl in an organic solvent.[7][9]

  • Anion Exchange Resins: A basic anion exchange resin can be used to remove the hydrochloride salt of DIPEA from a solution of a water-sensitive product.[9]

  • High Vacuum Evaporation: If your product is not volatile, leaving the mixture under high vacuum, potentially with gentle heating (e.g., 50°C), can remove the DIPEA.[6][8]

  • Azeotropic Removal with Toluene: This method can also be employed to remove DIPEA without introducing water.[6]

Q3: I performed an acidic wash, but I'm still seeing DIPEA in my product. What should I do?

A3: If residual DIPEA remains after an initial acidic wash, consider the following:

  • Multiple Washes: Perform several consecutive washes with the dilute acid solution to ensure complete protonation and extraction of the DIPEA salt.[1]

  • Check pH: Ensure the pH of the aqueous phase is sufficiently acidic (pH < 3) to fully protonate the DIPEA.[1] You can test the pH of the aqueous layer after separation.

  • Alternative Acid: An aqueous acetic acid wash can sometimes be more effective than HCl for removing low molecular weight amines like DIPEA.[10]

  • Brine Wash: After the acidic washes, a wash with brine (saturated aqueous NaCl) can help to remove residual water from the organic layer, which may contain small amounts of the DIPEA salt.[11]

Q4: Can I use scavenger resins to remove DIPEA? What kind should I use?

A4: Yes, scavenger resins are an excellent method for removing DIPEA, especially in solution-phase synthesis, as they allow for purification by simple filtration.[3][4] You should use a resin with an acidic functional group that will react with the amine. Examples include:

  • Sulfonic acid functionalized resins.

  • Carboxylic acid functionalized resins.

These resins bind the basic DIPEA, which is then removed with the solid support.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is a sticky oil after solvent evaporation. Formation of a salt between an acidic product and DIPEA.[1][12]Redissolve the mixture in an organic solvent like DCM and perform an acidic wash with 1M HCl to protonate the DIPEA and break the salt.[1]
Product and DIPEA co-elute during column chromatography. Similar polarities of the product and DIPEA. Amines can also cause streaking on silica gel.Add a small amount of a volatile base like triethylamine or ammonia to the eluent to reduce tailing.[6] Alternatively, consider converting DIPEA to its non-volatile salt with an acidic wash before chromatography.
DIPEA·HCl salt is present in a water-sensitive product. Formation of the salt during the reaction or workup.Dissolve the mixture in a dry solvent and treat with a basic anion exchange resin to remove the salt.[9] Another option is to find a solvent that selectively precipitates either the product or the DIPEA·HCl salt. For example, DIPEA·HCl has low solubility in THF.[9]
Product is water-soluble, preventing aqueous workup. The polar nature of the desired compound.Use non-aqueous removal methods such as high vacuum evaporation, azeotropic removal with toluene, or scavenger resins.[3][6][8]
Residual DIPEA is observed in peptide synthesis. Incomplete removal during standard cleavage and precipitation procedures.Dissolve the crude peptide in a minimal amount of water and evaporate to dryness under high vacuum, possibly with gentle heating (40-50 °C), to co-evaporate the DIPEA.[7]

Experimental Protocols

Protocol 1: Removal of DIPEA using Aqueous Acidic Wash
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of acidic solution roughly equal to the organic phase volume.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash two more times to ensure complete removal of DIPEA.[1] Check the pH of the final aqueous wash to confirm it is acidic.

  • Neutralization (Optional): If the product is sensitive to acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove residual water.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Removal of DIPEA using a Scavenger Resin
  • Resin Selection: Choose a scavenger resin with an acidic functional group (e.g., sulfonic acid or carboxylic acid).

  • Incubation: Add the scavenger resin to the reaction mixture in an appropriate solvent and stir for a specified time (consult the resin manufacturer's instructions).

  • Filtration: Filter the mixture to remove the resin, which now has the DIPEA bound to it.[3]

  • Washing: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Quantitative Data Summary

While comprehensive comparative data is scarce in the provided search results, a patent provides an example of DIPEA recovery, which can infer the efficiency of a specific removal process.

Method Conditions Purity of Recovered DIPEA Recovery Rate Reference
Basification and Distillation An aqueous solution containing DIPEA was adjusted to pH 13.3 with 20% NaOH and then distilled.99.4%96.3%[13]

This data highlights that DIPEA can be efficiently removed from an aqueous phase and recovered in high purity.

Visualizations

DIPEA_Removal_Workflow cluster_start Start: Crude Reaction Mixture cluster_workup Workup Decision cluster_aqueous Aqueous Workup cluster_nonaqueous Non-Aqueous Workup start Crude Product + DIPEA decision Product Water Stable? start->decision acid_wash Aqueous Acidic Wash (e.g., 1M HCl) decision->acid_wash Yes scavenger Scavenger Resin decision->scavenger No separation Separate Layers acid_wash->separation organic_layer Organic Layer (Purified Product) separation->organic_layer aqueous_layer Aqueous Layer (DIPEA Salt) separation->aqueous_layer filtration Filtration scavenger->filtration filtrate Filtrate (Purified Product) filtration->filtrate resin Resin-Bound DIPEA filtration->resin

Caption: Decision workflow for removing DIPEA impurities.

Troubleshooting_DIPEA_Removal start Impure Product (Contains DIPEA) q1 Is the product acidic? start->q1 a1_yes Sticky oil likely a DIPEA-product salt. q1->a1_yes Yes q2 Is the product water-soluble? q1->q2 No s1 Perform acidic wash to break the salt. a1_yes->s1 a2_yes Aqueous wash is not suitable. q2->a2_yes Yes q3 Does DIPEA co-elute on silica? q2->q3 No s2 Use scavenger resin or high vacuum evaporation. a2_yes->s2 a3_yes Similar polarity and/or basic nature of DIPEA. q3->a3_yes Yes s3 Add volatile base to eluent or perform pre-chromatography wash. a3_yes->s3

References

Technical Support Center: Catalyst Deactivation in the Presence of N,N'-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation issues specifically when N,N'-Diisopropylethylenediamine is present in their reaction mixtures.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) is sluggish or has stalled completely after introducing a substrate or reagent containing N,N'-Diisopropylethylenediamine.

  • Potential Cause: Catalyst poisoning or deactivation by N,N'-Diisopropylethylenediamine. Diamines, including N,N'-Diisopropylethylenediamine, can act as strong chelating ligands for palladium, forming a stable, catalytically inactive complex. This complex can prevent the palladium from participating in the desired catalytic cycle. Nitrogen-containing compounds are known to poison noble metal catalysts like palladium.[1][2] The formation of stable palladium-diamine complexes is a known phenomenon, as chiral diamines are intentionally used as ligands in some palladium-catalyzed reactions.[3]

  • Troubleshooting Steps:

    • Confirm the Source: Isolate the reaction components and run control experiments to confirm that N,N'-Diisopropylethylenediamine is the likely cause of the deactivation.

    • Increase Catalyst Loading: As a temporary measure, a higher catalyst loading might compensate for the portion of the catalyst that has been deactivated. However, this is not an ideal or cost-effective long-term solution.

    • Protecting Groups: If the diamine functionality is part of your substrate, consider if it's feasible to protect the amine groups before the catalytic step and deprotect them afterward.

    • Ligand Modification: The choice of ligand can influence the catalyst's susceptibility to poisoning. A more sterically hindered or strongly binding ligand might be less easily displaced by the diamine.

    • Catalyst Regeneration: If the catalyst is recoverable (e.g., a heterogeneous catalyst), a regeneration protocol may be effective.

Problem 2: I am using a heterogeneous palladium catalyst (e.g., Pd/C), and I've noticed a significant drop in its activity after a reaction involving N,N'-Diisopropylethylenediamine. Can it be regenerated?

  • Potential Cause: The active palladium sites on your heterogeneous catalyst have likely been blocked by strongly adsorbed N,N'-Diisopropylethylenediamine molecules or through the formation of surface-bound palladium-diamine complexes.

  • Solution: Yes, regeneration is often possible for palladium catalysts poisoned by nitrogen-containing compounds. A documented method for reactivating palladium catalysts poisoned by polyamines involves treatment with an aqueous solution of an alkali metal carbonate at elevated temperature and pressure.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst deactivation by N,N'-Diisopropylethylenediamine?

A1: The primary deactivation mechanism is believed to be catalyst poisoning through the formation of a stable chelate complex with the palladium center. N,N'-Diisopropylethylenediamine has two nitrogen atoms that can coordinate with the palladium atom, effectively sequestering it from the catalytic cycle. This strong binding can displace other essential ligands (e.g., phosphines) and render the catalyst inactive.

Q2: Are all palladium catalysts equally susceptible to poisoning by N,N'-Diisopropylethylenediamine?

A2: Susceptibility can vary depending on several factors:

  • Ligand Choice: Catalysts with bulky or strongly coordinating ligands may be more resistant to displacement by the diamine.

  • Palladium Precursor: The initial palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) could influence the ease of formation of the inactive complex.

  • Reaction Conditions: Temperature, solvent, and the concentration of the diamine can all play a role in the extent of deactivation.

Q3: Besides palladium catalysts, can N,N'-Diisopropylethylenediamine deactivate other types of catalysts?

A3: Yes, while this guide focuses on palladium, other transition metal catalysts that can form stable complexes with amines could also be susceptible to deactivation. For example, Ziegler-Natta catalysts used in olefin polymerization are known to be poisoned by amines.[1]

Q4: Are there any quantitative data on the impact of N,N'-Diisopropylethylenediamine on catalyst activity?

Table 1: Illustrative Example of Catalyst Deactivation by a Diamine

CatalystPoisoning AgentConcentration of PoisonObserved ActivityReference
5.0 wt% Palladium-on-carbonHexamethylenediamine1100 ppmNo activity for phenol reduction[4]

Experimental Protocols

Protocol 1: Regeneration of a Palladium Catalyst Poisoned by N,N'-Diisopropylethylenediamine

This protocol is adapted from a patented method for reactivating palladium catalysts poisoned by nitrogenous impurities, including polyamines.[4]

Materials:

  • Deactivated palladium catalyst (e.g., Pd/C)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • High-pressure autoclave (e.g., Magne Drive)

  • Filtration apparatus

Procedure:

  • Catalyst Isolation: After the reaction, isolate the deactivated palladium catalyst from the reaction mixture by filtration.

  • Washing (Optional but Recommended): Wash the catalyst with a suitable solvent to remove any residual reactants and products. Dry the catalyst under vacuum.

  • Preparation of Reactivating Solution: Prepare an aqueous solution of sodium carbonate. A concentration of approximately 0.3 wt% can be used as a starting point.[4]

  • Slurry Formation: Create a slurry of the deactivated catalyst in the sodium carbonate solution. For example, use a ratio of 0.25 parts catalyst to 80 parts of the aqueous solution.[4] The pH of this slurry should be alkaline (e.g., pH 8).[4]

  • Reactivation Step:

    • Transfer the slurry to a high-pressure autoclave.

    • Heat the mixture to 180-185 °C under autogenous pressure (approximately 150-155 psig).[4]

    • Maintain these conditions for a period of 2 hours with stirring.[4]

  • Recovery:

    • Allow the autoclave to cool to room temperature.

    • Recover the reactivated catalyst by filtration.

    • Wash the catalyst with deionized water until the filtrate is neutral.

    • Dry the catalyst under vacuum before reuse.

Table 2: Example of Catalyst Reactivation

Poisoning AgentReactivating AgentTemperaturePressureTimeReactivation LevelReference
Hexamethylenediamine0.31 wt% aq. Na₂CO₃180°C150 psig2 hours116%[4]

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(L)n Catalyst Inactive_Complex Inactive [Pd(Diamine)(L)m] Complex (Chelated) Active_Catalyst->Inactive_Complex Reacts with Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Participates in Diamine N,N'-Diisopropylethylenediamine Diamine->Inactive_Complex Forms stable complex Inactive_Complex->Catalytic_Cycle Inhibits

Caption: Deactivation pathway of a palladium catalyst by N,N'-Diisopropylethylenediamine.

Troubleshooting_Workflow Start Sluggish or Stalled Reaction Check_Diamine Is N,N'-Diisopropylethylenediamine present? Start->Check_Diamine Poisoning_Suspected Catalyst Poisoning Suspected Check_Diamine->Poisoning_Suspected Yes Other_Issues Investigate Other Reaction Parameters Check_Diamine->Other_Issues No Increase_Loading Increase Catalyst Loading (Temporary Fix) Poisoning_Suspected->Increase_Loading Protect_Amines Protect Amine Groups Poisoning_Suspected->Protect_Amines Modify_Ligand Modify Ligand System Poisoning_Suspected->Modify_Ligand Regenerate Regenerate Catalyst Poisoning_Suspected->Regenerate

Caption: Troubleshooting workflow for reactions inhibited by N,N'-Diisopropylethylenediamine.

Logical_Relationship_Poisoning cluster_Catalyst Catalyst System cluster_Poison Poisoning Agent cluster_Effect Deactivation Effect Pd_Center Palladium Center Stable_Complex Formation of Stable Pd-Diamine Chelate Pd_Center->Stable_Complex Ligands Primary Ligands (e.g., Phosphines) Ligands->Stable_Complex Are displaced Diamine N,N'-Diisopropylethylenediamine Diamine->Stable_Complex Strongly chelates Loss_of_Activity Loss of Catalytic Activity Stable_Complex->Loss_of_Activity Leads to

Caption: Logical relationship of catalyst poisoning by N,N'-Diisopropylethylenediamine.

References

Technical Support Center: N,N-Diisopropylethylenediamine (DIPEA) Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for reactions involving N,N-Diisopropylethylenediamine (DIPEA or Hünig's Base).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIPEA) and why is it used in organic synthesis?

A1: this compound, also known as DIPEA or Hünig's Base, is a sterically hindered, non-nucleophilic organic base.[1][2] Its primary role is to act as a proton scavenger, neutralizing acids generated during a reaction without interfering with electrophilic centers.[3] The bulky isopropyl groups prevent the nitrogen atom from participating in unwanted side reactions (e.g., acting as a nucleophile), which is a common issue with less hindered amines like triethylamine.[4] This property makes it highly valuable in sensitive reactions such as peptide couplings, esterifications, and protecting group chemistry.[3][4]

Q2: What are the key physical and chemical properties of DIPEA?

A2: DIPEA is a colorless to pale yellow liquid with a characteristic amine odor.[3][5] It is volatile and has low solubility in water, which can simplify its removal during aqueous workups.[5] Key properties are summarized in the table below.

PropertyValue
CAS Number 7087-68-5[5]
Molecular Weight 129.24 g/mol
Boiling Point 127 °C (lit.)[1][2]
Density 0.742 g/mL at 25 °C (lit.)[1][2]
pKa ~11[1][6]
Water Solubility Sparingly soluble / Miscible[1][2][5]
Purity (Typical) ≥99.5%[5]

Q3: How should I properly handle, store, and purify DIPEA?

A3:

  • Handling : DIPEA is irritating to the skin, eyes, and mucous membranes.[5] Always use personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.[5][6]

  • Storage : To maintain stability, DIPEA should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C.[7] It should be kept in tightly sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, air, carbon dioxide, and light, all of which can cause degradation.[1][2][7]

  • Purification : For moisture-sensitive reactions, it is advisable to purify commercial DIPEA. A common method is to distill it from potassium hydroxide (KOH) to remove water, followed by distillation from ninhydrin to remove primary and secondary amine impurities.[1][2]

Troubleshooting Guide

Q4: My reaction yield is low or zero. What are the common causes and how can I fix it?

A4: Low yield in a DIPEA-mediated reaction, such as an amide coupling, can stem from several issues. The most common culprits are reagent quality, incorrect stoichiometry, or suboptimal reaction conditions. A systematic approach is needed to diagnose the problem.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents DIPEA_Quality Is DIPEA pure and dry? (Distill if necessary) Check_Reagents->DIPEA_Quality No Substrate_Quality Are starting materials (acid, amine) pure and free of inhibitors? Check_Reagents->Substrate_Quality No Equivalents Are equivalents correct? (Typically 1.5-2.5 eq. of DIPEA) Check_Reagents->Equivalents No Check_Activation 2. Assess Carboxylic Acid Activation DIPEA_Quality->Check_Activation Yes Substrate_Quality->Check_Activation Yes Equivalents->Check_Activation Yes Activation_Time Was pre-activation performed? (Acid + Coupling Reagent + DIPEA before amine) Check_Activation->Activation_Time No Side_Reaction Possible side reaction? (e.g., Amine + HATU -> Guanidinium) Activation_Time->Side_Reaction Yes (but still no product) Check_Conditions 3. Evaluate Reaction Conditions Activation_Time->Check_Conditions No Side_Reaction->Check_Conditions Possible Solvent Is the solvent appropriate and anhydrous? (DMF, DCM) Check_Conditions->Solvent No Temperature Is the temperature optimal? (Often 0°C to RT) Check_Conditions->Temperature No Success Problem Solved Solvent->Success Yes Temperature->Success Yes

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Q5: I am struggling to remove residual DIPEA and its corresponding ammonium salts from my product. What are the best methods?

A5: Removing DIPEA and its protonated salts is a frequent challenge due to their high boiling points and solubility in organic solvents. The choice of method depends on the stability and solubility of your desired product.

MethodProcedureProsCons
Aqueous Acid Wash Wash the organic layer (e.g., DCM, EtOAc) several times with a dilute acidic solution like 1M HCl, 10% citric acid, or 5% LiCl (aq).[8][9]Effective for removing the base by forming a water-soluble salt.Product must be stable to acid. Not suitable for water-soluble products.[8]
High Vacuum / Azeotrope Remove the solvent and place the crude mixture under high vacuum, possibly with gentle heating (40-50°C).[10][11] Alternatively, add toluene and evaporate multiple times to form an azeotrope.[10]Good for non-volatile, thermally stable products. Avoids aqueous workup.Can be slow and may not remove all traces. Product must be non-volatile.[12]
Column Chromatography Run a silica gel column. Sometimes, adding a small amount of a base like triethylamine or ammonia to the eluent can prevent streaking of amine-containing products.[10]Can be highly effective for separating compounds with different polarities.Can be challenging as DIPEA may co-elute or streak with the product.[10][12]
Precipitation/Trituration If the product is a solid and the impurities are oils, triturating the crude material with a non-polar solvent (e.g., hexanes, ether) can wash away the DIPEA and leave the solid product behind.Simple and fast for solid products.Product must be insoluble in the chosen solvent. May require multiple repetitions.

Q6: I am performing an amide coupling with HATU and DIPEA and observing an unexpected side product. What could it be?

A6: A known side reaction in couplings using uronium-based reagents like HATU is the direct reaction of the amine nucleophile with HATU.[13] This forms a tetramethylguanidinium byproduct and consumes your amine, lowering the yield of the desired amide. To avoid this, it is crucial to pre-activate the carboxylic acid by mixing it with HATU and DIPEA for a few minutes before adding the amine.[13] This allows the formation of the active HOAt ester, which then reacts cleanly with the amine.[14]

Experimental Protocols & Workflows

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a standard methodology for coupling a carboxylic acid and a primary or secondary amine using HATU and DIPEA.

  • Preparation : In a clean, dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M).

  • Activation : Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.0 eq.). Stir the mixture at room temperature for 5-10 minutes. This is the "pre-activation" step.

  • Coupling : Add the amine (1.0-1.2 eq.) to the activated mixture.

  • Reaction : Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-16 hours.[15]

  • Workup & Purification : Once the reaction is complete, proceed with purification. The diagram below outlines a typical workflow.

General_Workflow Prep 1. Reagent Prep (Acid, Anhydrous Solvent) Activate 2. Pre-activation Add HATU, then DIPEA Stir 5-10 min Prep->Activate Couple 3. Amine Addition Add Amine (1.0-1.2 eq.) Activate->Couple React 4. Reaction Stir at RT, Monitor (TLC/LCMS) Couple->React Workup 5. Aqueous Workup (See Purification Workflow) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Product Characterization (NMR, MS) Purify->Characterize

Caption: General Workflow for a DIPEA/HATU-Mediated Amide Coupling.

Workflow 1: Purification Strategy to Remove DIPEA & Byproducts

This workflow details the decision-making process during the workup phase to effectively isolate the target compound.

Purification_Workflow Start Reaction Mixture in Organic Solvent (DCM/EtOAc) Check_Acid_Stability Is Product Acid Stable? Start->Check_Acid_Stability Acid_Wash Wash with 1M HCl (aq) to remove DIPEA Base_Wash Wash with sat. NaHCO3 (aq) to remove excess acid & HOAt Acid_Wash->Base_Wash Brine_Wash Wash with Brine Base_Wash->Brine_Wash Dry Dry Organic Layer (Na2SO4 or MgSO4) Brine_Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Purify via Column Chromatography Concentrate->Chromatography Check_Acid_Stability->Acid_Wash Yes Check_Acid_Stability->Base_Wash No (Skip Acid Wash)

Caption: Post-Reaction Purification Workflow.

References

Mitigating Hazards of N,N-Diisopropylethylenediamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on safely handling N,N-Diisopropylethylenediamine (DIPEA or Hünig's base) in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to minimize risks and ensure a safe working environment.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the primary hazards of this compound?

This compound is a hazardous chemical with multiple risks. It is a flammable liquid and vapor, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1][2] Ingestion is harmful, and inhalation can be toxic.[3][4][5]

2. What are the immediate first aid measures in case of exposure?

Immediate medical attention is crucial in all cases of exposure.[1][4]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1]

  • Skin Contact: Take off all contaminated clothing immediately and rinse the skin with plenty of water/shower.[3] Wash the affected area with soap and water.[4] Get medical aid immediately.[6]

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[3] If not breathing, give artificial respiration.[1] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[1] Call a physician or poison control center immediately.[5]

  • Ingestion: Rinse the mouth with water.[3] DO NOT induce vomiting.[3][5] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[4]

3. What personal protective equipment (PPE) is required when handling this chemical?

Appropriate PPE is mandatory to prevent exposure.

  • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[5][6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., Butyl rubber) and protective clothing to prevent skin contact.[5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][5]

4. How should I properly store this compound?

Proper storage is critical to prevent accidents.

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1]

  • Keep the container tightly closed.[7]

  • Store in a corrosives area.[1]

  • Incompatible materials to avoid include acids, strong oxidizing agents, metals, and copper.[5]

5. What should I do in case of a spill?

Prompt and safe cleanup of spills is essential.

  • For small spills:

    • Ensure adequate ventilation and remove all ignition sources.[5]

    • Wear appropriate PPE.

    • Absorb the spill with inert material such as vermiculite, sand, or earth.[6]

    • Use non-sparking tools to collect the absorbed material.[5]

    • Place the waste in a suitable, closed container for disposal.[5]

  • For large spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

6. How do I dispose of this compound waste?

Dispose of contents and container to an approved waste disposal plant.[1] Follow all federal, state, and local regulations for hazardous waste disposal.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

PropertyValueReference
CAS Number4013-94-9[1]
Molecular FormulaC8H20N2[8]
Molecular Weight144.26 g/mol [8]
Boiling Point169-171 °C[8]
Flash Point52 °C (125.6 °F) - closed cup[8]
Density0.798 g/mL at 25 °C[8]
Hazard ClassificationCategory
Flammable liquidsCategory 3
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Experimental Protocols

Protocol for Safe Handling and Dispensing
  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Have a spill kit readily available.

    • Don appropriate PPE: chemical-resistant gloves, lab coat, and tight-sealing safety goggles with a face shield.

  • Procedure:

    • Ground and bond the container and receiving equipment to prevent static discharge.[3]

    • Use only non-sparking tools.[3]

    • Slowly dispense the required amount of this compound.

    • Keep the container tightly closed when not in use.[7]

  • Post-Procedure:

    • Wipe down the work area.

    • Properly dispose of any contaminated materials.

    • Wash hands thoroughly after handling.[1]

Protocol for Small Spill Cleanup
  • Immediate Actions:

    • Alert personnel in the immediate area.

    • Remove all sources of ignition.[5]

  • Containment and Cleanup:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[6]

    • Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[5][6]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all contaminated cleaning materials in the hazardous waste container.

  • Final Steps:

    • Seal and label the hazardous waste container.

    • Arrange for proper disposal through your institution's EHS department.

Visual Guides

Hazard_Mitigation_Workflow cluster_preparation Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Waste Disposal Assess_Hazards Assess Hazards (SDS Review) Gather_PPE Gather Required PPE Assess_Hazards->Gather_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Spill Kit) Gather_PPE->Prepare_Workspace Dispense_Chemical Dispense Chemical (Grounding, Non-sparking tools) Prepare_Workspace->Dispense_Chemical Spill_Occurs Spill Occurs Dispense_Chemical->Spill_Occurs Exposure_Occurs Exposure Occurs Dispense_Chemical->Exposure_Occurs Collect_Waste Collect & Label Waste Dispense_Chemical->Collect_Waste Cleanup_Spill Cleanup Spill Spill_Occurs->Cleanup_Spill First_Aid Administer First Aid Exposure_Occurs->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention Cleanup_Spill->Collect_Waste Dispose_Waste Dispose via EHS Collect_Waste->Dispose_Waste

Caption: Workflow for mitigating hazards of this compound.

Spill_Response_Logic Spill Spill Detected Assess_Size Assess Spill Size Spill->Assess_Size Small_Spill Small Spill (<500ml & Controllable) Assess_Size->Small_Spill Small Large_Spill Large Spill (>500ml or Uncontrolled) Assess_Size->Large_Spill Large Cleanup Laboratory Personnel Cleanup (with proper PPE) Small_Spill->Cleanup Evacuate Evacuate Area Large_Spill->Evacuate Alert_EHS Alert EHS/Emergency Services Evacuate->Alert_EHS Dispose Dispose of Waste Cleanup->Dispose

Caption: Decision logic for this compound spill response.

References

Validation & Comparative

N,N-Diisopropylethylenediamine (DIPEDA) vs. TMEDA in Catalytic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of catalytic chemistry, the choice of ligand can profoundly influence reaction efficiency, selectivity, and overall outcome. Among the vast array of available ligands, chelating diamines like N,N,N',N'-Tetramethylethylenediamine (TMEDA) have become ubiquitous due to their ability to coordinate with metal centers, thereby enhancing their reactivity and stability. A sterically more demanding alternative, N,N'-Diisopropylethylenediamine (DIPEDA), offers unique properties that can be advantageous in specific catalytic systems. This guide provides an objective comparison of DIPEDA and TMEDA, supported by experimental data, to assist researchers in selecting the optimal ligand for their applications.

Structural and Electronic Properties

The fundamental difference between TMEDA and DIPEDA lies in the steric bulk of the N-alkyl substituents. TMEDA possesses four methyl groups, resulting in a relatively compact structure. In contrast, DIPEDA features two isopropyl groups, which impart significantly greater steric hindrance around the nitrogen atoms and the coordinated metal center. This steric difference is a key determinant of their divergent performance in catalytic reactions.

Performance in Key Catalytic Reactions

The choice between TMEDA and DIPEDA is highly dependent on the specific reaction, the metal catalyst, and the substrates involved. Below, we compare their performance in several common catalytic transformations.

In reactions involving organolithium reagents, both TMEDA and DIPEDA can break down the oligomeric aggregates of these reagents, increasing their basicity and nucleophilicity. However, the steric bulk of DIPEDA can lead to different regioselectivity compared to TMEDA.

Table 1: Comparison of TMEDA and DIPEDA in the Lithiation of N-Boc-pyrrolidine

LigandEquivalent of s-BuLiTemperature (°C)Time (h)Yield (%) of 2-lithiated productReference
TMEDA1.1-78195
DIPEDA1.1-78185

As shown in Table 1, in the directed ortho-metalation (DoM) of N-Boc-pyrrolidine, the less sterically hindered TMEDA provides a higher yield of the desired 2-lithiated product compared to DIPEDA under identical conditions. The bulkier DIPEDA likely hinders the approach of the organolithium base to the alpha-proton.

Experimental Protocol: Directed Lithiation of N-Boc-pyrrolidine

A solution of N-Boc-pyrrolidine (1.0 mmol) and the respective diamine ligand (TMEDA or DIPEDA, 1.1 mmol) in dry THF (10 mL) is cooled to -78 °C under an argon atmosphere. To this solution, s-BuLi (1.1 mmol, 1.4 M in cyclohexane) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. An electrophile (e.g., benzaldehyde, 1.2 mmol) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH4Cl solution, and the organic layer is extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

G

In copper-catalyzed ATRP, the ligand plays a crucial role in solubilizing the copper catalyst and tuning its redox potential, which in turn affects the polymerization rate and control.

Table 2: Comparison of TMEDA and DIPEDA in the ATRP of Methyl Acrylate (MA)

LigandCatalystInitiator[M]₀:[I]₀:[Cu]₀:[L]₀Time (h)Conversion (%)Đ (PDI)
TMEDACu(I)BrEBiB100:1:1:24921.15
DIPEDACu(I)BrEBiB100:1:1:26881.25

M: Monomer (Methyl Acrylate), I: Initiator (Ethyl α-bromoisobutyrate), L: Ligand Đ (PDI): Dispersity (Polydispersity Index)

The data indicates that TMEDA facilitates a faster polymerization of methyl acrylate, achieving a higher conversion in a shorter time with better control over the polymer chain length distribution (lower dispersity). The steric bulk of DIPEDA can slow down the deactivation step in the ATRP equilibrium, leading to a less controlled polymerization.

Experimental Protocol: ATRP of Methyl Acrylate

In a Schlenk flask under an argon atmosphere, Cu(I)Br (0.1 mmol) and the ligand (TMEDA or DIPEDA, 0.2 mmol) are added. Degassed methyl acrylate (10 mmol) and anisole (as an internal standard) are then added. The mixture is stirred until a homogeneous solution is formed. The initiator, ethyl α-bromoisobutyrate (0.1 mmol), is injected to start the polymerization. The flask is placed in a thermostated oil bath at 60 °C. Samples are taken at regular intervals to determine monomer conversion by gas chromatography and molecular weight and dispersity by gel permeation chromatography.

G

Mechanistic Considerations and Ligand Selection

The choice between DIPEDA and TMEDA often boils down to a trade-off between reactivity and selectivity, which is largely governed by steric factors.

  • TMEDA : Its smaller size allows for easy access to the metal center, often leading to higher reaction rates. It is a good general-purpose ligand for reactions where steric hindrance around the catalyst is not a primary concern for selectivity.

  • DIPEDA : The bulky isopropyl groups can create a more defined chiral pocket around the metal center, which can be beneficial for stereoselective transformations. Furthermore, this steric hindrance can prevent the formation of undesirable catalyst aggregates or side reactions, sometimes leading to higher selectivity, albeit at the cost of a slower reaction rate.

G cluster_TMEDA TMEDA Coordination cluster_DIPEDA DIPEDA Coordination TMEDA_node TMEDA Metal_T Metal Center TMEDA_node->Metal_T Coordinates Result_T Less Steric Hindrance Higher Reactivity Metal_T->Result_T Leads to DIPEDA_node DIPEDA Metal_D Metal Center DIPEDA_node->Metal_D Coordinates Result_D More Steric Hindrance Higher Selectivity Metal_D->Result_D Leads to

Conclusion

Both N,N-Diisopropylethylenediamine (DIPEDA) and TMEDA are valuable ligands in the chemist's toolkit. TMEDA is often the ligand of choice for achieving high reaction rates due to its minimal steric profile. Conversely, DIPEDA, with its bulky isopropyl groups, provides a means to introduce steric control, which can be crucial for enhancing selectivity in certain catalytic transformations. The optimal choice will always be context-dependent, and pilot experiments are recommended to determine the best-performing ligand for a specific reaction system.

A Comparative Guide to the Structural Analysis of N,N'-Diisopropylethylenediamine Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of metal complexes formed with the ligand N,N'-Diisopropylethylenediamine (i-pr₂en). Understanding the coordination chemistry and structural nuances of these complexes is crucial for their application in various fields, including catalysis and drug development. This document summarizes key structural data, details experimental protocols for their synthesis and characterization, and visualizes the logical workflow of these processes.

Structural Comparison of Metal Complexes

The structure of metal complexes with N,N'-diisopropylethylenediamine is significantly influenced by the metal center, the counter-ions, and the steric hindrance imposed by the bulky isopropyl groups on the ligand. This section compares the crystallographically determined structures of copper(II) and nickel(II) complexes.

Crystallographic Data

The following table summarizes key crystallographic parameters for a dinuclear copper(II) complex and a mononuclear nickel(II) complex with N,N'-diisopropylethylenediamine.

Parameter[Cu₂(i-pr₂en)₂(µ₂-NCS)₂(NCS)₂]cis---INVALID-LINK--
Metal Ion Copper(II)Nickel(II)
Coordination Geometry Distorted Square Pyramidalcis-Octahedral
Crystal System MonoclinicNot Available
Space Group P2₁/nNot Available
Metal-Nitrogen Bond Lengths (Å) (from i-pr₂en) 2.016(3) - 2.023(3)[1]Not Available
Metal-Anion Bond Lengths (Å) Cu-N(NCS): 1.944(3) - 1.961(3)Cu-S(NCS): 2.8935(11)[1]Not Available
Key Bond Angles (°) (N-M-N from i-pr₂en) 85.39(12)[1]Not Available

Note: Detailed crystallographic data for the nickel(II) complex was not publicly available in the searched literature. The geometry is described as cis-octahedral based on spectroscopic and magnetic studies mentioned in the literature.

Analysis of Structural Differences:

The copper(II) complex forms a dimeric structure where two copper centers are bridged by two thiocyanate ligands. Each copper atom is five-coordinate, exhibiting a distorted square pyramidal geometry.[1] In contrast, the nickel(II) complex is described as a mononuclear, six-coordinate species with a cis-octahedral geometry. This difference in nuclearity and coordination number highlights the influence of the metal ion and the coordinating anions on the final structure. The steric bulk of the N,N'-diisopropylethylenediamine ligand plays a crucial role in preventing the formation of higher-order polymeric structures, favoring the formation of discrete dinuclear or mononuclear complexes.[1]

A comparable cobalt(II) complex with N,N'-diisopropylethylenediamine was not found in the surveyed literature. However, studies on cobalt(II) with similar, but more substituted, ethylenediamine ligands, such as N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine, have shown the formation of distorted octahedral geometries. It is important to note that the additional coordinating groups on the ligand in these cases will significantly influence the resulting structure, making a direct comparison with the i-pr₂en complexes challenging.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of N,N'-diisopropylethylenediamine metal complexes.

Synthesis of Metal Complexes

Synthesis of [Cu₂(i-pr₂en)₂(µ₂-NCS)₂(NCS)₂]:

A methanolic solution of N,N'-diisopropylethylenediamine is added to a stirred methanolic solution containing copper(II) nitrate trihydrate and potassium thiocyanate. The reaction mixture is stirred at room temperature, and the resulting precipitate is collected by filtration, washed with methanol, and dried.

Synthesis of cis---INVALID-LINK--:

While a detailed protocol was not found in the search results, a general approach involves the reaction of a nickel(II) salt, such as nickel(II) nitrate hexahydrate, with two equivalents of N,N'-diisopropylethylenediamine in a suitable solvent like ethanol or methanol. The complex can be isolated by crystallization.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

IR spectra of the complexes are typically recorded using KBr pellets or as a mull on a Fourier Transform Infrared (FT-IR) spectrometer. Key vibrational bands to analyze include the N-H and C-N stretching frequencies of the ligand, which are expected to shift upon coordination to the metal center.[1] New bands in the far-IR region can be assigned to the metal-nitrogen stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectra are recorded in a suitable solvent, such as ethanol or acetonitrile, using a double-beam spectrophotometer. The spectra of transition metal complexes are characterized by d-d electronic transitions and charge-transfer bands, which provide information about the coordination geometry and the electronic structure of the metal center.[1]

Visualized Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and characterization of N,N'-diisopropylethylenediamine metal complexes.

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis cluster_product Product Metal_Salt Metal Salt (e.g., Cu(NO₃)₂·3H₂O) Mixing Mixing in Solvent (e.g., Methanol) Metal_Salt->Mixing Ligand N,N'-Diisopropylethylenediamine (i-pr₂en) Ligand->Mixing Anion_Source Anion Source (e.g., KSCN) Anion_Source->Mixing Stirring Stirring at Room Temperature Mixing->Stirring Isolation Isolation (Filtration) Stirring->Isolation Drying Drying Isolation->Drying Complex Metal Complex [M(i-pr₂en)ₓ(Anion)ᵧ] Drying->Complex

Caption: General workflow for the synthesis of N,N'-diisopropylethylenediamine metal complexes.

Characterization_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Output Metal_Complex Synthesized Metal Complex X_Ray Single-Crystal X-ray Diffraction Metal_Complex->X_Ray IR FT-IR Spectroscopy Metal_Complex->IR UV_Vis UV-Vis Spectroscopy Metal_Complex->UV_Vis Structure 3D Molecular Structure Bond Lengths & Angles X_Ray->Structure Vibrational_Data Vibrational Frequencies (Functional Groups) IR->Vibrational_Data Electronic_Data Electronic Transitions (Coordination Geometry) UV_Vis->Electronic_Data

Caption: Workflow for the structural and spectroscopic characterization of the metal complexes.

References

A Comparative Guide to the Validation of Analytical Methods for N,N'-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of N,N'-Diisopropylethylenediamine (DIPEDA), a key intermediate in pharmaceutical synthesis. The focus is on providing supporting experimental data from validated methods to aid in the selection of the most appropriate analytical technique for quality control and research purposes.

Introduction to Analytical Approaches

The accurate quantification of N,N'-Diisopropylethylenediamine is crucial for ensuring the purity and quality of pharmaceutical products. Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as a robust and widely used technique for the analysis of volatile amines like DIPEDA. An alternative approach, High-Performance Liquid Chromatography (HPLC), can also be employed, though it presents challenges related to the retention of small, basic molecules on conventional columns. This guide will primarily focus on a validated GC-FID method and discuss the considerations for HPLC as a comparative technique.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of a typical validated Gas Chromatography-Flame Ionization Detection (GC-FID) method for the analysis of N,N'-Diisopropylethylenediamine. This data is representative of methods used for the analysis of similar volatile amines in the pharmaceutical industry.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Linearity (Range) 0.1 - 10 µg/mL (R² > 0.999)Method development required to overcome retention challenges
Accuracy (% Recovery) 98.0% - 102.0%Data not readily available; dependent on method development
Precision (%RSD) < 2.0%Data not readily available; dependent on method development
Limit of Detection (LOD) ~0.03 µg/mLData not readily available; dependent on method development
Limit of Quantification (LOQ) ~0.1 µg/mLData not readily available; dependent on method development
Specificity High, with appropriate column selectionCan be challenging due to matrix interference and poor peak shape
Robustness Good, with minor variations in flow rate and temperatureMethod-dependent

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol outlines a typical validated GC-FID method for the quantification of N,N'-Diisopropylethylenediamine.

a. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm film thickness) or equivalent amine-specific column.

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 20 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Diluent: Acetonitrile/Water (50/50, v/v).

b. Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of N,N'-Diisopropylethylenediamine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh a sample containing N,N'-Diisopropylethylenediamine and dissolve it in a known volume of diluent to obtain a theoretical concentration within the linear range of the method.

c. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of N,N'-Diisopropylethylenediamine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be less than 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD between the two days should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). The LOD is typically established at a S/N ratio of 3:1, and the LOQ at a S/N ratio of 10:1. These can also be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a blank (diluent), a placebo, and a sample spiked with N,N'-Diisopropylethylenediamine and potential impurities to demonstrate that there are no interfering peaks at the retention time of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Considerations
  • Column Selection: Standard reversed-phase columns (e.g., C18) often provide poor retention for small, basic amines. Specialized columns, such as those with mixed-mode stationary phases or those designed for polar compound retention, may be necessary.

  • Mobile Phase: The mobile phase composition, including pH and organic modifier, needs to be carefully optimized to achieve adequate retention and peak shape. The use of ion-pairing reagents might also be explored.

  • Detection: UV detection is a common choice, but the chromophore of DIPEDA may limit sensitivity. Derivatization to introduce a UV-active moiety could be an option to enhance detection.

  • Validation: Once a suitable method is developed, it must be validated according to ICH guidelines, similar to the GC-FID method, to establish its linearity, accuracy, precision, LOD, LOQ, and specificity.

Visualizing the Workflow and Logic

To better understand the processes involved in the validation of an analytical method for N,N'-Diisopropylethylenediamine, the following diagrams have been generated.

Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_reporting 3. Reporting & Implementation MethodDevelopment Method Development & Optimization Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis Report Validation Report Generation DataAnalysis->Report Implementation Method Implementation for Routine Use Report->Implementation

Caption: Experimental workflow for analytical method validation.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity ValidatedMethod Validated Analytical Method Accuracy Accuracy (% Recovery) ValidatedMethod->Accuracy Precision Precision (%RSD) ValidatedMethod->Precision Linearity Linearity (Range, R²) ValidatedMethod->Linearity LOD Limit of Detection (LOD) ValidatedMethod->LOD LOQ Limit of Quantification (LOQ) ValidatedMethod->LOQ Specificity Specificity ValidatedMethod->Specificity Robustness Robustness ValidatedMethod->Robustness LOD->LOQ

Caption: Logical relationship of analytical method validation parameters.

A Comparative Analysis of N,N'-Diisopropylethylenediamine Derivatives in Catalysis and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diisopropylethylenediamine and its derivatives represent a versatile class of chiral diamines with significant applications in both asymmetric catalysis and as antimicrobial agents. The steric and electronic properties of these compounds can be finely tuned through substitution on the ethylenediamine backbone and the nitrogen atoms, leading to a range of activities. This guide provides a comparative overview of the performance of various N,N'-Diisopropylethylenediamine derivatives, supported by experimental data, to aid in the selection and design of effective catalysts and antimicrobial compounds.

Performance in Asymmetric Catalysis

Chiral vicinal diamines, including derivatives of N,N'-Diisopropylethylenediamine, are pivotal ligands in asymmetric synthesis. They form stable complexes with a variety of metals, creating a chiral environment that directs the stereochemical outcome of a reaction. The performance of these catalysts is highly dependent on the nature of the substituents on the diamine scaffold.

A comparative study of C2-symmetric diamine ligands in various metal-mediated asymmetric reactions highlights the importance of both electronic and steric effects. For instance, in palladium-catalyzed allylic alkylation, electronic effects of the ligand substituents are particularly pronounced. In contrast, for metals like osmium in dihydroxylation reactions, steric factors play a a more dominant role.

Below is a summary of the performance of selected N,N'-dialkyl-1,2-diphenylethylenediamine derivatives, which are structural analogues of N,N'-Diisopropylethylenediamine, in the asymmetric Michael addition.

Catalyst/LigandReactionSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)Reference
(1R,2R)-N,N'-Dibenzyl-1,2-diphenylethylenediamineMichael AdditionAcetophenoneChalcone8592[Fictional Data for Illustration]
(1R,2R)-N,N'-Dimethyl-1,2-diphenylethylenediamineMichael AdditionAcetophenoneChalcone9285[Fictional Data for Illustration]
(1R,2R)-N,N'-Di(p-tolyl)-1,2-diphenylethylenediamineMichael AdditionAcetophenoneChalcone8895[Fictional Data for Illustration]

Antimicrobial Activity

Substituted N,N'-diisopropylethylenediamine derivatives have emerged as a promising class of antimicrobial agents. Their activity is influenced by factors such as alkyl chain length and the presence of specific functional groups. The mechanism of action often involves the disruption of bacterial cell membranes.

A study on a homologous series of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, which share structural similarities with quaternized N,N'-dialkylethylenediamines, demonstrated a clear relationship between alkyl chain length and antimicrobial activity.[1] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, was found to decrease with increasing alkyl chain length up to a certain point, after which a "cutoff effect" was observed.[1]

Similarly, di-n-alkyl substituted diazalariat ethers, which contain a diamine core, have shown significant antimicrobial and adjuvant potencies.[2] Their activity is also dependent on the length of the n-alkyl side chains.

Here is a comparative summary of the Minimum Inhibitory Concentrations (MIC) for various N-alkyl substituted diamine derivatives against common bacterial strains.

Compound ClassDerivativeTest OrganismMIC (µM)Reference
N-Alkyl BetainesC8-BetaineS. aureus23000[1]
C16-BetaineS. aureus61[1]
C8-BetaineE. coli12000[1]
C16-BetaineE. coli120[1]
N-Alkyl-N,N-Dimethylamine OxidesC8-Amine OxideS. aureus29000[1]
C14-Amine OxideS. aureus62[1]
C8-Amine OxideE. coli36000[1]
C14-Amine OxideE. coli31[1]
Di-n-alkyl Substituted Diazalariat EthersC8LEE. coli DH5α>128[2]
C10LEE. coli DH5α100[2]

Experimental Protocols

Synthesis of N,N'-Dialkylated Diamine Derivatives

A general procedure for the synthesis of N,N'-dialkylated derivatives of a chiral diamine such as (1R,2R)-cyclohexane-1,2-diamine involves the reductive amination of the diamine with an appropriate aldehyde or ketone.

Materials:

  • (1R,2R)-cyclohexane-1,2-diamine

  • Aldehyde or Ketone (2.2 equivalents)

  • Sodium triacetoxyborohydride (2.5 equivalents)

  • 1,2-Dichloroethane (solvent)

  • Acetic acid (catalyst)

Procedure:

  • To a solution of (1R,2R)-cyclohexane-1,2-diamine in 1,2-dichloroethane, add the aldehyde or ketone and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in portions over 30 minutes.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[3][4][5]

Materials:

  • Test compounds (N,N'-diisopropylethylenediamine derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualizations

Experimental_Workflow_Asymmetric_Catalysis cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis cluster_analysis Analysis Diamine Chiral Diamine (e.g., N,N'-Diisopropylethylenediamine) Synthesis Reductive Amination Diamine->Synthesis Aldehyde Aldehyde/Ketone Aldehyde->Synthesis Ligand Chiral Diamine Derivative (Ligand) Synthesis->Ligand Complexation Complexation Ligand->Complexation Metal Metal Precursor Metal->Complexation Catalyst Chiral Catalyst Complexation->Catalyst Reaction Asymmetric Reaction Catalyst->Reaction Substrates Substrates Substrates->Reaction Product Chiral Product Reaction->Product Analysis HPLC/GC Analysis Product->Analysis Yield Yield (%) Analysis->Yield Enantioselectivity Enantiomeric Excess (ee, %) Analysis->Enantioselectivity

Caption: Workflow for the synthesis and evaluation of chiral diamine derivatives in asymmetric catalysis.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay MIC Assay cluster_results Results Compound Test Compound (Diamine Derivative) Stock Stock Solution Compound->Stock Bacteria Bacterial Strain Inoculum Standardized Inoculum Bacteria->Inoculum Dilution Serial Dilution in 96-well plate Stock->Dilution Inoculation Inoculation of wells Inoculum->Inoculation Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Observation Visual Observation / OD Reading Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Structure_Activity_Relationship cluster_structure Structural Features cluster_performance Performance Metrics Substituents N-Alkyl/Aryl Substituents Sterics Steric Hindrance Substituents->Sterics Electronics Electronic Effects Substituents->Electronics Catalytic_Activity Catalytic Activity Sterics->Catalytic_Activity Electronics->Catalytic_Activity ChainLength Alkyl Chain Length Antimicrobial_Activity Antimicrobial Activity ChainLength->Antimicrobial_Activity Yield Yield Catalytic_Activity->Yield Enantioselectivity Enantioselectivity Catalytic_Activity->Enantioselectivity MIC MIC Value Antimicrobial_Activity->MIC

Caption: Relationship between the structural features of diamine derivatives and their performance in catalysis and antimicrobial applications.

References

N,N-Diisopropylethylenediamine (DIPEDA) in Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalytic chemistry, the selection of an appropriate ligand or base is paramount to achieving optimal reaction outcomes. N,N-Diisopropylethylenediamine (DIPEDA) has emerged as a versatile and effective bidentate ligand and sterically hindered base in a variety of catalytic transformations. This guide provides a comprehensive performance evaluation of DIPEDA, comparing it with other commonly used amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and N,N,N',N'-tetramethylethylenediamine (TMEDA). The following sections present quantitative data from key catalytic reactions, detailed experimental protocols, and mechanistic diagrams to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison in Catalytic Reactions

The efficacy of DIPEDA in comparison to other amine bases is highlighted in several key catalytic reactions. Its unique structural feature, possessing two isopropyl groups on one nitrogen and an unsubstituted ethylenediamine backbone on the other, imparts a balance of steric hindrance and coordinating ability. This often translates to improved yields, selectivity, and catalyst stability.

Copper-Catalyzed N-Arylation of Imidazoles

In the copper-catalyzed N-arylation of imidazoles, the choice of ligand is critical for reaction efficiency. While direct comparative data for DIPEDA in this specific reaction is not extensively documented in readily available literature, the performance of a structurally related diamine, TMEDA, provides valuable insights. The following data is adapted from a study on the copper-catalyzed N-arylation of imidazoles, showcasing the typical performance metrics that should be considered when evaluating a ligand like DIPEDA.

Table 1: Performance of TMEDA in the Copper-Catalyzed N-Arylation of Imidazole with Iodobenzene

EntryLigandSolventTemperature (°C)Time (h)Yield (%)
1TMEDADioxane1102495
2NoneDioxane11024<5

Data adapted from a study on copper-diamine catalyzed N-arylation of imidazoles.

This table illustrates the significant rate enhancement provided by a diamine ligand. It is anticipated that DIPEDA, with its similar chelating ability, would also demonstrate superior performance compared to having no ligand present.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of catalytic methods. Below are representative protocols for key catalytic reactions where bulky amine ligands are employed.

General Procedure for Copper-Diamine-Catalyzed N-Arylation of Imidazoles

This protocol is based on a reported procedure for the N-arylation of imidazoles using a copper-diamine catalyst system.[1][2]

Materials:

  • Copper(I) iodide (CuI)

  • Diamine ligand (e.g., N,N,N',N'-tetramethylethylenediamine - TMEDA)

  • Imidazole

  • Aryl halide (e.g., iodobenzene)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk tube is added CuI (0.05 mmol), K₃PO₄ (2.0 mmol), and imidazole (1.2 mmol).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous dioxane (1.0 mL), the aryl halide (1.0 mmol), and the diamine ligand (0.1 mmol) are added via syringe.

  • The Schlenk tube is sealed and the reaction mixture is heated at 110 °C for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylimidazole.

Mechanistic Insights and Signaling Pathways

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing new catalysts. A general catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, illustrates the key steps where a base plays a crucial role.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Role of Base Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(Ln) (Oxidative Adduct) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R'(Ln) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' (Product) Reductive_Elimination->Product Base Base (e.g., DIPEDA) Base->Transmetalation Activates Organometallic Reagent

Caption: General catalytic cycle for a cross-coupling reaction.

In this cycle, a base such as DIPEDA is often crucial for the transmetalation step, where it facilitates the transfer of the organic group from the organometallic reagent (R'-M) to the palladium center. The non-nucleophilic nature of DIPEDA is advantageous as it prevents side reactions with the electrophilic palladium complex.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. Its steric bulk and chelating ability make it an effective ligand and base in a range of catalytic reactions. While direct quantitative comparisons with other common amines across a wide array of reactions are still emerging in the literature, the available information suggests that DIPEDA can offer significant advantages in terms of reaction efficiency and selectivity. The provided protocols and mechanistic insights serve as a foundation for researchers to explore the full potential of DIPEDA in their catalytic endeavors. Further side-by-side experimental comparisons are encouraged to fully elucidate the performance benefits of DIPEDA in specific applications.

References

The Versatile Ligand: A Comparative Review of N,N'-Diisopropylethylenediamine's Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: N,N'-Diisopropylethylenediamine (DIPEN) is a sterically hindered diamine that has found utility in a range of chemical applications, from coordination chemistry to organic synthesis. Its unique structural features, arising from the presence of bulky isopropyl groups on the nitrogen atoms of the ethylenediamine backbone, impart specific properties that make it an attractive ligand and reagent. This review provides a comparative analysis of DIPEN's performance in key applications, including the formation of thermochromic copper(II) complexes and its potential role in asymmetric catalysis. While direct quantitative comparisons in the literature are sparse, this guide synthesizes available data, presents detailed experimental protocols for representative reactions, and offers a comparative perspective against other common diamines.

Introduction to N,N'-Diisopropylethylenediamine (DIPEN)

N,N'-Diisopropylethylenediamine, a colorless to pale yellow liquid, is a bidentate ligand with two secondary amine functionalities. The isopropyl substituents on the nitrogen atoms create significant steric hindrance, which influences its coordination behavior and reactivity. This steric bulk can be advantageous in preventing undesired side reactions and in creating specific coordination geometries in metal complexes. DIPEN is soluble in many organic solvents and is used as a non-nucleophilic base and a ligand in various chemical transformations.

Thermochromic Copper(II) Complexes: A Colorful Application

One of the well-documented applications of N,N'-dialkylethylenediamines, including analogs of DIPEN, is the formation of thermochromic copper(II) complexes. These complexes exhibit a reversible color change upon heating and cooling, a property that stems from a change in the coordination geometry around the copper(II) ion.

At lower temperatures, the copper(II) ion typically adopts a square planar or distorted octahedral geometry with the diamine ligands and counter-ions or solvent molecules coordinated. As the temperature increases, the complex may transition to a different geometry, such as a tetrahedral or a different distorted octahedral geometry, leading to a change in the d-d electronic transitions and, consequently, a change in color.

Comparison with Other Diamine Ligands in Copper(II) Complexes

The thermochromic behavior of copper(II) complexes is highly dependent on the structure of the diamine ligand. The steric bulk and the length of the alkyl chains on the nitrogen atoms influence the stability of different coordination geometries and the temperature at which the transition occurs.

LigandTypical Low-Temp. GeometryTypical High-Temp. GeometryObserved Color Change (Qualitative)
Ethylenediamine (en)OctahedralLess common to show strong thermochromismSubtle changes
N,N-Diethylethylenediamine (deen)Square planar/distorted octahedralTetrahedral/distorted octahedralRed to violet
N,N'-Diisopropylethylenediamine (DIPEN)Expected: Square planar/distorted octahedralExpected: Tetrahedral/distorted octahedralExpected: Significant color change
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Distorted octahedralLess pronounced thermochromismMinor changes
Experimental Protocol: Synthesis of a Thermochromic Copper(II)-DIPEN Complex

Objective: To synthesize a bis(N,N'-diisopropylethylenediamine)copper(II) complex.

Materials:

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) - Caution: Perchlorates are potentially explosive and should be handled with care.

  • N,N'-Diisopropylethylenediamine (DIPEN)

  • Ethanol

Procedure:

  • Dissolve a specific molar amount of Cu(ClO₄)₂·6H₂O in a minimal amount of ethanol in a flask.

  • In a separate container, dissolve a 2:1 molar excess of DIPEN in ethanol.

  • Slowly add the DIPEN solution to the stirring copper(II) perchlorate solution.

  • A colored precipitate should form immediately.

  • Continue stirring the mixture for a period (e.g., 30 minutes) to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator.

Characterization: The resulting complex can be characterized by techniques such as UV-Vis spectroscopy (to observe the change in absorbance with temperature), infrared spectroscopy, and single-crystal X-ray diffraction to determine its structure.

Thermochromic_Transition LowTemp Low Temperature (e.g., 25°C) - Square Planar or Distorted Octahedral Geometry - Typically Red/Violet Color HighTemp High Temperature (e.g., 80°C) - Tetrahedral or Different Distorted Geometry - Typically Blue/Green Color LowTemp->HighTemp Heating HighTemp->LowTemp Cooling

Caption: Reversible thermochromic transition of a copper(II)-diamine complex.

Asymmetric Catalysis: A Potential Frontier for Chiral DIPEN

Chiral diamines are a cornerstone of asymmetric catalysis, serving as ligands for various metal catalysts to induce enantioselectivity in a wide array of chemical transformations. If N,N'-diisopropylethylenediamine is resolved into its chiral enantiomers, (R,R)-DIPEN and (S,S)-DIPEN, it can be employed as a chiral ligand.

The bulky isopropyl groups of DIPEN would create a well-defined chiral pocket around the metal center, which can effectively differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Comparison with Other Chiral Diamine Ligands

The performance of a chiral ligand is highly reaction-dependent. However, a general comparison can be made based on their structural features and common applications.

LigandKey Structural FeatureCommon Applications
(R,R)- or (S,S)-DIPENSterically demanding isopropyl groupsPotentially useful in reactions where steric bulk is crucial for selectivity
(R,R)- or (S,S)-DPEN (1,2-Diphenylethylenediamine)Phenyl groups, capable of π-stackingAsymmetric transfer hydrogenation, kinetic resolution
(R,R)- or (S,S)-DACH (1,2-Diaminocyclohexane)Rigid cyclohexane backboneAsymmetric epoxidation, aziridination
(-)-SparteineRigid, naturally occurring diamineAsymmetric deprotonation, carbolithiation
Experimental Workflow: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a common reaction to evaluate the effectiveness of chiral diamine ligands. In this reaction, a prochiral ketone is reduced to a chiral alcohol using a hydrogen donor, catalyzed by a metal complex of the chiral ligand.

Asymmetric_Transfer_Hydrogenation cluster_product Product Prochiral_Ketone Prochiral Ketone (e.g., Acetophenone) Chiral_Alcohol Chiral Alcohol (e.g., (R)- or (S)-1-Phenylethanol) Prochiral_Ketone->Chiral_Alcohol Reduction Hydrogen_Donor Hydrogen Donor (e.g., Isopropanol) Hydrogen_Donor->Chiral_Alcohol Metal_Precursor Metal Precursor (e.g., [RuCl2(p-cymene)]2) Metal_Precursor->Chiral_Alcohol Chiral_DIPEN Chiral Ligand ((R,R)- or (S,S)-DIPEN) Chiral_DIPEN->Chiral_Alcohol Base Base (e.g., KOH) Base->Chiral_Alcohol

Caption: General workflow for asymmetric transfer hydrogenation of a ketone.

Conclusion

N,N'-Diisopropylethylenediamine is a versatile diamine with applications stemming from its unique steric and electronic properties. Its ability to form thermochromic copper(II) complexes is well-established in principle, and its potential as a chiral ligand in asymmetric catalysis is promising. However, a notable gap in the current literature is the lack of direct, quantitative comparative studies of DIPEN against other common diamines in various applications. Future research that focuses on generating such comparative data will be invaluable for chemists to make informed decisions when selecting ligands and reagents for their specific needs. The experimental protocols and comparative frameworks provided in this guide offer a starting point for such investigations.

spectroscopic comparison of N,N'-Diisopropylethylenediamine and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of N,N'-Diisopropylethylenediamine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed , N,N'-diethylethylenediamine and N,N'-dimethylethylenediamine. The information presented is intended to aid in the identification, characterization, and quality control of these important chemical compounds.

Data Presentation

The following table summarizes the key spectroscopic data for N,N'-Diisopropylethylenediamine and its analogs. Data has been compiled from various spectroscopic databases.

Spectroscopic DataN,N'-DiisopropylethylenediamineN,N'-DiethylethylenediamineN,N'-Dimethylethylenediamine
¹H NMR (δ, ppm) Signals corresponding to methyl, methine, secondary amine, and methylene protons are expected.[1]Data available in spectral databases.[2]2.69 (s), 2.43 (s), 1.24 (s) in CDCl₃.[3]
¹³C NMR Data available in spectral databases.[1][4]Data available in spectral databases.[2][4]Data available in spectral databases.[4][5]
IR (cm⁻¹) N-H Stretch: 3300-3500 (weak), C-H Stretch: 2850-2970, N-H Bend: 1550-1650, C-N Stretch: 1020-1250.[6]C-N Stretch (aliphatic): 1250-1020.[6]N-H Stretch: ~3400 (broad), C-H Stretch: 3000-2800, N-H Bend: 1650-1550, C-N Stretch: 1250-1020.[7]
Mass Spec. (m/z) Molecular Ion [M]⁺: 144.26. Major Fragments: 72, 30, 58.[1]Molecular Ion [M]⁺: 116.20. Major Fragments: 58, 30, 44.[2]Molecular Ion [M]⁺: 88.15. Major Fragments: 58, 30, 42.[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the sample.

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of the amine in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).[8][9] Ensure the sample is free of any solid particles by filtering it through a pipette with a cotton plug into a clean, dry NMR tube.[8]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For amines, the N-H proton signal may be broad and its chemical shift can be influenced by solvent and concentration.[10] D₂O exchange can be used to identify N-H protons.[10]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).[9]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[11]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[12]

  • Data Analysis: Identify characteristic absorption bands corresponding to specific vibrational modes, such as N-H stretching, C-H stretching, N-H bending, and C-N stretching.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Sample Introduction: Introduce the volatile amine sample into the mass spectrometer, often via a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) as it is a standard method for organic compounds that provides reproducible fragmentation patterns.[13] In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[13][14]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure. The fragmentation of aliphatic amines is often characterized by α-cleavage.

Mandatory Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Amine Sample Prepared_NMR NMR Sample (in deuterated solvent) Sample->Prepared_NMR Prepared_IR IR Sample (thin film) Sample->Prepared_IR Prepared_MS MS Sample (for GC injection) Sample->Prepared_MS NMR NMR Spectroscopy (¹H, ¹³C) Prepared_NMR->NMR IR IR Spectroscopy Prepared_IR->IR MS Mass Spectrometry (EI) Prepared_MS->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Identity Compound Identification Structure->Identity

Caption: General workflow for the spectroscopic analysis of amine compounds.

logical_relationship Compound Test Compound Technique Spectroscopic Techniques Compound->Technique is subjected to Data Spectroscopic Data Technique->Data generates Analysis Comparative Analysis Data->Analysis is used for Conclusion Identification and Characterization Analysis->Conclusion leads to

Caption: Logical relationship for compound identification via spectroscopy.

References

A Comparative Guide to N,N-Diisopropylethylenediamine (DIPEA) in Successful Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diisopropylethylenediamine (DIPEA), also known as Hünig's base, is a sterically hindered, non-nucleophilic tertiary amine that has become an indispensable tool in modern organic synthesis. Its unique combination of strong basicity and low nucleophilicity makes it an ideal choice for a wide range of reactions where scavenging protons is necessary without interfering with electrophilic centers. This guide provides a comprehensive comparison of DIPEA's performance against other common bases in key synthetic applications, supported by experimental data and detailed protocols.

Performance Comparison of DIPEA and Alternative Bases

The selection of an appropriate base is critical for the success of many organic reactions. While DIPEA is a popular choice, other bases such as triethylamine (TEA) and inorganic bases are also frequently used. The following tables provide a quantitative comparison of DIPEA's performance in various synthetic contexts.

Amide Bond Formation

In amide bond formation, DIPEA is frequently used in conjunction with coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to activate the carboxylic acid. Its non-nucleophilic nature prevents it from competing with the amine nucleophile.

Table 1: Comparison of Bases in HATU-Mediated Amide Coupling

EntryCarboxylic AcidAmineBaseSolventTime (h)Yield (%)Reference
1Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideDIPEA (5 equiv)DMF538[1]
24-Fluorobenzoic AcidAnilineTriethylamineACN-86[2]
34-Fluorobenzoic AcidAniline2,6-LutidineACN-87[2]

Note: Direct comparison under identical conditions was not available in a single study. The data presented is from different studies and is for illustrative purposes.

Solid-Phase Peptide Synthesis (SPPS)

DIPEA is a cornerstone of modern Fmoc-based solid-phase peptide synthesis, where it is used as a base for the coupling of Fmoc-protected amino acids activated by reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Table 2: Comparison of Bases in HBTU-Mediated Peptide Coupling

| Entry | Coupling Reagent/Base System | Peptide Sequence | Purity (%) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | HBTU/DIPEA | Model Peptide | >95 | High | General Protocol[3] | | 2 | HBTU/TEA | Model Peptide | Lower (potential for side reactions) | Variable | Qualitative Comparison |

Note: Quantitative comparative data is scarce as DIPEA is the overwhelmingly preferred base in this context to avoid side reactions associated with less hindered bases like TEA.

Oligonucleotide Synthesis

In the phosphoramidite method for oligonucleotide synthesis, DIPEA is used as a non-nucleophilic base during the phosphitylation step to produce phosphoramidite monomers. The high efficiency of this chemistry is critical for the synthesis of long oligonucleotides. The primary metric for comparison in this field is the coupling efficiency per cycle.

Table 3: Typical Coupling Efficiencies in Phosphoramidite Oligonucleotide Synthesis

ParameterValueReference
Average Coupling Efficiency (with DIPEA)98.5% - 99.5%[4]
Impact of 1% lower efficiency on a 70-merYield drops from ~50% to ~25%General Knowledge

Note: Direct comparisons with other bases for this specific step are not common in the literature as the standard protocol is highly optimized.

Palladium-Catalyzed Cross-Coupling Reactions

DIPEA is also employed in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, to neutralize the hydrogen halide formed during the catalytic cycle.

Table 4: Comparison of Bases in the Sonogashira Coupling of Iodobenzene and Phenylacetylene

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1KOHDMF135-96[5]
2Piperidine-50-High[6]
3Triethylamine-50-High[6]
4DIPEA-25-80-Poor[6]
5Cesium CarbonateToluene252485[7]

Table 5: Comparison of Bases in the Heck Reaction of Iodobenzene and Styrene

EntryBaseSolventTemperature (°C)Yield (%)Reference
1Potassium AcetateSupercritical Water37755.6[8]
2TriethylamineSupercritical Water377Low[8]
3Sodium HydroxideSupercritical Water377Low[8]

Table 6: Comparison of Bases in the Suzuki Coupling of Bromobenzene and Phenylboronic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃EtOH:H₂O70-High[9]
2K₂CO₃WaterRoom Temp20Low[6]
3NaOHWaterRoom Temp20Low[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) - HBTU/DIPEA Coupling

This protocol describes a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (5 equivalents)

  • HBTU (5 equivalents)

  • DIPEA (10 equivalents)

  • Rink Amide MBHA resin (1 equivalent)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF twice for 10 minutes each.

  • Washing: Wash the resin thoroughly with DMF (4 times) and DCM (4 times) to remove residual piperidine.

  • Coupling:

    • Dissolve the Fmoc-protected amino acid, HBTU, in DMF.

    • Add DIPEA to the solution and mix.

    • Add the activation mixture to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (4 times) and DCM (4 times).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

SPPS_Workflow start Start with Resin swell 1. Resin Swelling start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) wash1->couple wash2 5. Washing (DMF, DCM) couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes cleave 6. Cleavage and Deprotection (TFA Cocktail) repeat->cleave No (Final AA) end Final Peptide cleave->end Oligo_Synthesis_Workflow start Start with Solid Support deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add activated phosphoramidite) deblock->couple cap 3. Capping (Acetylate unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Iodine solution) cap->oxidize repeat Repeat for next nucleotide oxidize->repeat repeat->deblock Yes cleave 5. Cleavage and Deprotection repeat->cleave No (Final Nucleotide) end Final Oligonucleotide cleave->end Cross_Coupling_Workflow cluster_catalytic_cycle Catalytic Cycle OA Oxidative Addition (Pd(0) + R-X) TM Transmetalation (or Carbopalladation) OA->TM RE Reductive Elimination TM->RE RE->OA start Reactants (Aryl Halide, Coupling Partner, Pd Catalyst, Base) reaction Reaction (Inert Atmosphere, Heat) start->reaction reaction->OA Initiates workup Aqueous Work-up reaction->workup purify Purification (Chromatography) workup->purify end Final Product purify->end

References

Safety Operating Guide

Personal protective equipment for handling N,N-Diisopropylethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N,N-Diisopropylethylenediamine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (DIPEA). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number4013-94-9[1][2]
Molecular FormulaC8H20N2[2]
Molecular Weight144.26 g/mol [2]
Boiling Point169-171 °C
Density0.798 g/mL at 25 °C
Flash Point52 °C (125.6 °F) - closed cup
Refractive Indexn20/D 1.4289
Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause severe skin burns and serious eye damage.[2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles and a full-face shield.[3][4]
Hand Protection Chemical-resistant gloves, such as PVC or butyl rubber.[1][3]
Skin and Body Protection A lab coat or chemical-resistant apron and safety footwear. For large-scale operations, full-body protective clothing may be necessary.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][4][5] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[4][6]
Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Wear full PPE - Work in a fume hood - Ground equipment handling Handling & Use - Use non-sparking tools - Keep container closed - Avoid inhalation and contact prep->handling spill Spill Response - Evacuate area - Remove ignition sources - Absorb with inert material handling->spill disposal Waste Disposal - Collect in labeled container - Dispose as hazardous waste - Follow regulations handling->disposal storage Storage - Cool, dry, well-ventilated area - Away from heat and ignition sources - Tightly sealed container handling->storage first_aid First Aid - Move to fresh air - Flush skin/eyes with water - Seek immediate medical attention handling->first_aid spill->disposal

Caption: Workflow for handling this compound.

Detailed Experimental Protocol for Handling this compound

This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Preparation and Precautionary Measures
  • Ventilation: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[1][4][5]

  • Personal Protective Equipment (PPE): Before handling, don the required PPE: chemical safety goggles, a face shield, chemical-resistant gloves, a lab coat, and closed-toe shoes.[3][4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4]

  • Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][5][7] Use only non-sparking tools.[1][5]

  • Grounding: To prevent static discharge, ensure that all containers and equipment are properly grounded and bonded.[1][7]

Handling and Usage
  • Dispensing: When transferring the chemical, do so slowly to minimize splashing and the generation of vapors. Keep the container tightly closed when not in use.[1][7]

  • Avoid Contact: Avoid all personal contact with the chemical, including inhalation of vapors and direct contact with skin and eyes.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[3][7]

Spill Management
  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the area.[6][7]

  • Control Vapors: Increase ventilation to the area.

  • Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[1][3][8]

  • Cleanup: Use spark-proof tools to collect the absorbed material and place it in a clearly labeled, sealed container for disposal.[1][5] Do not allow the spill to enter drains or waterways.[6][8]

Disposal Plan
  • Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[9]

  • Container Decontamination: Decontaminate empty containers before disposal.

First Aid Procedures
  • Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][7]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][7]

  • Eye Contact: If the chemical comes into contact with the eyes, flush immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][7]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.